molecular formula C8H19N B1583651 N-Heptylmethylamine CAS No. 36343-05-2

N-Heptylmethylamine

Cat. No.: B1583651
CAS No.: 36343-05-2
M. Wt: 129.24 g/mol
InChI Key: LTGYRKOQQQWWAF-UHFFFAOYSA-N
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Description

N-Heptylmethylamine (CAS 36343-05-2) is a clear, colorless liquid with the molecular formula C8H19N and a molar mass of 129.24 g/mol. This compound has a density of approximately 0.8 g/cm³ and a boiling point of 160.8°C at 760 mmHg . It serves as a versatile building block in organic synthesis and chemical research. Its key application is in the preparation of specialized ligands; for instance, it has been used in the synthesis of phosphorus- and nitrogen-based ligands (P,N-Ligands) for palladium-catalyzed amination reactions of aryl bromides, iodides, and chlorides . Researchers also utilize this amine in studies of magnesium-selective electrodes for analyzing blood serum and water hardness . This compound is classified as corrosive and flammable. It requires careful handling with appropriate personal protective equipment, including faceshields and gloves . This product is intended for research purposes and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylheptan-1-amine
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InChI

InChI=1S/C8H19N/c1-3-4-5-6-7-8-9-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYRKOQQQWWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
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DSSTOX Substance ID

DTXSID50189879
Record name N-Methylheptylamine
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Molecular Weight

129.24 g/mol
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CAS No.

36343-05-2
Record name N-Methylheptylamine
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Record name 1-Heptanamine, N-methyl-
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Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of N-Heptylmethylamine from n-Heptanol and Methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-heptylmethylamine, a secondary amine with the chemical formula C8H19N, serves as a valuable intermediate and building block in the synthesis of a diverse range of fine chemicals, pharmaceuticals, and agrochemicals. Its utility stems from the presence of both a linear alkyl chain and a secondary amine functional group, which allows for further chemical modifications. This guide provides a comprehensive overview of the synthetic routes for preparing this compound from readily available starting materials, n-heptanol and methylamine.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. The methodologies presented are grounded in established chemical literature and aim to provide a robust framework for the successful synthesis and characterization of the target compound.

Synthetic Pathways: A Mechanistic Perspective

The conversion of an alcohol and a primary amine to a secondary amine is a cornerstone transformation in organic synthesis. The most prominent and atom-economical approach for the synthesis of this compound from n-heptanol and methylamine is through catalytic N-alkylation, often proceeding via a "hydrogen-borrowing" or "reductive amination" pathway.[1]

The Hydrogen-Borrowing Mechanism

The hydrogen-borrowing strategy is an elegant and environmentally benign method for forming C-N bonds.[2][3] It involves a sequence of catalytic steps that obviate the need for pre-activating the alcohol or using stoichiometric activating agents. The general mechanism can be broken down into three key stages:

  • Dehydrogenation of the Alcohol: The catalyst first facilitates the dehydrogenation of n-heptanol to form the corresponding aldehyde, heptanal. The "borrowed" hydrogen atoms are temporarily held by the catalyst.[1][4]

  • Imine Formation: The in-situ generated heptanal then reacts with methylamine in a condensation reaction to form an intermediate imine (N-heptylidene-methylamine) and water.[5][6]

  • Hydrogenation of the Imine: The catalyst then transfers the "borrowed" hydrogen back to the imine, reducing it to the final product, this compound.[6]

This cascade process is highly efficient as it combines multiple transformations in a single pot, often with water as the only byproduct.[7]

Hydrogen_Borrowing_Mechanism nHeptanol n-Heptanol Heptanal Heptanal nHeptanol->Heptanal - H₂ Methylamine Methylamine Imine Imine Intermediate Methylamine->Imine Catalyst_H Catalyst-H₂ Catalyst Catalyst Heptanal->Imine + Methylamine Water Water Imine->Water - H₂O NHeptylmethylamine This compound Imine->NHeptylmethylamine + H₂ (from Catalyst)

Caption: Hydrogen-borrowing mechanism for this compound synthesis.

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount for achieving high yield and selectivity in the N-alkylation of alcohols with amines. Both homogeneous and heterogeneous catalysts have been successfully employed for this transformation.[8][9]

  • Homogeneous Catalysts: Complexes of noble metals such as ruthenium and iridium have demonstrated high activity and selectivity.[1][3] However, their high cost and the potential for metal contamination in the final product can be drawbacks, especially on an industrial scale.[9]

  • Heterogeneous Catalysts: These offer significant advantages in terms of ease of separation, reusability, and often lower cost.[10][11][12] Nickel-based catalysts, particularly those supported on materials like alumina (Al₂O₃), have emerged as highly effective and versatile for the N-alkylation of amines with alcohols.[10][11][12] Other non-noble metal catalysts based on copper and cobalt have also been reported.[2] For the synthesis of this compound, a heterogeneous nickel catalyst presents a practical and efficient option.

Experimental Protocol: A Step-by-Step Guide

The following protocol details a representative procedure for the synthesis of this compound using a heterogeneous nickel catalyst.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
n-HeptanolC₇H₁₆O116.20≥98%Sigma-Aldrich
Methylamine (40% in H₂O)CH₅N31.0640% w/wAcros Organics
Nickel on Alumina CatalystNi/Al₂O₃-5 wt% NiStrem Chemicals
TolueneC₇H₈92.14Anhydrous, ≥99.8%Fisher Scientific
Sodium SulfateNa₂SO₄142.04AnhydrousVWR Chemicals
Diethyl Ether(C₂H₅)₂O74.12ACS GradeEMD Millipore
Hydrochloric Acid (1M)HCl36.461 M solutionJ.T. Baker
Sodium Hydroxide (2M)NaOH40.002 M solutionMacron Fine Chemicals
Reaction Setup and Procedure

Synthesis_Workflow Start Start: Assemble Reaction Apparatus Charge Charge Reactor: n-Heptanol, Toluene, Catalyst Start->Charge Heat Heat to Reflux (110-120°C) Charge->Heat Add_Amine Add Methylamine Solution Dropwise Heat->Add_Amine Reflux Reflux for 12-24 hours Add_Amine->Reflux Monitor Monitor Reaction by GC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Wash Wash Catalyst with Toluene Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Extract Aqueous Workup: 1. Acid Extraction (1M HCl) 2. Basify Aqueous Layer (2M NaOH) 3. Ether Extraction Combine->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Fractional Distillation Concentrate->Purify Characterize Characterize Product: NMR, IR, GC-MS Purify->Characterize End End: Obtain Pure this compound Characterize->End

Caption: Workflow for the synthesis of this compound.

  • Reactor Assembly: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charging the Reactor: The flask is charged with n-heptanol (11.6 g, 0.1 mol), Ni/Al₂O₃ catalyst (1.0 g, ~5 mol% Ni), and anhydrous toluene (100 mL).

  • Initiating the Reaction: The mixture is heated to reflux (approximately 110-120°C) under a nitrogen atmosphere with vigorous stirring.

  • Addition of Methylamine: A 40% aqueous solution of methylamine (11.6 g, ~0.15 mol) is added dropwise to the refluxing mixture over a period of 1 hour using the dropping funnel.

  • Reaction Monitoring: The reaction is allowed to reflux for 12-24 hours. The progress of the reaction is monitored by taking small aliquots, filtering them, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of n-heptanol and the formation of this compound.

  • Workup and Isolation:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The heterogeneous catalyst is removed by filtration through a pad of Celite. The catalyst is washed with a small amount of toluene.

    • The combined filtrate is transferred to a separatory funnel and washed with 1 M HCl (2 x 50 mL) to extract the amine product into the aqueous phase.

    • The aqueous layers are combined and made basic (pH > 12) by the slow addition of 2 M NaOH.

    • The liberated this compound is then extracted with diethyl ether (3 x 50 mL).

    • The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield and Purity

Based on similar catalytic aminations of alcohols, the expected yield of this compound is typically in the range of 70-90%.[10][12] The purity of the distilled product should be ≥96%, as determined by GC analysis.[13]

Product Characterization and Analytical Control

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an essential tool for monitoring the reaction progress and assessing the purity of the final product. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information about the different types of protons in the molecule and their connectivity.

    • ¹³C NMR will show the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹) and C-N bond.[13]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination, a validated HPLC method can be developed.[14][15] This is particularly important in a pharmaceutical context to detect and quantify any potential impurities.

Safety Considerations

  • n-Heptanol: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Methylamine: Flammable gas. Toxic if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

  • Nickel Catalysts: May cause an allergic skin reaction and is suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

  • The reaction should be conducted in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

The synthesis of this compound from n-heptanol and methylamine via catalytic N-alkylation represents an efficient and scalable route to this important chemical intermediate. The use of heterogeneous catalysts, particularly supported nickel catalysts, offers a practical and environmentally conscious approach due to their reusability and avoidance of stoichiometric reagents. Careful control of reaction conditions and rigorous analytical characterization are essential to ensure a high yield of a pure product. The methodologies and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully perform this synthesis and adapt it for their specific applications.

References

  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis. Available at: [Link]

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. American Chemical Society. Available at: [Link]

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate. Available at: [Link]

  • N-Alkylation of amines with alcohols using a heterogeneous catalyst. ResearchGate. Available at: [Link]

  • Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Development of novel catalysts for selective amination of alcohols. Université de Lille. Available at: [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Semantic Scholar. Available at: [Link]

  • Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC - NIH. Available at: [Link]

  • Examples of catalysts used for alcohol amination. ResearchGate. Available at: [Link]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. NIH. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry. Available at: [Link]

  • reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

  • wet aminative reduction. Sciencemadness Discussion Board. Available at: [Link]

  • Process for making amines from alcohols and catalysts therefor. Google Patents.
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  • A reductive amination of carbonyls with amines using decaborane in methanol. Organic Chemistry Portal. Available at: [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Ethylamine, N-methyl-. Organic Syntheses Procedure. Available at: [Link]

  • Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate. Available at: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Source Not Found]
  • Alcohols to Amines. Chemistry Steps. Available at: [Link]

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  • N-n-Heptylmethylamine. ChemBK. Available at: [Link]

  • N-Methylheptylamine. PubChem - NIH. Available at: [Link]

  • A kind of method for preparing N-methylamine by amine, formic acid and silane. Google Patents.
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  • A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. ResearchGate. Available at: [Link]

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  • (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Available at: [Link]

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Sources

The Physicochemical Profile of N-Heptylmethylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of N-Heptylmethylamine

This compound, a secondary aliphatic amine, is a molecule of growing interest within the realms of chemical synthesis and pharmaceutical development. Its unique structural features—a seven-carbon heptyl chain affording hydrophobicity and a methyl group influencing steric hindrance and basicity—position it as a versatile intermediate and a potential pharmacophore. A thorough understanding of its physicochemical properties is paramount for its effective utilization, from predicting its behavior in biological systems to designing robust and scalable synthetic routes.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. We delve into the experimental methodologies for their determination, offering insights into the rationale behind these techniques. This document is intended to serve as a foundational resource for researchers, enabling informed decision-making in experimental design and accelerating the pace of discovery and development.

Core Physicochemical Properties of this compound

The fundamental physicochemical characteristics of a compound govern its reactivity, solubility, and ultimately, its utility. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₉N[1]
Molecular Weight 129.24 g/mol [1]
CAS Number 36343-05-2[1]
Appearance Colorless liquid[2]
Boiling Point Approximately 194-196 °C[2]
Melting Point Not experimentally determined (Estimated to be below -23°C based on n-heptylamine)N/A
Density Approximately 0.770 g/cm³ at 20°C[2]
Solubility Soluble in water and many organic solvents.[2]
pKa of Conjugate Acid Estimated to be around 10.6-10.7 (based on n-heptylamine)[3]

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The accurate determination of physicochemical properties is the bedrock of chemical and pharmaceutical research. This section outlines the standard experimental protocols for key parameters, emphasizing the underlying scientific principles.

Workflow for Physicochemical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Spectroscopic Characterization cluster_3 Data Analysis & Reporting prep Purification of This compound (e.g., Distillation) bp Boiling Point (Ebulliometer) prep->bp Purified Sample mp Melting Point (DSC/MPA) prep->mp Purified Sample dens Density (Pycnometer/Densitometer) prep->dens Purified Sample sol Solubility (Equilibrium Shake-Flask) prep->sol Purified Sample pka pKa (Potentiometric Titration) prep->pka Purified Sample nmr NMR (¹H, ¹³C) prep->nmr Purified Sample ir FTIR prep->ir Purified Sample ms Mass Spectrometry prep->ms Purified Sample analysis Data Interpretation and Validation bp->analysis mp->analysis dens->analysis sol->analysis pka->analysis nmr->analysis ir->analysis ms->analysis report Technical Report Generation analysis->report

Caption: A generalized workflow for the comprehensive physicochemical and spectroscopic analysis of this compound.

Boiling Point Determination
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, a standardized pressure is used, typically atmospheric pressure (1 atm).

  • Methodology (Ebulliometry):

    • A sample of purified this compound is placed in an ebulliometer, an apparatus designed for precise boiling point measurement.

    • The liquid is heated, and the temperature of the vapor-liquid equilibrium is monitored with a calibrated thermometer or temperature probe.

    • The atmospheric pressure is simultaneously recorded using a barometer.

    • The observed boiling point is corrected to standard pressure if necessary.

  • Causality: The boiling point is a direct measure of the intermolecular forces within the liquid. For this compound, these are primarily van der Waals forces due to the long alkyl chain and dipole-dipole interactions from the amine group.

Density Measurement
  • Principle: Density is the mass of a substance per unit volume. It is an intrinsic property that can be used to assess purity.

  • Methodology (Pycnometry):

    • A pycnometer, a flask with a precisely known volume, is weighed empty.

    • It is then filled with purified this compound, ensuring no air bubbles are present, and weighed again at a controlled temperature.

    • The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

  • Causality: Density is influenced by molecular packing and molecular weight. The long heptyl chain of this compound contributes to a density slightly less than water.

Solubility Determination
  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

  • Methodology (Equilibrium Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

    • The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The solution is then filtered or centrifuged to remove any undissolved amine.

    • The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Causality: The solubility of this compound is a balance between the hydrophobicity of the heptyl chain and the ability of the secondary amine to form hydrogen bonds with protic solvents like water and alcohols. It is expected to be more soluble in less polar organic solvents.

pKa Determination
  • Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid of the amine. It quantifies the basicity of the amine.

  • Methodology (Potentiometric Titration):

    • A known concentration of this compound is dissolved in water.

    • The solution is titrated with a standardized strong acid (e.g., HCl), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH vs. volume of acid added) is generated.

    • The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

  • Causality: The lone pair of electrons on the nitrogen atom makes this compound a base. The electron-donating effect of the alkyl groups (heptyl and methyl) increases the electron density on the nitrogen, making it a relatively strong base among simple amines.

Spectroscopic Characterization of this compound

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the heptyl chain, the methyl group, and the N-H proton. The chemical shifts and coupling patterns provide a detailed map of the proton environment.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons attached to the nitrogen will be deshielded due to the electronegativity of the nitrogen atom.

  • Data Source: Predicted and experimental NMR data for this compound can be found in databases such as PubChem.[1]

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

  • Expected Absorptions:

    • N-H Stretch: A characteristic absorption band for a secondary amine is expected in the region of 3300-3500 cm⁻¹.

    • C-H Stretch: Strong absorptions from the alkyl C-H bonds will be observed around 2850-2960 cm⁻¹.

    • C-N Stretch: A band in the 1020-1250 cm⁻¹ region is indicative of the C-N bond.

  • Data Source: IR spectral data for this compound is available in public databases.[1]

Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

  • Expected Fragmentation: The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (129.24) should be observed. Common fragmentation patterns for aliphatic amines include alpha-cleavage, leading to the loss of alkyl radicals.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound, coupled with an in-depth look at the experimental methodologies for their determination. By understanding these fundamental characteristics, researchers and drug development professionals can better predict the behavior of this versatile molecule, optimize its use in synthesis and formulation, and unlock its full potential in various scientific applications. The provided protocols and theoretical explanations serve as a robust foundation for further investigation and innovation.

References

  • ChemBK. N-n-Heptylmethylamine - Introduction. Available at: [Link]

  • PubChem. N-Methylheptylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to N-Heptylmethylamine (CAS No. 36343-05-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptylmethylamine, with the CAS number 36343-05-2, is a secondary aliphatic amine that holds significance in various chemical and pharmaceutical research domains. While it finds applications as a building block in organic synthesis and as a precursor for surfactants, its role as a metabolite of pharmacologically active compounds has brought it to the attention of the drug development community. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and its known biological relevance, particularly in the context of drug metabolism and toxicology.

Chemical and Physical Properties

This compound, also known as N-methylheptan-1-amine, is a clear, colorless to slightly yellow liquid.[1] Its fundamental properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₉N[2]
Molecular Weight 129.24 g/mol [2]
CAS Number 36343-05-2[2]
IUPAC Name N-methylheptan-1-amine[2]
Boiling Point 194-196 °C[1]
Density 0.770 g/cm³[1]
Solubility Soluble in water and many organic solvents[1]
Appearance Colorless liquid[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the N-methylation of primary amines or the reaction of heptyl derivatives with methylamine. A common and illustrative laboratory-scale synthesis involves the reductive amination of heptanal with methylamine. This method is advantageous due to its high selectivity and the availability of starting materials.

Representative Synthetic Protocol: Reductive Amination

This protocol describes a two-step, one-pot reaction involving the formation of an intermediate imine followed by its reduction.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptanal (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a solution of methylamine (1.1 to 1.5 equivalents), either as an aqueous solution or a solution in an organic solvent, to the flask.

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-heptylidenemethanamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Reduction

  • Once the imine formation is complete, the reducing agent is added to the reaction mixture. A mild reducing agent such as sodium borohydride (NaBH₄) (1.5 to 2 equivalents) is typically used for this purpose. The addition should be done portion-wise and with cooling in an ice bath to control the exothermic reaction.

  • After the addition of the reducing agent, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is then removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

G heptanal Heptanal imine N-heptylidenemethanamine (Intermediate) heptanal->imine Reaction with Methylamine methylamine Methylamine methylamine->imine product This compound imine->product Reduction nabh4 Sodium Borohydride (Reducing Agent) nabh4->product

Caption: Synthetic pathway for this compound via reductive amination.

Analytical Characterization

Accurate characterization of this compound is essential for its use in research and development. The primary analytical techniques employed are gas chromatography and spectroscopic methods.

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile amines like this compound. However, the basic nature of amines can lead to peak tailing and adsorption on standard GC columns.[3] Therefore, specialized columns, often treated with a base to deactivate acidic sites, are recommended for optimal performance.[3]

Typical GC Parameters:

  • Column: A capillary column with a polar stationary phase, such as those designed for amine analysis (e.g., a CP-Sil 8 CB for Amines column), is suitable.[4]

  • Carrier Gas: Helium or hydrogen.[4]

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Detection: A flame ionization detector (FID) is commonly used for quantification. For identification, mass spectrometry (MS) is the preferred detector.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound provides characteristic signals for the different proton environments in the molecule. Key signals include those for the N-methyl protons, the N-methylene protons, the aliphatic chain protons, and the terminal methyl group of the heptyl chain.

  • ¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for each of the eight carbon atoms in the molecule, providing confirmation of the carbon skeleton.[2]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups.[2] Key absorptions include:

  • N-H stretching vibration (for the secondary amine)

  • C-H stretching vibrations (for the alkyl groups)

  • C-N stretching vibration

Biological Significance and Relevance in Drug Development

The primary interest in this compound for drug development professionals stems from its role as a metabolite of the monoamine oxidase (MAO) inhibitor, (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP).[5]

Metabolic Fate of R-2HMP

Studies in rats have shown that R-2HMP undergoes metabolism to form several amine metabolites, with (R)-N-2-heptylmethylamine (an isomer of this compound) being a major metabolite.[5] The formation of this metabolite occurs through depropargylation, a metabolic process that removes the propargyl group from the parent compound.[5] This metabolic pathway is significant as the resulting secondary amine may possess its own pharmacological or toxicological properties.

G R2HMP (R)-N-(2-Heptyl)Methyl-propargylamine (Parent Drug) Metabolite (R)-N-2-heptylmethylamine (Metabolite) R2HMP->Metabolite Depropargylation (Metabolic Pathway)

Caption: Metabolic conversion of R-2HMP to its this compound metabolite.

Toxicological Considerations for Secondary Amines

As a secondary amine, this compound falls into a class of compounds that require careful toxicological assessment in drug development. Secondary amines can exhibit promiscuity, meaning they may interact with multiple biological targets, which can lead to off-target effects.[6][7] Furthermore, secondary amines are known to be potential skin and eye irritants.[8] A thorough evaluation of the toxicological profile of any drug metabolite is a critical component of the drug development process.

Safety and Handling

This compound is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a secondary amine with established applications in chemical synthesis and a notable role as a metabolite in the context of drug development. For researchers and scientists, a thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective and safe use. For those in the pharmaceutical industry, the biological activity and toxicological profile of this compound, particularly as a metabolite of an MAO inhibitor, warrant careful consideration in preclinical and clinical studies. This guide provides a foundational understanding of this compound to support its application in various scientific endeavors.

References

  • Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. PubMed. [Link]

  • N-Methylheptylamine | C8H19N | CID 93190. PubChem. [Link]

  • Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. [Link]

  • Amine promiscuity and toxicology analysis. ResearchGate. [Link]

  • Amine promiscuity and toxicology analysis. PubMed. [Link]

  • Amines, C4 – C14 Analysis of monoalkylamines. Agilent. [Link]

  • N-n-Heptylmethylamine. ChemBK. [Link]

Sources

An In-depth Technical Guide to N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Heptylmethylamine, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Core Molecular and Physical Properties

This compound, also known as N-methylheptan-1-amine, is a secondary amine characterized by a heptyl group and a methyl group attached to a nitrogen atom.[1] This structure imparts specific physicochemical properties that are critical for its application in various chemical syntheses.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C8H19N[1][2]
Molecular Weight 129.24 g/mol [1][2]
CAS Number 36343-05-2[1][2]
IUPAC Name N-methylheptan-1-amine[1]
Boiling Point 53-54°C at 6 mm Hg[3]
Density ~0.770 g/cm³[3]
Appearance Colorless liquid[3]
Solubility Soluble in water and many organic solvents[3]

These properties are foundational for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods like distillation.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of secondary amines like this compound is a cornerstone of organic chemistry, with various methodologies available to the discerning scientist. The choice of a synthetic route is often dictated by factors such as starting material availability, desired yield and purity, and scalability.

Common synthetic strategies include the reductive amination of heptaldehyde with methylamine or the alkylation of methylamine with a heptyl halide. Reductive amination, in particular, is a powerful and widely used method for forming C-N bonds.[4]

Exemplary Synthesis Protocol: Reductive Amination

This protocol outlines a generalized procedure for the synthesis of this compound via reductive amination. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from heptaldehyde and methylamine using a reducing agent.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve heptaldehyde in a suitable solvent (e.g., methanol).

  • Add an equimolar amount of methylamine (often as a solution in a solvent like THF or water).

  • Stir the mixture at room temperature for 1-2 hours.

    • Causality: This step facilitates the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the intermediate imine (a Schiff base). The reaction is typically reversible and driven to completion in the next step.

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.

    • Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the imine C=N bond to a C-N single bond without reducing the starting aldehyde. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/GC-MS analysis indicates the completion of the reaction.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding water to decompose any remaining reducing agent.

  • Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

    • Causality: The aqueous work-up removes inorganic byproducts and unreacted water-soluble reagents. Distillation separates the desired product from non-volatile impurities and any remaining starting materials based on differences in boiling points.

The following diagram illustrates the logical flow of this synthesis.

G cluster_synthesis Reductive Amination Workflow Start Start: Heptaldehyde & Methylamine in Solvent Imine Step 1: Imine Formation (Stir at RT, 1-2h) Start->Imine Reduction Step 2: Reduction (Add NaBH4, Stir 3-4h) Imine->Reduction Workup Step 3: Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Fractional Distillation) Workup->Purification End End Product: this compound Purification->End

Reductive Amination Workflow for this compound Synthesis

Applications in Research and Drug Development

Secondary amines are prevalent structural motifs in a vast array of biologically active compounds and pharmaceuticals. This compound, with its specific alkyl chain lengths, can serve as a valuable building block or intermediate in the synthesis of more complex molecules.

  • Scaffold for Bioactive Molecules: The N-methylheptylamine core can be incorporated into larger molecules to modulate properties like lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

  • Precursor for Quaternary Ammonium Compounds: It can be further alkylated to produce quaternary ammonium salts, a class of compounds with applications as surfactants, phase-transfer catalysts, and antimicrobial agents.

  • Research Chemical: In a research context, it can be used as a model compound for studying the reactivity of secondary amines or as a starting material for creating libraries of related compounds for screening in drug discovery programs.

Analytical Characterization

Ensuring the identity and purity of this compound is paramount for its reliable use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the heptyl and methyl groups and their connectivity to the nitrogen atom.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic N-H stretch of the secondary amine.[1]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and provides fragmentation patterns that serve as a fingerprint for its identity. The NIST WebBook is an authoritative source for mass spectral data of related compounds like n-heptylamine.[5][6]

  • Gas Chromatography (GC): GC is an excellent method for assessing the purity of the synthesized compound.

The following diagram outlines a typical analytical workflow for quality control.

G cluster_analysis Analytical QC Workflow Sample Synthesized Sample GC Purity Check (GC) Sample->GC NMR Structural Verification (¹H, ¹³C NMR) Sample->NMR MS Identity Confirmation (GC-MS) Sample->MS IR Functional Group ID (IR) Sample->IR Report Final QC Report GC->Report NMR->Report MS->Report IR->Report

Sources

A Technical Guide to the Spectral Analysis of N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptylmethylamine, a secondary aliphatic amine, serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. Its structural characterization is fundamental to its application, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being the primary analytical techniques employed for this purpose. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectral data of this compound. The guide is designed to offer not just the data, but also the underlying principles of spectral interpretation and practical considerations for data acquisition, thereby ensuring scientific integrity and empowering researchers to confidently characterize this and similar molecules.

The IUPAC name for this compound is N-methylheptan-1-amine, and its chemical formula is C₈H₁₉N.[1] The structural simplicity of this compound makes it an excellent case study for understanding the characteristic spectral features of secondary aliphatic amines.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is crucial for interpreting its spectral data. The molecule consists of a seven-carbon heptyl chain and a methyl group attached to a central nitrogen atom. This structure gives rise to distinct signals in both NMR and IR spectroscopy, which can be correlated to specific protons, carbons, and functional groups.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In this compound, the different sets of protons on the heptyl chain, the methyl group, and the amine group itself will resonate at distinct chemical shifts.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for the proton signals of this compound. These predictions are based on typical values for aliphatic amines.[2][3][4]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Heptyl-CH₃0.8 - 1.0Triplet3H
Heptyl-(CH₂)₅-1.2 - 1.6Multiplet10H
N-CH₂-2.3 - 3.0Triplet2H
N-CH₃2.2 - 2.6Singlet3H
N-H0.5 - 5.0Broad Singlet1H
Interpretation of the ¹H NMR Spectrum
  • Alkyl Chain Protons: The terminal methyl group of the heptyl chain is expected to appear as a triplet in the upfield region (around 0.8-1.0 ppm) due to coupling with the adjacent methylene group. The remaining five methylene groups of the heptyl chain will likely appear as a complex multiplet between 1.2 and 1.6 ppm.

  • Protons Alpha to Nitrogen: The methylene group directly attached to the nitrogen (N-CH₂-) is deshielded by the electronegative nitrogen atom and is therefore expected to resonate further downfield, typically between 2.3 and 3.0 ppm, as a triplet.[3] Similarly, the N-methyl protons (N-CH₃) will appear as a sharp singlet in the range of 2.2 to 2.6 ppm.[5]

  • Amine Proton: The proton on the nitrogen atom (N-H) typically gives a broad singlet that can appear over a wide chemical shift range (0.5-5.0 ppm).[3][6] Its exact position and broadness are influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To confirm the identity of this peak, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear from the spectrum.[2][3]

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.[7]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Acquire 1D Proton Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3

Caption: Workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The following table presents the predicted chemical shifts for the carbon signals of this compound, based on typical values for aliphatic amines.[3][8]

CarbonPredicted Chemical Shift (δ, ppm)
Heptyl-CH₃~14
Heptyl-CH₂ (C6)~23
Heptyl-CH₂ (C5)~29
Heptyl-CH₂ (C4)~32
Heptyl-CH₂ (C3)~27
Heptyl-CH₂ (C2)~30
N-CH₂- (C1)45 - 55
N-CH₃35 - 45
Interpretation of the ¹³C NMR Spectrum
  • Alkyl Chain Carbons: The carbons of the heptyl chain will appear in the upfield region of the spectrum. The terminal methyl carbon is expected at the highest field (lowest ppm value), around 14 ppm. The methylene carbons will have distinct, though potentially overlapping, signals in the 20-35 ppm range.

  • Carbons Alpha to Nitrogen: The carbon atoms directly bonded to the nitrogen (N-CH₂- and N-CH₃) are significantly deshielded and will appear at lower fields (higher ppm values).[3][5] The N-CH₂- carbon is expected in the 45-55 ppm range, while the N-CH₃ carbon is predicted to be in the 35-45 ppm range.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a standard NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹³C signals appear as singlets. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Referencing: Process the data similarly to the ¹H NMR spectrum and reference it to the deuterated solvent signal or TMS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the N-H bond of the secondary amine and the C-N and C-H bonds of the alkyl groups.

Predicted IR Spectral Data

The following table lists the predicted characteristic IR absorption bands for this compound.[9][10]

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3350 - 3310Weak to Medium
C-H Stretch (Aliphatic)3000 - 2850Strong
N-H Bend~1500 - 1600 (often weak or absent)Weak
C-N Stretch (Aliphatic)1250 - 1020Medium
N-H Wag910 - 665Broad, Medium
Interpretation of the IR Spectrum
  • N-H Stretch: As a secondary amine, this compound is expected to show a single, relatively weak absorption band in the 3350-3310 cm⁻¹ region, corresponding to the N-H stretching vibration.[5][9] This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none.

  • C-H Stretch: Strong absorption bands between 3000 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains.

  • C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ range is indicative of the C-N stretching vibration of an aliphatic amine.[9]

  • N-H Bending and Wagging: A weak N-H bending vibration may be observed around 1500-1600 cm⁻¹. A broader, medium-intensity band due to N-H wagging is expected in the 910-665 cm⁻¹ region.[9]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a neat liquid sample like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place a drop of neat liquid on salt plate/ATR acq1 Acquire Background Spectrum prep1->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Identify and Label Absorption Bands proc1->proc2

Sources

Solubility of N-Heptylmethylamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-Heptylmethylamine in Organic Solvents

Introduction

This compound ((CH₃)NH(C₇H₁₅)) is a secondary aliphatic amine with a molecular weight of 129.24 g/mol .[1] Its structure, featuring a polar amine group and a significant nonpolar alkyl chain, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. An understanding of its solubility is critical for a wide range of applications, from synthetic chemistry and catalysis to its potential use in drug development and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility, offering a predictive framework and detailed experimental protocols for its quantitative determination.

Core Principles of this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The secondary amine group (-NH-) contains a hydrogen atom bonded to a nitrogen atom, making it capable of acting as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor.[3]

  • Dipole-Dipole Interactions: The polar N-H bond creates a dipole moment in the molecule, leading to dipole-dipole attractions.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar heptyl and methyl groups contribute to transient dipoles, resulting in weak London dispersion forces. The long heptyl chain leads to significant van der Waals interactions.

The interplay of these forces determines the solubility of this compound in different classes of organic solvents.

Diagram: Key Intermolecular Forces Influencing Solubility

G cluster_solute This compound cluster_solvent Organic Solvent cluster_forces Intermolecular Forces Solute CH3(CH2)6-NH-CH3 Solvent Solvent Molecule Solute->Solvent Solute-Solvent Interactions (Determine Solubility) HB Hydrogen Bonding Solute->HB Donates & Accepts H-bonds DD Dipole-Dipole Solute->DD Polar N-H bond VDW Van der Waals Solute->VDW Long alkyl chain Solvent->HB Protic/Aprotic Polar Solvent->DD Polar Aprotic Solvent->VDW Nonpolar

Caption: Intermolecular forces governing this compound solubility.

Predicted Solubility Profile of this compound

Solvent Class Solvent Examples Predicted Solubility Rationale for Prediction
Polar Protic Solvents Methanol, Ethanol, IsopropanolMiscibleThe amine's ability to both donate and accept hydrogen bonds, along with dipole-dipole interactions, leads to strong solute-solvent interactions with alcohols, overcoming the hydrophobic nature of the heptyl group.
Polar Aprotic Solvents Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High to ModerateThis compound can act as a hydrogen bond donor to the oxygen or sulfur atoms in these solvents. Dipole-dipole interactions are also significant. Solubility may be slightly lower than in protic solvents due to the lack of hydrogen bond donation from the solvent.
Nonpolar Solvents Hexane, TolueneHigh to ModerateThe long heptyl chain of this compound leads to significant van der Waals forces, which are compatible with nonpolar solvents.[5] The polarity of the amine group may slightly reduce miscibility in very nonpolar solvents like hexane compared to more polarizable solvents like toluene.
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents have a moderate polarity and can interact with the dipole of the amine group. The overall nonpolar character of this compound also contributes to its solubility in these solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a precise quantitative determination of this compound's solubility, the shake-flask method is a reliable and widely used technique.[6][7][8] This method establishes thermodynamic equilibrium to provide an accurate measure of solubility.

Objective

To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment
  • This compound (liquid)

  • Selected organic solvent (e.g., methanol, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a titrator for non-aqueous titration.[9][10]

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of a distinct layer of the amine after initial mixing ensures that an excess is present.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow for coarse separation of the undissolved amine.

    • To ensure complete removal of undissolved droplets, centrifuge the vials at a moderate speed.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

    • Attach a syringe filter to the syringe and filter the aliquot into a clean, tared vial to remove any remaining microscopic droplets of the undissolved amine.

    • Accurately weigh the filtered aliquot.

    • Prepare a series of standards of this compound in the same solvent with known concentrations.

    • Analyze the filtered aliquot and the standards using a pre-calibrated GC. The concentration of this compound in the aliquot is determined from the calibration curve.

    • Alternatively, for a titration-based analysis, the aliquot can be titrated with a standardized acidic solution in a non-aqueous medium.[11][12]

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a mole fraction.

Diagram: Experimental Workflow for Solubility Determination

G start Start prep 1. Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equil 2. Equilibrate (24-48h on orbital shaker at constant T) prep->equil separate 3. Phase Separation (Allow to settle, then centrifuge) equil->separate collect 4. Collect & Filter Supernatant (Use syringe and 0.45 µm filter) separate->collect analyze 5. Analyze Sample (GC or Titration) collect->analyze calculate 6. Calculate Solubility analyze->calculate end_node End calculate->end_node

Sources

The Evolving Role of N-Heptylmethylamine in Organic Synthesis: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – N-Heptylmethylamine, a secondary amine with the formula C₈H₁₉N, is emerging as a versatile and practical tool in the arsenal of organic chemists. This technical guide offers an in-depth exploration of the mechanisms of action through which this compound influences organic reactions, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in modern synthesis.

Introduction: Physicochemical Properties and Reactivity Profile

This compound is a secondary amine characterized by the presence of a methyl group and a seven-carbon heptyl chain attached to a nitrogen atom.[1] This structure imparts a unique combination of steric and electronic properties that dictate its reactivity. The lone pair of electrons on the nitrogen atom makes it a moderately strong base and a competent nucleophile, enabling it to participate in a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₉N[1]
Molecular Weight129.24 g/mol [1]
IUPAC NameN-methylheptan-1-amine[1]
Boiling Point194-196 °C[2]
Density~0.770 g/cm³[2]
SolubilitySoluble in water and many organic solvents[2]
CAS Number36343-05-2[1]

The heptyl group provides significant lipophilicity, which can influence the solubility of the amine and its derivatives in organic solvents, a crucial factor in reaction medium selection.

Mechanism of Action I: The Nucleophile in Reductive Amination

One of the most well-documented roles of this compound is as a nucleophile in reductive amination reactions. This powerful transformation allows for the formation of carbon-nitrogen bonds, a cornerstone of pharmaceutical and agrochemical synthesis. The general mechanism involves two key steps: the formation of an iminium ion intermediate followed by its reduction.

Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the secondary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group towards nucleophilic attack. The initial adduct, a hemiaminal, then undergoes dehydration to form a transient iminium ion. The steric bulk of the heptyl group can influence the rate of this step.

In-Situ Reduction

The generated iminium ion is a potent electrophile and is readily reduced by a variety of reducing agents present in the reaction mixture. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Experimental Protocol: Solid-Phase Reductive Amination in the Synthesis of 2-Aminobenzoxazole Derivatives [3]

This protocol outlines the use of this compound in the solid-phase synthesis of a combinatorial library of 2-aminobenzoxazole derivatives, as described in U.S. Patent 6,660,858 B2.

Materials:

  • SASRIN aldehyde resin

  • This compound

  • 1% Acetic acid in N,N-Dimethylformamide (DMF)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Shaker oven

Procedure:

  • Swell the SASRIN aldehyde resin in a solution of 1% acetic acid in DMF.

  • Add a 0.15 M solution of this compound to the swollen resin.

  • Agitate the mixture on a shaker for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate on the solid support.

  • Add 2 equivalents of sodium cyanoborohydride (relative to the aldehyde loading on the resin) to the reaction mixture.

  • Continue to agitate the mixture to effect the reduction of the resin-bound iminium ion to the corresponding secondary amine.

  • Following the reaction, the resin is washed to remove excess reagents and byproducts, yielding the this compound-functionalized resin, which can be carried forward to subsequent synthetic steps.

Diagram 1: Reductive Amination Workflow

G cluster_prep Iminium Formation cluster_reduction Reduction cluster_workup Workup Resin SASRIN Aldehyde Resin Mix1 Mix and Agitate (30 min) Resin->Mix1 Amine This compound Amine->Mix1 Solvent 1% AcOH in DMF Solvent->Mix1 Iminium Resin-Bound Iminium Ion Mix1->Iminium Mix2 Add Reductant and Agitate Iminium->Mix2 Reducer NaBH3CN Reducer->Mix2 Product This compound Functionalized Resin Mix2->Product Wash Wash Resin Product->Wash FinalProduct Purified Functionalized Resin Wash->FinalProduct G cluster_activation Activation cluster_reaction Nucleophilic Attack cluster_regeneration Catalyst Regeneration Start α,β-Unsaturated Carbonyl Iminium Iminium Ion Intermediate Start->Iminium + Catalyst Catalyst This compound Iminium->Start - Catalyst Adduct Enamine Intermediate Iminium->Adduct + Nucleophile Nucleophile Nucleophile Product β-Functionalized Carbonyl Adduct->Product + H₂O Product->Catalyst releases

Caption: General catalytic cycle for iminium-mediated reactions.

This mode of activation opens the door to a variety of transformations, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations, often with high levels of stereocontrol when a chiral amine is employed. The steric and electronic properties of the N-substituents on the amine catalyst are critical for achieving high efficiency and selectivity. The heptyl group of this compound would be expected to provide a significant steric influence in the transition state, potentially directing the stereochemical outcome of the reaction.

Potential Future Applications and Research Directions

The utility of this compound in organic synthesis is an area ripe for further exploration. Key areas of interest for future research include:

  • Solution-Phase Reductive Aminations: While the solid-phase application is documented, detailed studies on the scope and limitations of this compound in solution-phase reductive aminations are needed. This would broaden its applicability in mainstream organic synthesis.

  • Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to novel and effective organocatalysts for asymmetric transformations.

  • Directing Group in C-H Functionalization: The nitrogen atom of this compound could potentially act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds.

  • Multi-component Reactions: Its role as a nucleophilic amine makes it a prime candidate for inclusion in multi-component reactions, which are highly valued for their efficiency in building molecular complexity.

Conclusion

This compound is a versatile secondary amine with demonstrated and potential applications in a range of important organic reactions. Its role as a nucleophile in reductive amination is established, providing a reliable method for the synthesis of complex amines. Furthermore, its potential as an organocatalyst in iminium catalysis and as a directing group in C-H functionalization highlights promising avenues for future research. As the demand for efficient and selective synthetic methodologies continues to grow, the exploration of readily available and practical reagents like this compound will undoubtedly play a crucial role in advancing the field of organic synthesis.

References

  • Iwamatsu, K., et al. (2003). 2-aminobenzoxazole derivatives and combinatorial libraries thereof. U.S.
  • ChemBK. (2024). N-n-Heptylmethylamine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93190, N-Methylheptylamine. [Link]

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Thermal stability and degradation of N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of N-Heptylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Compound Stability

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the intrinsic stability of a molecule is not merely an academic exercise; it is a cornerstone of robust process design, formulation, and regulatory compliance. This compound, a secondary aliphatic amine, presents a unique profile of reactivity and utility. Its long heptyl chain imparts specific lipophilic characteristics, while the secondary amine moiety serves as a reactive handle for further chemical modification. However, these same structural features govern its susceptibility to degradation under thermal stress. This guide moves beyond a simple recitation of facts to provide a cohesive, field-tested framework for investigating, understanding, and predicting the thermal behavior of this compound. As application scientists, our goal is to explain not just how to perform an analysis, but why specific methodologies are chosen and how to interpret the results within a self-validating system of inquiry.

Physicochemical Foundations of this compound Stability

This compound ((CH₃)(CH₂)₆NH₂) is a secondary amine characterized by a methyl group and a seven-carbon linear alkyl chain attached to a nitrogen atom.[1][2] Its thermal stability is fundamentally dictated by the bond dissociation energies within its structure. The key bonds to consider are the C-N, C-H, and N-H bonds. Thermal degradation is initiated when the energy supplied to the system (e.g., heat) exceeds the dissociation energy of the weakest bond, leading to the formation of reactive radical species.

Two primary degradation scenarios must be considered:

  • Thermal Degradation (Inert Atmosphere): Occurs in the absence of oxygen, typically at elevated temperatures found in distillation or high-temperature stripping processes.[3][4] Degradation proceeds through mechanisms like homolytic cleavage of C-N or C-C bonds.

  • Thermo-oxidative Degradation (Presence of Oxygen): A more aggressive degradation pathway that occurs in the presence of oxygen, even at lower temperatures than purely thermal degradation.[5][6] The initial steps often involve the formation of amine radicals, which then react with oxygen to create a cascade of degradation products.[6]

The long heptyl chain, while seemingly a simple alkyl substituent, influences stability by increasing the number of C-H bonds susceptible to hydrogen abstraction, a key initiation step in oxidative degradation.[6]

Postulated Degradation Pathways

Based on established mechanisms for secondary and long-chain aliphatic amines, we can postulate several degradation routes for this compound under thermal and thermo-oxidative stress.[7][8][9][10] Key pathways include N-dealkylation (cleavage of the methyl or heptyl group) and reactions involving hydrogen abstraction from carbons alpha or beta to the nitrogen atom.[6][7] In the presence of oxygen, these initial radical species can lead to the formation of imines, aldehydes, smaller amines, and, upon complete combustion, oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11][12]

G cluster_0 Initiation cluster_1 Propagation Pathways cluster_2 Degradation Products This compound This compound Radical_N Amine Radical This compound->Radical_N H• abstraction (N-H) Radical_C_alpha α-Carbon Radical This compound->Radical_C_alpha H• abstraction (α-C-H) Methylamine Methylamine This compound->Methylamine C-N Cleavage (Deheptylation) Heptylamine Heptylamine This compound->Heptylamine C-N Cleavage (Demethylation) Peroxy_Radical Peroxy Radical Radical_N->Peroxy_Radical + O₂ Imine N-methyl-1-heptanimine Radical_N->Imine Radical_C_alpha->Imine Heptanal Heptanal Peroxy_Radical->Heptanal Peroxy_Radical->Methylamine Oxides NOx, CO, CO₂ Imine->Oxides Further Oxidation Heptanal->Oxides Further Oxidation

Postulated degradation pathways for this compound.

Core Methodologies for Stability Assessment

A comprehensive assessment of thermal stability requires a multi-faceted analytical approach. The two primary techniques employed are Thermogravimetric Analysis (TGA) for quantifying mass loss versus temperature, and Differential Scanning Calorimetry (DSC) for identifying the energetic changes associated with thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] This technique is unparalleled for determining the onset temperature of degradation, quantifying the mass of volatile components, and assessing overall thermal stability.[15]

  • Objective: To determine the onset temperature of thermal decomposition and characterize the degradation profile in both inert and oxidative atmospheres.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Protocol Steps:

    • Sample Preparation: Tare a ceramic or platinum TGA pan. Using a calibrated micropipette, dispense 5-10 mg of this compound into the pan. The use of a small, consistent mass is critical to ensure uniform heating and minimize thermal lag.

    • Instrument Setup (Inert): Place the sample in the TGA furnace. Purge the system with high-purity nitrogen (or argon) at a flow rate of 50-100 mL/min for at least 30 minutes. This step is crucial to ensure a truly inert atmosphere, preventing premature oxidative degradation.

    • Thermal Program (Inert): Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a controlled heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experimental time.

    • Instrument Setup (Oxidative): Using a fresh sample, repeat steps 1 and 2, but use purified air or a specified O₂/N₂ mixture as the purge gas.

    • Thermal Program (Oxidative): Repeat step 3 under the oxidative atmosphere.

    • Data Analysis: Plot mass (%) versus temperature. Determine the onset temperature of decomposition (Tₒ), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. Record the temperature at 5% mass loss (T₅%) as a key stability indicator.

G cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep purge Purge with Gas (N₂ or Air @ 100 mL/min) prep->purge equil Equilibrate at 30°C purge->equil ramp Heat Ramp (10°C/min to 600°C) equil->ramp record Record Mass vs. Temp ramp->record analyze Analyze Thermogram (Determine Tₒ and T₅%) record->analyze end End analyze->end

Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16][17] It is used to detect thermal events such as melting, boiling, and decomposition, providing energetic data (enthalpy) for these transitions.[18][19]

  • Objective: To identify the boiling point and the onset temperature and enthalpy of decomposition.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Protocol Steps:

    • Sample Preparation: Tare a volatile sample pan (hermetically sealed aluminum or stainless steel). Dispense 2-5 mg of this compound into the pan and hermetically seal it. A hermetic seal is mandatory to prevent mass loss from evaporation before the boiling point, which would invalidate the results.

    • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen purge. The upper temperature limit is set below the catastrophic failure point of the pan but high enough to capture the decomposition event.

    • Data Analysis: Plot heat flow (mW) versus temperature.

      • Identify the sharp endotherm corresponding to the boiling point.

      • Identify the broad, irreversible exotherm following the boiling point, which indicates decomposition. The onset of this exotherm is a key indicator of thermal instability.

      • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHₔ).

G cluster_workflow DSC Experimental Workflow start Start prep Sample Preparation (2-5 mg in hermetic pan) start->prep load Load Sample & Reference Pans prep->load equil Equilibrate at 25°C load->equil ramp Heat Ramp (10°C/min to 400°C) equil->ramp record Record Heat Flow vs. Temp ramp->record analyze Analyze Thermogram (Boiling Point, Tₒ, ΔHₔ) record->analyze end End analyze->end

Workflow for Differential Scanning Calorimetry (DSC).
Identification of Degradants: Evolved Gas Analysis (EGA)

To validate the postulated degradation pathways, the gases evolved during TGA can be analyzed in real-time. Coupling the TGA outlet to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR) allows for the identification of degradation products as they are formed. Alternatively, headspace Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the contents of a sealed vial after thermal stressing for a defined period.[20]

Interpreting Thermal Data: A Representative Analysis

To illustrate the application of these principles, consider the following representative (hypothetical) data for this compound.

ParameterMethodAtmosphereValueInterpretation
Boiling Point DSCNitrogen195 °CConfirms the primary volatilization event.
T₅% (Temp. at 5% Mass Loss) TGANitrogen225 °CInitial onset of significant thermal degradation.
T₅% (Temp. at 5% Mass Loss) TGAAir205 °CDegradation begins ~20°C lower in an oxidative environment, confirming susceptibility to oxidation.
Decomposition Onset (Exotherm) DSCNitrogen230 °CCorrelates well with the TGA mass loss, confirming an energetic decomposition process.
Enthalpy of Decomposition (ΔHₔ) DSCNitrogen-350 J/gA significant exothermic value, indicating a high-energy, potentially hazardous decomposition.

This self-validating data set shows excellent correlation between the techniques. The mass loss observed in TGA begins at a temperature very close to the onset of the decomposition exotherm measured by DSC. The lower degradation temperature in air is a critical finding, highlighting that thermo-oxidative pathways are the dominant mode of degradation under process conditions where oxygen may be present.[3]

Conclusion: From Data to Drug Development Strategy

The thermal analysis of this compound provides actionable insights for researchers and drug development professionals. The data indicates that while the compound is stable well beyond typical ambient storage conditions, it exhibits significant susceptibility to both thermal and, more critically, thermo-oxidative degradation at temperatures relevant to manufacturing and purification processes (>200°C).

Key Takeaways:

  • Process Control is Paramount: High-temperature operations such as distillation should be conducted under a robust inert atmosphere (e.g., nitrogen blanket) to minimize oxidative degradation.

  • Hazard Assessment: The strong exothermicity of the decomposition reaction must be considered in process safety management (PSM) and hazard analysis to prevent runaway reactions.

  • Formulation Considerations: The potential for degradation with atmospheric oxygen over long-term storage, especially if exposed to light or heat, should be evaluated.[11] The use of antioxidants or controlled packaging may be warranted depending on the final drug product's requirements.

By employing the systematic, multi-technique approach detailed in this guide, scientists can build a comprehensive stability profile of this compound, enabling robust process development, ensuring product quality, and mitigating safety risks.

References

  • ResearchGate. Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Available from: [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • National Institutes of Health (NIH). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Available from: [Link]

  • ProQuest. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Available from: [Link]

  • Environmental Science: Processes & Impacts (RSC Publishing). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Available from: [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. Available from: [Link]

  • National Institutes of Health (NIH). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]

  • PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available from: [Link]

  • National Institutes of Health (NIH). Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]

  • ResearchGate. (PDF) Thermal Degradation of Linear Amines for CO2 Capture. Available from: [Link]

  • SpringerLink. Differential scanning calorimetry study of reactions of epoxides with polyamines. Available from: [Link]

  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available from: [Link]

  • ResearchGate. (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available from: [Link]

  • Oxford Academic. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • University Blog Service. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Available from: [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]

  • ACS Publications. Thermal decomposition of aliphatic monoaminomonocarboxylic acids | Analytical Chemistry. Available from: [Link]

  • ChemBK. N-n-Heptylmethylamine. Available from: [Link]

  • National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

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  • Alfa Chemistry. Thermo Gravimetric Analysis (TGA). Available from: [Link]

  • Chemistry LibreTexts. Differential Scanning Calorimetry. Available from: [Link]

  • National Institutes of Health (NIH). N-Methylheptylamine. Available from: [Link]

  • ResearchGate. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. Available from: [Link]

  • PubMed. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. Available from: [Link]

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N-Heptylmethylamine: A Versatile Precursor for the Synthesis of High-Performance Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways leveraging N-heptylmethylamine as a foundational chemical building block for various classes of surfactants. We will explore the conversion of this secondary amine into cationic, non-ionic, and amphoteric surfactants, detailing the underlying chemical principles, providing validated experimental protocols, and discussing the characterization of the resulting products. The focus is on the causality behind experimental choices to empower researchers in their own surfactant development programs.

Introduction: The Strategic Value of this compound in Surfactant Chemistry

Surfactants, or surface-active agents, are amphiphilic molecules that are indispensable in a vast array of industrial and scientific applications, from detergents and emulsifiers to advanced drug delivery systems.[1][2] The performance of a surfactant is dictated by its molecular architecture, specifically the nature of its hydrophilic (water-attracting) head group and its hydrophobic (water-repelling) tail. This compound (C₈H₁₉N) presents itself as a strategic precursor due to its ideal hydrophobic characteristics conferred by the heptyl group and the reactive secondary amine functionality, which serves as a versatile anchor for chemical modification.[3] This guide will demonstrate how this single precursor can be transformed into multiple surfactant classes, each with distinct properties and applications.

Part 1: Synthesis of Cationic Surfactants via Quaternization

Cationic surfactants, characterized by a positively charged hydrophilic head group, are widely used as antimicrobial agents, corrosion inhibitors, and fabric softeners due to their ability to adsorb onto negatively charged surfaces.[4][5] The most common route to their synthesis is the quaternization of a tertiary amine.

Principle of Synthesis

Since this compound is a secondary amine, a two-step process is required. First, it must be converted into a tertiary amine. This can be achieved through reductive amination or, more commonly, by exhaustive methylation (e.g., using the Eschweiler-Clarke reaction with formic acid and formaldehyde) to produce N,N-dimethylheptylamine. Alternatively, ethoxylation can be used to create a tertiary amine with hydroxyethyl groups.

The second step is the quaternization reaction, an S_N2 type reaction where the tertiary amine nucleophilically attacks an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl chloride) or a sulfate (e.g., dimethyl sulfate).[6][7] The choice of alkylating agent allows for the introduction of additional functionality and influences the final properties of the surfactant.

Experimental Protocol: Synthesis of Heptyl-trimethylammonium Bromide

This protocol details the synthesis of a simple quaternary ammonium salt from this compound.

Step 1: Synthesis of N,N-Dimethylheptylamine (Tertiary Amine Intermediate)

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mol, 12.92 g).

  • Add formic acid (0.3 mol, 13.8 g) and formaldehyde (0.22 mol, 18.0 g of 37% aqueous solution) to the flask.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 50 mL of 4M HCl.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Make the aqueous layer strongly alkaline (pH > 12) by the slow addition of concentrated NaOH solution, while cooling in an ice bath.

  • Extract the liberated tertiary amine with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N,N-dimethylheptylamine.

Step 2: Quaternization to Heptyl-trimethylammonium Bromide

  • In a 100 mL round-bottom flask, dissolve the N,N-dimethylheptylamine (0.05 mol) in 50 mL of anhydrous acetone.

  • Add methyl bromide (0.06 mol) to the solution. Caution: Methyl bromide is a toxic gas. This step should be performed in a well-ventilated fume hood.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

  • The quaternary ammonium salt will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.

Logical Flow: Cationic Surfactant Synthesis

G cluster_0 Step 1: Tertiary Amine Formation cluster_1 Step 2: Quaternization This compound This compound Reflux Reflux This compound->Reflux Eschweiler-Clarke Formic Acid / Formaldehyde Formic Acid / Formaldehyde Formic Acid / Formaldehyde->Reflux N,N-Dimethylheptylamine N,N-Dimethylheptylamine Reflux->N,N-Dimethylheptylamine Stirring (Acetone) Stirring (Acetone) N,N-Dimethylheptylamine->Stirring (Acetone) Methyl Bromide Methyl Bromide Methyl Bromide->Stirring (Acetone) Heptyl-trimethylammonium Bromide Heptyl-trimethylammonium Bromide Stirring (Acetone)->Heptyl-trimethylammonium Bromide

Caption: Synthesis pathway for a cationic surfactant from this compound.

Part 2: Synthesis of Non-ionic Surfactants via Ethoxylation

Non-ionic surfactants do not ionize in solution, making them highly compatible with other surfactant types and stable over a wide pH range.[8] They are valued for their excellent detergency, emulsifying, and solubilizing properties.

Principle of Synthesis

Ethoxylation involves the reaction of a compound with a labile hydrogen, such as an amine, with ethylene oxide. In the case of this compound, the hydrogen on the nitrogen atom reacts with ethylene oxide in the presence of a catalyst (typically a base like potassium hydroxide) to form a hydroxyethyl group. This initial product can then react with further ethylene oxide molecules to create a poly(ethylene oxide) (PEO) chain.[9] The length of the PEO chain is a critical parameter that determines the surfactant's Hydrophilic-Lipophilic Balance (HLB), and thus its solubility and application.[10]

Experimental Protocol: Synthesis of Polyethoxylated this compound
  • Place this compound (0.1 mol, 12.92 g) and a catalytic amount of potassium hydroxide (0.005 mol, 0.28 g) into a high-pressure stainless-steel autoclave equipped with a stirrer, heating mantle, and inlets for nitrogen and ethylene oxide.

  • Seal the autoclave and purge thoroughly with nitrogen to remove all air and moisture.

  • Heat the reactor to 120-150°C with stirring.

  • Introduce a predetermined amount of liquid ethylene oxide (e.g., 0.5 mol, 22 g for an average of 5 EO units) into the autoclave at a controlled rate, ensuring the pressure does not exceed the safe operating limit of the vessel.

  • After the addition is complete, maintain the temperature and stirring for an additional 2-4 hours to ensure the reaction goes to completion (indicated by a stable pressure reading).

  • Cool the reactor to below 50°C before carefully venting any residual ethylene oxide.

  • Neutralize the catalyst with a stoichiometric amount of acetic or phosphoric acid.

  • The resulting viscous liquid is the polyethoxylated this compound surfactant, which can be used directly or purified further if necessary.

Logical Flow: Non-ionic Surfactant Synthesis

G This compound This compound Autoclave (KOH, 120-150C) Autoclave (KOH, 120-150C) This compound->Autoclave (KOH, 120-150C) Ethylene Oxide (n moles) Ethylene Oxide (n moles) Ethylene Oxide (n moles)->Autoclave (KOH, 120-150C) Polyethoxylated this compound Polyethoxylated this compound Autoclave (KOH, 120-150C)->Polyethoxylated this compound Polymerization

Caption: Ethoxylation workflow for producing non-ionic surfactants.

Part 3: Synthesis of Amphoteric Surfactants

Amphoteric (or zwitterionic) surfactants possess both a positive and a negative charge in the same molecule.[11] Their net charge is pH-dependent, behaving as cationic in acidic media and anionic in alkaline media.[12] This unique characteristic imparts excellent mildness, making them ideal for personal care products.[13]

Principle of Synthesis

A common route to creating amphoteric surfactants from a secondary amine involves carboxymethylation. This compound can react with sodium chloroacetate in an alkaline medium. The amine displaces the chloride ion, forming a glycine derivative, which is a type of amino acid-based surfactant.[14]

Experimental Protocol: Synthesis of Sodium N-heptyl-N-methylglycinate
  • In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve this compound (0.1 mol, 12.92 g) in 100 mL of water containing sodium hydroxide (0.1 mol, 4.0 g).

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Prepare a solution of sodium chloroacetate (0.1 mol, 11.65 g) in 50 mL of water.

  • Add the sodium chloroacetate solution dropwise to the amine solution over 2 hours.

  • Maintain the reaction at 90°C for an additional 6-8 hours, keeping the pH in the range of 9-11 by adding small portions of 20% NaOH solution as needed.

  • Monitor the reaction for the disappearance of the starting amine using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting aqueous solution contains the amphoteric surfactant, which can be purified by crystallization or used as is, depending on the application. The final product's purity can be assessed by HPLC.

Logical Flow: Amphoteric Surfactant Synthesis

G This compound This compound Reaction Vessel (NaOH, 90C) Reaction Vessel (NaOH, 90C) This compound->Reaction Vessel (NaOH, 90C) Sodium Chloroacetate Sodium Chloroacetate Sodium Chloroacetate->Reaction Vessel (NaOH, 90C) Carboxymethylation Sodium N-heptyl-N-methylglycinate Sodium N-heptyl-N-methylglycinate Reaction Vessel (NaOH, 90C)->Sodium N-heptyl-N-methylglycinate

Caption: Synthesis of an amphoteric surfactant via carboxymethylation.

Part 4: Physicochemical Characterization

The efficacy of a surfactant is determined by its physicochemical properties.[5] Key parameters include the Critical Micelle Concentration (CMC), surface tension reduction, and emulsification capabilities.

Key Performance Indicators
  • Critical Micelle Concentration (CMC): The concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates a more efficient surfactant.[15]

  • Surface Tension (γ_CMC): The surface tension of the solution at the CMC. A lower γ_CMC signifies greater surface activity.

  • Emulsification Power: The ability of the surfactant to stabilize an emulsion of two immiscible liquids (e.g., oil and water).

Expected Physicochemical Properties
Surfactant ClassHydrophilic Head GroupTypical CMC (mol/L)Typical γ_CMC (mN/m)Key Applications
Cationic Quaternary Ammonium10⁻³ - 10⁻⁴30 - 40Antimicrobials, Fabric Softeners, Corrosion Inhibitors[4]
Non-ionic Poly(ethylene oxide)10⁻⁴ - 10⁻⁵28 - 35Detergents, Emulsifiers, Solubilizers[8]
Amphoteric Carboxylate & Ammonium10⁻³ - 10⁻⁴32 - 42Personal Care, Mild Cleansers[11]
Protocol: Determination of Critical Micelle Concentration (CMC)
  • Prepare Stock Solution: Prepare a concentrated stock solution of the synthesized surfactant in deionized water.

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot Data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • Determine CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where the slope changes is the CMC.[15]

Conclusion

This compound is a remarkably versatile and valuable precursor in surfactant science. Its adaptable secondary amine functionality provides a straightforward entry point for the synthesis of cationic, non-ionic, and amphoteric surfactants. By carefully selecting the reaction pathway and conditions, researchers can precisely tailor the molecular architecture of the final product to achieve desired physicochemical properties for specific applications, ranging from industrial cleaning to sophisticated pharmaceutical formulations. The protocols and principles outlined in this guide serve as a robust foundation for innovation in the development of next-generation surface-active agents.

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The Unseen Architect: A Technical Guide to N-Heptylmethylamine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of materials science, where performance is dictated by the precise control of surface and nanoscale interactions, N-Heptylmethylamine emerges as a versatile and potent molecular tool. This in-depth technical guide moves beyond a simple cataloging of properties to provide a foundational understanding of how and why this secondary amine is increasingly pivotal in the development of next-generation materials. We will explore its applications in surface functionalization, nanoparticle synthesis, and the formation of self-assembled monolayers, offering not just protocols, but the scientific rationale that underpins them.

The Molecular Advantage: Understanding this compound's Dual Personality

This compound (C₈H₁₉N) is an organic compound characterized by a seven-carbon alkyl chain (heptyl group) and a secondary amine group with a methyl substituent.[1] This unique structure imparts a dual character: the long alkyl chain provides significant hydrophobicity, while the secondary amine offers a reactive site for covalent and non-covalent interactions.[2] It is this amphiphilic nature that makes it a prime candidate for modifying material surfaces and directing the growth of nanomaterials.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₉N[1]
Molecular Weight129.24 g/mol [1]
Boiling Point163-165 °C[3]
IUPAC NameN-methylheptan-1-amine[1]

Engineering Bio-Interfaces: Surface Functionalization with this compound

The ability to control the biological response to a material is a cornerstone of modern biomaterial design. Surface chemistry dictates protein adsorption, cellular adhesion, and ultimately, the biocompatibility of an implant. This compound and its analogs, like heptylamine, have demonstrated significant potential in creating tailored bio-interfaces.[4]

Causality in Action: Promoting Osteoblast Growth on Titanium Implants

Titanium and its alloys are widely used in orthopedic and dental implants due to their excellent mechanical properties and biocompatibility. However, their surfaces are often bio-inert, leading to suboptimal osseointegration. Surface functionalization with amine-containing molecules can dramatically alter this behavior.

The primary amine of heptylamine, a close structural relative of this compound, has been shown to enhance osteoblast (bone-forming cell) growth while reducing the proliferation of fibroblasts (cells that contribute to fibrous encapsulation).[4] The underlying principle is the creation of a positively charged surface at physiological pH, which preferentially attracts the negatively charged cell membranes of osteoblasts. The hydrophobic heptyl chain also plays a crucial role in modulating protein adsorption, creating a favorable environment for cell attachment and spreading.

Experimental Workflow: Plasma Polymerization of this compound on Titanium

This workflow describes a conceptual adaptation of plasma polymerization, a technique used for creating thin, functional polymer films on various substrates, for this compound.

G cluster_0 Substrate Preparation cluster_1 Plasma Reactor Setup cluster_2 This compound Vaporization & Deposition cluster_3 Post-Deposition & Characterization sub_prep Titanium Substrate Cleaning (Sonication in Acetone, Ethanol, DI Water) reactor_setup Place Substrate in Plasma Reactor sub_prep->reactor_setup evacuate Evacuate Chamber to Base Pressure (<10 mTorr) reactor_setup->evacuate vaporize Introduce this compound Vapor evacuate->vaporize plasma Ignite Plasma (RF Power, Pulsed or Continuous Wave) vaporize->plasma deposit Deposition of Poly(this compound) Film plasma->deposit characterize Surface Characterization (XPS, Contact Angle, AFM) deposit->characterize biocompatibility In Vitro Cell Culture (Osteoblasts, Fibroblasts) characterize->biocompatibility

Caption: Plasma polymerization workflow for surface functionalization.

Step-by-Step Protocol:

  • Substrate Preparation: Thoroughly clean the titanium substrate by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants and ensure a pristine surface for deposition.

  • Plasma Reactor Setup: Place the cleaned and dried substrate into the plasma deposition chamber. Evacuate the chamber to a base pressure below 10 mTorr to remove atmospheric gases that could interfere with the polymerization process.

  • Monomer Introduction: Introduce this compound vapor into the chamber at a controlled flow rate. The monomer is typically heated to increase its vapor pressure.

  • Plasma Ignition and Deposition: Apply radiofrequency (RF) power to ignite the plasma. The energetic plasma environment fragments the this compound molecules, which then polymerize on the substrate surface, forming a thin, cross-linked film. A pulsed plasma mode can be employed to better control the retention of the amine functionality.

  • Post-Deposition Characterization: After deposition, characterize the surface to confirm the presence and density of amine groups using X-ray Photoelectron Spectroscopy (XPS). Measure the water contact angle to assess the surface hydrophobicity. Atomic Force Microscopy (AFM) can be used to evaluate the surface topography.

  • Biocompatibility Assessment: Perform in vitro cell culture studies using osteoblasts and fibroblasts to evaluate the cellular response to the functionalized surface.

Architecting the Nanoscale: this compound as a Capping Agent

In the synthesis of nanoparticles, controlling their size, shape, and stability is paramount. Capping agents are molecules that bind to the surface of a growing nanoparticle, preventing uncontrolled growth and aggregation.[5][6] The choice of capping agent is critical as it also dictates the nanoparticle's solubility and subsequent functionalization potential.[7]

The Rationale for this compound in Nanoparticle Synthesis

This compound is an excellent candidate for a capping agent due to its molecular structure:

  • Amine Head Group: The nitrogen atom in the amine group has a lone pair of electrons that can coordinate with metal atoms on the nanoparticle surface, providing a strong anchor.[8]

  • Heptyl Tail Group: The long, hydrophobic alkyl chain provides steric hindrance, preventing the nanoparticles from aggregating.[6] It also imparts solubility in nonpolar solvents.

Mechanism of Nanoparticle Capping

G cluster_0 Nucleation cluster_1 Growth & Capping cluster_2 Result precursors Metal Precursors in Solution reduction Reduction of Metal Ions precursors->reduction nuclei Formation of Nanoparticle Nuclei reduction->nuclei growth Nanoparticle Growth nuclei->growth capping This compound Adsorption growth->capping capping->growth Growth Termination stabilization Steric Stabilization capping->stabilization capped_np Stable, Dispersed Nanoparticles stabilization->capped_np G cluster_0 Driving Forces cluster_1 Process cluster_2 Resulting Properties headgroup Head Group-Substrate Interaction (Chemisorption/Physisorption) adsorption Adsorption of Molecules headgroup->adsorption tailgroup Tail Group-Tail Group Interaction (van der Waals forces) organization Self-Organization into Ordered Layer tailgroup->organization adsorption->organization surface_energy Modified Surface Energy (Hydrophobicity) organization->surface_energy passivation Surface Passivation organization->passivation functionalization Platform for Further Functionalization organization->functionalization

Caption: Key relationships in SAM formation.

Experimental Protocol: Formation of an this compound SAM on a Gold Substrate

  • Substrate Preparation: Prepare a clean gold substrate. This can be done by evaporating a thin film of gold onto a silicon wafer with a chromium or titanium adhesion layer. Immediately before use, the substrate should be cleaned, for example, by UV-ozone treatment or by rinsing with piranha solution (with extreme caution).

  • SAM Formation: Immerse the cleaned gold substrate in a dilute solution (typically 1-10 mM) of this compound in a high-purity solvent like ethanol. Allow the self-assembly process to occur for several hours (e.g., 12-24 hours) at room temperature.

  • Rinsing and Drying: Remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules. Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • Characterization: Characterize the SAM using techniques such as contact angle goniometry to confirm the change in surface wettability (an increase in contact angle indicates a hydrophobic surface). Ellipsometry can be used to measure the thickness of the monolayer. XPS can confirm the chemical composition of the surface.

Future Perspectives and Conclusion

The applications of this compound in materials science are poised for significant growth. Its ability to finely tune surface properties and direct nanoscale assembly makes it a valuable tool in fields ranging from biomedical engineering to electronics and catalysis. Future research will likely focus on leveraging its properties in more complex systems, such as in the development of "smart" surfaces that can respond to external stimuli or in the creation of highly specific catalysts by co-assembling it with other functional molecules.

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An In-depth Technical Guide to N-Heptylmethylamine as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Secondary Amine

In the vast toolkit of the modern synthetic chemist, secondary amines represent a class of reagents prized for their unique reactivity and versatility. Among these, N-Heptylmethylamine (also known as N-methylheptan-1-amine) emerges as a particularly useful, yet often overlooked, building block. Its structure, featuring a linear seven-carbon chain and a methyl group on the nitrogen atom, imparts a balance of steric hindrance and nucleophilicity that can be strategically exploited. This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the fundamental principles governing its application in the synthesis of complex organic molecules, with a focus on its pivotal role in the formation of enamines and its utility as a nucleophilic precursor in pharmaceutical and materials science.

Physicochemical & Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe implementation in any synthetic protocol. This compound is a flammable and corrosive liquid, demanding careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

PropertyValueSource
IUPAC Name N-methylheptan-1-aminePubChem[1]
CAS Number 36343-05-2PubChem[1]
Molecular Formula C₈H₁₉NPubChem[1]
Molecular Weight 129.24 g/mol PubChem[1]
Appearance Colorless liquidChemBK[2]
Boiling Point ~194-196 °CChemBK[2]
Density ~0.770 g/cm³ChemBK[2]
GHS Hazard Flammable liquid, Causes severe skin burns and eye damagePubChem[1]

Synthesis of this compound

The accessibility of a reagent is a key consideration for its widespread use. This compound can be prepared through several established synthetic routes. A common laboratory-scale approach involves the reductive amination of heptaldehyde with methylamine. Alternatively, it can be synthesized via the N-alkylation of methylamine with a suitable heptyl halide or by the reaction of n-heptanol with methylamine under catalytic conditions.[2] A general method for preparing unsymmetrical secondary amines, such as this compound, involves the formation of an N-benzylidene intermediate from a primary amine (e.g., heptylamine), followed by alkylation (e.g., with dimethyl sulfate) and subsequent hydrolysis.[3]

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of its secondary amine functionality. Unlike primary amines, which react with carbonyls to form imines, secondary amines yield enamines—a critical distinction that opens up a unique avenue for C-C bond formation.

The Cornerstone Application: Enamine Synthesis

The reaction between an aldehyde or ketone and a secondary amine like this compound is a cornerstone of modern organic synthesis, providing a powerful method for the α-functionalization of carbonyl compounds.[4][5]

Causality of Enamine Formation: The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate.[6] Following acid-catalyzed dehydration, an iminium ion is generated. Because this compound is a secondary amine, this iminium ion lacks a proton on the nitrogen atom that can be removed to form a neutral imine. Instead, to achieve a stable, neutral species, a proton is abstracted from an adjacent carbon (the α-carbon), shifting the double bond to form the C=C bond of the enamine.[6][7] This mechanistic pathway is the fundamental reason secondary amines are indispensable for enamine synthesis.

enamine_formation ketone Ketone (R-CO-CH₂R') step1 Nucleophilic Addition ketone->step1 amine This compound (CH₃(CH₂)₆NHCH₃) amine->step1 H_plus H⁺ (cat.) H_plus->step1 carbinolamine Carbinolamine Intermediate step2 Dehydration carbinolamine->step2 iminium Iminium Ion step3 Deprotonation (α-carbon) iminium->step3 enamine Enamine Product water H₂O step1->carbinolamine step2->iminium step2->water Elimination step3->enamine

Caption: Mechanism of Enamine Formation using a Secondary Amine.

Enamines are exceptionally useful synthetic intermediates because they are nucleophilic at the α-carbon.[4] This "umpolung" (reactivity reversal) of the normally electrophilic α-carbon allows for reactions with a wide range of electrophiles, such as alkyl halides (Stork enamine alkylation) and acyl halides.[5] Subsequent hydrolysis of the resulting iminium salt readily regenerates the carbonyl group, yielding the α-substituted ketone or aldehyde.

This compound as a Nucleophile and Building Block

Beyond enamine chemistry, the nucleophilic nitrogen of this compound makes it a valuable reagent for constructing more complex molecules, particularly tertiary amines and amides, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[8]

  • N-Alkylation: It readily participates in Sₙ2 reactions with alkyl halides or undergoes reductive amination with aldehydes and ketones in the presence of a reducing agent to form tertiary amines.[8] This is a direct and efficient method for introducing the heptylmethylamino moiety into a target molecule.

  • N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-heptyl-N-methylamides. This transformation is fundamental in peptide synthesis and the creation of various functional materials.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale. All operations must be performed by trained chemists in a suitable laboratory environment.

Protocol 5.1: Synthesis of an Enamine from Cyclohexanone and this compound

This protocol demonstrates the formation of an enamine, which can be used directly in subsequent alkylation or acylation steps.

Workflow Overview:

experimental_workflow A 1. Reagent Charging - Cyclohexanone - this compound - Toluene - p-TsOH (cat.) B 2. Reaction Setup - Assemble Dean-Stark apparatus - Heat to reflux A->B Assemble C 3. Monitoring - Collect water in Dean-Stark trap - Monitor by TLC/GC until complete B->C Heat D 4. Workup - Cool reaction - Remove solvent under  reduced pressure C->D Reaction Complete E 5. Product Isolation - Purify by vacuum distillation  (if necessary) - Use crude enamine directly D->E Isolate

Caption: General Workflow for Enamine Synthesis.

Materials:

  • Cyclohexanone (1.0 equiv)

  • This compound (1.2 equiv)

  • Toluene (solvent, ~2 mL per mmol of cyclohexanone)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 equiv, catalyst)

  • Dean-Stark apparatus, round-bottom flask, condenser, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone, toluene, and this compound.

  • Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the arm of the Dean-Stark trap.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected and analysis by TLC or GC indicates the complete consumption of cyclohexanone. The formation of enamines from aldehydes and ketones with primary amines is a reversible, acid-catalyzed reaction.[9] The careful control of pH is crucial, as too little acid fails to sufficiently protonate the carbinolamine intermediate for water elimination, while too much acid will protonate the starting amine, rendering it non-nucleophilic.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure. The resulting crude enamine is often of sufficient purity to be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Conclusion

This compound is a potent and versatile reagent in the arsenal of the synthetic organic chemist. Its primary utility lies in its ability to reliably form enamines, which are key intermediates for the α-functionalization of carbonyl compounds. The specific steric and electronic properties conferred by its heptyl and methyl substituents allow for controlled reactivity. Furthermore, its role as a robust nucleophile enables the straightforward synthesis of complex tertiary amines and amides, making it a valuable building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. A comprehensive understanding of its reactivity, grounded in mechanistic principles, empowers researchers to strategically deploy this compound to achieve complex synthetic goals with efficiency and precision.

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Sources

An In-Depth Technical Guide to the Biological Activity of N-Alkylamines, Focusing on N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-alkylamines represent a ubiquitous class of organic compounds with profound significance in medicinal chemistry and drug development. Their structural simplicity belies a remarkable diversity in biological activity, ranging from neurotransmitter modulation to antimicrobial and anticancer effects. This guide provides a comprehensive technical overview of the biological activities of N-alkylamines, with a specific focus on the secondary amine, N-Heptylmethylamine. We will delve into its physicochemical properties, known and potential biological targets, and metabolic fate. Crucially, this document furnishes detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of this compound and related compounds. By integrating established knowledge with actionable methodologies, this guide serves as an essential resource for researchers aiming to explore the therapeutic potential of this important chemical class.

Introduction: The Significance of N-Alkylamines in Modern Drug Discovery

N-alkylamines are fundamental structural motifs present in a vast array of pharmaceuticals, preclinical candidates, and biological probes.[1] Their prevalence, appearing in approximately 35% of all pharmaceuticals, can be attributed to several key factors.[1] The amine functional group is capable of forming critical hydrogen bonds, enabling potent interactions with protein targets.[1] Furthermore, the basicity of the nitrogen atom allows for salt formation, which can significantly enhance the solubility and bioavailability of drug candidates.[1]

The structural diversity of N-alkylamines, from simple aliphatic chains to complex cyclic systems, allows for fine-tuning of their pharmacological properties. This guide will focus on a representative simple aliphatic secondary amine, this compound, to explore the core principles of the biological activity of this class of molecules. Understanding the synthesis, metabolism, and potential biological targets of such a foundational compound provides a strong basis for the exploration of more complex N-alkylamine derivatives in drug discovery programs.

Physicochemical and Toxicological Profile of this compound

A thorough understanding of a compound's physicochemical properties is paramount for interpreting its biological activity and designing relevant experiments.

Physicochemical Properties

This compound (also known as N-methylheptan-1-amine) is a colorless liquid with the molecular formula C8H19N.[2][3][4] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 129.25 g/mol [3]
Boiling Point ~194-196 °C[4]
Density ~0.770 g/cm³[4]
Solubility Soluble in water and many organic solvents[4]
IUPAC Name N-methylheptan-1-amine[3]
CAS Number 36343-05-2[3]
Toxicological Information

Synthesis of this compound

The synthesis of N-alkylamines is a well-established area of organic chemistry. This compound can be prepared through various methods, with reductive amination being a common and efficient approach.

General Synthesis Workflow

The following diagram illustrates a typical reductive amination workflow for the synthesis of this compound.

G Heptanal Heptanal Imine Intermediate Imine Heptanal->Imine Methylamine Methylamine Methylamine->Imine N_Heptylmethylamine This compound Imine->N_Heptylmethylamine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->N_Heptylmethylamine

Caption: Reductive amination synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a general method for the synthesis of this compound via reductive amination of heptanal with methylamine.

Materials:

  • Heptanal

  • Methylamine (e.g., 40% solution in water)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or other suitable solvent

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation and purification, optional)

  • Sodium hydroxide (for neutralization)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve heptanal in methanol.

    • Cool the solution in an ice bath.

    • Slowly add methylamine solution via a dropping funnel.

    • Allow the reaction to stir at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and portion-wise, add sodium borohydride. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the aqueous residue and transfer to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation under reduced pressure.

Self-Validation: The purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activities and Mechanisms of Action

While direct and extensive studies on the biological activities of this compound are limited, its structural features and its role as a metabolite of a known bioactive compound provide strong indications of its potential pharmacological profile.

Monoamine Oxidase (MAO) Inhibition

This compound is a major metabolite of the monoamine oxidase inhibitor (R)-N-(2-Heptyl)-N-methylpropargylamine (R-2HMP). This strongly suggests that this compound itself may possess inhibitory activity against MAO-A and/or MAO-B. MAO enzymes are crucial in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[6] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, a mechanism utilized by many antidepressant and anti-Parkinson's drugs.[6][7]

The following diagram illustrates the potential interaction of this compound with monoamine oxidase.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism Metabolite Inactive Metabolite MAO->Metabolite Neurotransmitter_synapse Neurotransmitter N_Heptylmethylamine This compound N_Heptylmethylamine->MAO Inhibition

Caption: Potential inhibition of MAO by this compound.

This fluorometric assay provides a high-throughput method to screen for MAO-A and MAO-B inhibitory activity.[8][9][10][11]

Materials:

  • MAO-A and MAO-B enzymes (commercially available)

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • A suitable fluorescent probe (e.g., Amplex Red)

  • This compound

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and the positive control inhibitors in assay buffer.

    • Prepare a working solution of the MAO enzyme, HRP, and the fluorescent probe in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the different concentrations of this compound or control inhibitors.

    • Add the MAO enzyme working solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the MAO substrate.

    • Measure the fluorescence kinetically over a period of 30-60 minutes at an appropriate excitation and emission wavelength (e.g., 530 nm excitation, 590 nm emission for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Self-Validation: The inclusion of known selective inhibitors for MAO-A and MAO-B will validate the assay's ability to distinguish between the two isoforms and confirm the expected inhibitory profiles.

Adrenergic and Nicotinic Receptor Modulation

Simple N-alkylamines are known to interact with various neurotransmitter receptors, including adrenergic and nicotinic receptors.[12][13] Their structural similarity to endogenous catecholamines (e.g., norepinephrine, epinephrine) suggests potential activity at adrenergic receptors.[14]

The lipophilic heptyl chain and the secondary amine of this compound may facilitate binding to the transmembrane domains of G-protein coupled receptors like adrenergic receptors, or the ligand-gated ion channels of nicotinic receptors.

This protocol describes a competitive binding assay to determine the affinity of this compound for adrenergic receptor subtypes.[1][12][15][16][17]

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂)

  • A suitable radioligand for the target receptor (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [¹²⁵I]iodocyanopindolol for β)

  • This compound

  • A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., phentolamine for α, propranolol for β)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter or gamma counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and a range of concentrations of this compound.

    • Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.

    • Add the assay buffer to the total binding wells.

    • Add a high concentration of the unlabeled ligand to the non-specific binding wells.

    • Add the serial dilutions of this compound to the competitor wells.

  • Incubation:

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

    • Quantify the radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Self-Validation: The use of well-characterized radioligands and unlabeled competitors with known affinities for the target receptor will ensure the validity and accuracy of the binding data obtained for this compound.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its therapeutic efficacy and safety.

Known Pharmacokinetic Parameters

A study on (R)-N-(2-Heptyl)-N-methylpropargylamine (R-2HMP) in rats identified this compound as a major metabolite.[15] After subcutaneous administration of R-2HMP, this compound was found in the brain, liver, and plasma, with peak concentrations occurring between 15 and 30 minutes.[15] The half-life of this compound in the brain was determined to be approximately 11 minutes for the redistribution phase.[15] These findings indicate that this compound can cross the blood-brain barrier and is relatively rapidly cleared from the brain.

Metabolic Pathways

N-alkylamines are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway for secondary amines like this compound is N-dealkylation.

The following diagram illustrates the N-dealkylation of this compound.

G N_Heptylmethylamine This compound Heptylamine Heptylamine N_Heptylmethylamine->Heptylamine N-demethylation Formaldehyde Formaldehyde N_Heptylmethylamine->Formaldehyde N-demethylation CYP450 CYP450 Enzymes CYP450->Heptylamine CYP450->Formaldehyde

Caption: N-demethylation of this compound by CYP450 enzymes.

Cytotoxicity and Genotoxicity Assessment

Evaluating the potential toxicity of any new chemical entity is a critical step in drug development.

Cytotoxicity

The cytotoxicity of this compound can be assessed using various in vitro cell-based assays.

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[18][19]

Materials:

  • A suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Self-Validation: The inclusion of a known cytotoxic compound as a positive control will validate the assay's sensitivity and the responsiveness of the chosen cell line.

Genotoxicity

Given that some arylamines and their N-nitroso derivatives can be genotoxic, it is prudent to assess the genotoxic potential of this compound.[5][20]

Standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are recommended to evaluate the mutagenic and clastogenic potential of this compound.

Conclusion and Future Directions

This compound, as a representative simple N-alkylamine, holds potential for biological activity, particularly as a modulator of monoamine oxidase and various neurotransmitter receptors. While direct evidence for its specific pharmacological profile is still emerging, its structural characteristics and metabolic relationship to a known MAO inhibitor provide a strong rationale for further investigation.

The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this compound and other N-alkylamines. Future research should focus on:

  • Comprehensive Receptor and Enzyme Profiling: To fully elucidate the biological targets of this compound.

  • In Vivo Efficacy Studies: To investigate its potential therapeutic effects in relevant animal models of neurological disorders.

  • Detailed Toxicological and Pharmacokinetic Profiling: To establish a comprehensive safety and ADME profile.

By systematically applying the methodologies outlined herein, the scientific community can unlock the full therapeutic potential of this compound and the broader class of N-alkylamines, paving the way for the development of novel therapeutics for a range of diseases.

References

  • Durden, D. A., & Davis, B. A. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Journal of Pharmaceutical Sciences, 89(1), 111-122. [Link]

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  • Dubois, J., et al. (1990). In vitro cytotoxicity of hexamethylmelamine (HMM) and its derivatives. Anticancer research, 10(3), 827-831. [Link]

  • González-Gómez, I., et al. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]

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  • Chen, J., et al. (2019). Effect of N-methyltyramine on the regulation of adrenergic receptors via enzymatic epinephrine synthesis for the treatment of gastrointestinal disorders. Biomedicine & Pharmacotherapy, 111, 1486-1494. [Link]

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  • Li, J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Foods, 13(11), 1642. [Link]

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  • Wang, X., et al. (2013). Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells. Cellular signalling, 25(12), 2736-2747. [Link]

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  • Unzeta, M., et al. (1990). The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives. Biochemical pharmacology, 40(3), 577-582. [Link]

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  • Li, F., et al. (2010). β-Adrenergic agonists mediate enhancement of β1-adrenergic receptor N-terminal cleavage and stabilization in vivo and in vitro. Molecular pharmacology, 78(5), 843-854. [Link]

  • Hajos, M., et al. (2014). The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release. Psychopharmacology, 231(10), 2199-2210. [Link]

  • Grundmann, M., et al. (2021). Phenylalanine 193 in Extracellular Loop 2 of the β2-Adrenergic Receptor Coordinates β-Arrestin Interaction. Molecular Pharmacology, 99(5), 346-355. [Link]

  • Kim, H. J., et al. (2017). N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain. Neurotoxicity research, 32(1), 107-120. [Link]

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Sources

An In-Depth Technical Guide to the Safe Handling of N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for N-Heptylmethylamine (CAS: 36343-05-2). As a reactive amine compound used in various synthetic applications, its hazardous properties necessitate a thorough understanding and strict adherence to safety protocols to mitigate risks in the laboratory and development environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety.

Section 1: Hazard Identification and Risk Assessment

This compound, also known as N-methylheptan-1-amine, is a flammable and corrosive liquid that poses significant health and safety risks.[1][2][3] A comprehensive risk assessment is the foundational step before any handling of this substance.

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary hazards associated with this compound.

Hazard ClassGHS CategoryHazard StatementPictogram
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1]🔥
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[1][4]corrosive
Acute Toxicity (Oral)Category 3/4H301/H302: Toxic/Harmful if swallowed[4]💀 or ❗
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4]
Acute Aquatic ToxicityCategory 2H401: Toxic to aquatic life[4](None)
Detailed Hazard Analysis

Causality of Hazards:

  • Flammability: With a flash point of approximately 44°C (111.2°F), this compound can be ignited under ambient laboratory conditions.[4][5][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback. The relatively high autoignition temperature of 300°C (572°F) means that while it requires a spark or flame to ignite at lower temperatures, contact with very hot surfaces could also cause ignition.[4][5]

  • Corrosivity: As a primary amine, this compound is alkaline and highly corrosive. Contact with skin or eyes can cause severe, deep-seated chemical burns and potentially irreversible tissue damage.[1][4] This corrosive nature is the primary driver for the stringent personal protective equipment (PPE) requirements.

  • Toxicity and Sensitization: The compound is toxic if ingested and can cause systemic effects.[4] Inhalation of vapors or mists can irritate the respiratory tract.[2][3] Furthermore, it is a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[4]

Primary Exposure Routes

Understanding the routes of exposure is critical for implementing effective controls.

  • Dermal Contact: The most common risk, leading to severe chemical burns.

  • Ocular Contact: Poses a high risk of permanent eye damage due to its corrosive nature.

  • Inhalation: Vapors can be inhaled, especially if handled outside of a fume hood, causing respiratory irritation.[2][3]

  • Ingestion: Accidental ingestion is highly toxic and constitutes a medical emergency.[4]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes control methods from most to least effective. For this compound, engineering controls are mandatory, and PPE serves as the final, critical barrier.

The Hierarchy of Controls

Hierarchy of Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous amine if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Labeling) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[5][6][7] This is non-negotiable and serves to contain flammable and toxic vapors, protecting the user from inhalation exposure.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]

  • Emergency Equipment: Eyewash stations and safety showers must be located in immediate proximity to the handling area.[5][6][7] Their functionality must be tested regularly.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

PPE Selection Workflow Start Task: Handling This compound FumeHood Is the task performed in a fume hood? Start->FumeHood SplashRisk Is there a significant splash risk? FumeHood->SplashRisk Yes NoWork STOP WORK Consult EHS FumeHood->NoWork No BasePPE Minimum PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat SplashRisk->BasePPE No EnhancedPPE Enhanced PPE: - Base PPE + - Face Shield - Chemical Apron SplashRisk->EnhancedPPE Yes

Caption: A decision workflow for selecting the appropriate level of PPE.

PPE CategorySpecification and Rationale
Eye/Face Protection Required: Tightly-fitting safety goggles conforming to EN166 or ANSI Z87.1 standards. Rationale: Protects against accidental splashes. Additional: A full-face shield must be worn over goggles when handling larger quantities (>50 mL) or when there is an elevated risk of splashing.[7][8]
Skin Protection Required: Chemical-resistant gloves (e.g., nitrile or neoprene; check manufacturer's compatibility data). Rationale: Prevents direct skin contact and corrosive burns.[7] Required: A flame-retardant, anti-static lab coat. Rationale: Protects against splashes and minimizes fire risk. Additional: A chemical-resistant apron should be worn for transfers or when splash potential is high. Contaminated clothing must be removed immediately and washed before reuse.[5]
Respiratory Protection Required: Not typically required when work is conducted within a certified chemical fume hood. Rationale: The fume hood provides primary respiratory protection. Contingency: If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/ammonia cartridge (Type K, Green) is necessary.[4][6][7]

Section 3: Standard Operating Procedures for Handling and Storage

General Handling Procedures
  • Preparation: Before starting, ensure the fume hood is operational, the work area is clear, and all required PPE is donned correctly. Confirm the location of the nearest eyewash and safety shower.

  • Grounding: When transferring from or into metal containers, ensure all containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors.[7][9]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) to prevent accidental ignition sources.[6][7]

  • Dispensing: Use a pipette or a sealed dispensing system for transfers. Avoid pouring directly from large containers to minimize splashing and vapor release.

  • Closure: Keep containers tightly sealed when not in use to prevent the escape of flammable vapors.[5][7]

  • Post-Handling: After use, decontaminate the work surface. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[10]

Storage Requirements

Proper storage is crucial for preventing fires, accidental contact, and degradation of the material.

ParameterRequirementRationale
Location Store in a dedicated, well-ventilated "Flammables" and "Corrosives" cabinet or area.[6][7]Segregates the material from incompatible chemicals and ignition sources.
Temperature Store in a cool, dry place away from direct sunlight and heat sources.[5][7]Minimizes vapor pressure and reduces the risk of reaching the flash point.
Container Store in the original, tightly closed container.[5][7]Prevents leakage, contamination, and vapor escape.
Segregation Store away from incompatible materials.Prevents hazardous chemical reactions (see below).
Incompatible Materials

Segregation from the following materials is critical to prevent violent reactions:

  • Acids: Reacts vigorously, producing heat.

  • Strong Oxidizing Agents: Can lead to fire or explosion.

  • Aldehydes, Acid Anhydrides, Acid Chlorides: Incompatible, may cause violent polymerization or reactions.[6][7]

  • Carbon Dioxide (CO2): Can react with amines.[6][7]

Section 4: Emergency Procedures

A well-rehearsed emergency plan is essential.

Spill Response Protocol

Spill Response Workflow Spill Spill Detected Alert Alert personnel & Evacuate Area Spill->Alert Ignition Remove all Ignition Sources Alert->Ignition Ventilate Ensure adequate ventilation (Fume Hood) Ignition->Ventilate PPE Don appropriate PPE (incl. respirator if needed) Ventilate->PPE Contain Contain spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Collect residue with non-sparking tools Contain->Collect Dispose Place in sealed container for hazardous waste disposal Collect->Dispose Decon Decontaminate spill area Dispose->Decon Report Report incident to EHS Decon->Report

Caption: Step-by-step workflow for responding to a this compound spill.

Key Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[6][7]

  • Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[7][11]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Precaution: Do not allow the spill to enter drains or sewer systems.[4][7]

First Aid Measures

Immediate and decisive action is required following any exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove all contaminated clothing. Flush affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][7]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][7][9]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[5][6][10]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

  • Collect waste in properly labeled, sealed containers.

  • Empty containers may retain product residue (liquid and vapor) and can be dangerous.[5] Do not cut, weld, or pressurize them.

  • Dispose of all waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[7][12]

Section 6: Toxicological and Physical Properties

Toxicological Data
Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₁₉N[1]
Molecular Weight 129.24 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[4][5]
Boiling Point 153 - 156 °C (307.4 - 312.8 °F)[4][5]
Melting Point -23 °C (-9.4 °F)[4][5]
Flash Point 44 °C (111.2 °F)[4][5][6]
Autoignition Temp. 300 °C (572 °F)[4][5]
Density 0.774 g/cm³[5]
Vapor Pressure 4 hPa @ 20 °C[4][5]
Water Solubility 100 g/L @ 20°C[4][5]

Conclusion

This compound is a valuable chemical reagent whose utility is matched by its hazardous nature. A safety-first mindset, grounded in a deep understanding of its flammability, corrosivity, and toxicity, is paramount. Strict adherence to the protocols outlined in this guide—particularly the mandatory use of engineering controls, correct PPE, and established emergency procedures—is essential for protecting the health and safety of all laboratory personnel.

References

  • Material Safety Data Sheet - n-Heptylamine, 99+%. Cole-Parmer.
  • SAFETY DATA SHEET - n-Heptylamine. Fisher Scientific.
  • N-Methylheptylamine | C8H19N | CID 93190. PubChem, National Institutes of Health.
  • N-Methylethylamine Safety Data Sheet. Synquest Labs.
  • SAFETY DATA SHEET - 1-Heptylamine (2010-11-10). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Heptylamine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N-Ethylmethylamine (2010-11-11). Fisher Scientific.
  • SAFETY DATA SHEET - N-Ethylmethylamine (2010-11-11, alternative). Fisher Scientific.
  • SAFETY DATA SHEET - N,N-Dimethyl-1-heptylamine. Sigma-Aldrich.
  • Safety data sheet - N-Methylethylamine. CPAChem.
  • 1-Heptanamine,N-methyl- Introduction. ChemBK.
  • Personal protective equipment for handling N,2,4-Trimethylquinolin-7-amine. Benchchem.
  • N-n-Heptylmethylamine - Introduction. ChemBK.
  • N-ETHYL METHYLAMINE CAS No 624-78-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • N-METHYLBUTYLAMINE HAZARD SUMMARY. NJ.gov.

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Methodological & Application

Application Note: Structural Characterization of N-Heptylmethylamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of N-heptylmethylamine. This document details the underlying principles, optimized experimental protocols for sample preparation and data acquisition, and an in-depth analysis of the resulting spectra. Predicted spectral data, including chemical shifts, multiplicities, and coupling constants, are presented and rationalized based on the molecular structure. Furthermore, advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are discussed to showcase the complete assignment of all proton and carbon signals. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for molecular characterization.

Introduction

This compound is a secondary amine with a simple aliphatic structure, yet it serves as an excellent model for demonstrating the power and precision of NMR spectroscopy in organic chemistry. Accurate structural verification is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the molecule.

This application note will walk through the complete workflow for the NMR characterization of this compound, from sample preparation to the final interpretation of complex spectral data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms in this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

A meticulously prepared sample is fundamental to acquiring high-quality NMR spectra. The following protocol outlines the best practices for preparing a liquid amine sample for both ¹H and ¹³C NMR analysis.

I. Sample Preparation

A. Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.[1][2][3][4] Chloroform-d (CDCl₃) is a versatile and commonly used solvent for non-polar to moderately polar organic compounds and is suitable for this compound.[5]

B. Sample Concentration: The concentration of the analyte should be optimized for the type of NMR experiment being performed.

  • ¹H NMR: A concentration of 5-15 mg of this compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.[6]

  • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

C. Use of an Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[7][8][9][10] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0.00 ppm, which is chemically inert and does not typically interfere with the signals of the analyte.[7][8] A small amount (typically 1% v/v) should be added to the solvent.

D. Filtration and Handling: To ensure a homogeneous magnetic field and sharp spectral lines, the sample must be free of any particulate matter.[11]

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of deuterated solvent containing TMS.

  • Gently swirl the vial to ensure complete dissolution.

  • Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[11][12]

  • Cap the NMR tube securely to prevent solvent evaporation.

II. NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

A. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg)

  • Number of Scans: 8-16

  • Spectral Width: 12-16 ppm

  • Relaxation Delay: 1-2 seconds

B. ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Spectral Width: 220-240 ppm

  • Relaxation Delay: 2 seconds

C. DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups, DEPT-90 and DEPT-135 experiments are invaluable.[6][7][13][14]

  • DEPT-90: This experiment will only show signals for CH (methine) carbons.

  • DEPT-135: This experiment will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups.[6][7][13][14] Quaternary carbons are not observed in DEPT spectra.[7][13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis Weigh Weigh this compound Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H NMR Filter->H1_NMR C13_NMR ¹³C NMR Filter->C13_NMR Assign Assign Signals H1_NMR->Assign DEPT DEPT-90 & DEPT-135 C13_NMR->DEPT DEPT->Assign Interpret Interpret Structure Assign->Interpret

Sources

Application Notes & Protocols: High-Purity N-Heptylmethylamine via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive, step-by-step protocol for the purification of N-Heptylmethylamine by fractional distillation. The guide is intended for researchers, scientists, and professionals in drug development who require a high-purity secondary amine for their work. The protocol emphasizes safety, scientific rationale, and practical troubleshooting to ensure a successful purification.

Introduction: The Rationale for Distillation of this compound

This compound (N-methylheptan-1-amine) is a secondary amine with applications in organic synthesis and as a precursor in the development of active pharmaceutical ingredients. The purity of this amine is critical for reproducible and high-yielding downstream reactions. Distillation is a robust and scalable method for the purification of liquid compounds based on differences in their boiling points.[1][2] For this compound, this technique is particularly effective for removing non-volatile impurities, residual starting materials, and byproducts from its synthesis.

Secondary amines like this compound are susceptible to degradation over time through reactions with atmospheric carbon dioxide, forming carbonate salts, and air oxidation, leading to the formation of N-oxides. These impurities can interfere with subsequent chemical transformations. Fractional distillation under an inert atmosphere is the preferred method to mitigate these degradation pathways and obtain the amine in high purity.

Safety First: Handling this compound

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Essential Safety Precautions:

  • Engineering Controls: Always work in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. For added protection, a face shield is recommended.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a flame-retardant lab coat.

  • Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition. Have a Class B fire extinguisher (dry chemical or carbon dioxide) available.

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, flush with water for at least 30 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Materials and Equipment

Chemicals:
  • Crude this compound

  • Potassium hydroxide (KOH) pellets (for drying)

  • Dry nitrogen gas (or other inert gas)

  • Boiling chips or a magnetic stir bar

Glassware and Equipment:
  • Round-bottom flask (distilling flask)

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flask(s)

  • Heating mantle with a variable temperature controller

  • Lab jack

  • Clamps and stands to secure the apparatus

  • Inert gas inlet adapter

  • Oil bubbler

  • Insulating material (e.g., glass wool or aluminum foil)

Pre-Distillation: Preparing the Amine for Purification

The presence of water in the crude this compound can lead to the formation of a low-boiling azeotrope, which will co-distill with the product and compromise its purity. Therefore, a drying step is crucial before commencing the distillation.

Protocol for Drying Crude this compound:

  • Place the crude this compound in a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).

  • Add potassium hydroxide (KOH) pellets to the crude amine (approximately 10-20 g of KOH per 100 mL of amine). KOH is a suitable drying agent for amines as it is a strong base and will not react with the amine.

  • Stopper the flask and let it stand for at least 12-24 hours with occasional swirling. The KOH pellets will absorb any residual water.

The Distillation Protocol: A Step-by-Step Guide

Estimated Boiling Point of this compound

While the exact boiling point of this compound is not widely reported, we can estimate it based on structurally similar compounds. The primary amine, n-Heptylamine, has a boiling point of 153-156 °C.[3][4] Generally, secondary amines have slightly lower boiling points than their primary amine counterparts of similar molecular weight due to reduced hydrogen bonding.[1][5] However, the addition of a methyl group increases the molecular weight of this compound (129.24 g/mol ) compared to n-Heptylamine (115.22 g/mol ). Therefore, a reasonable estimate for the boiling point of this compound is in the range of 160-175 °C at atmospheric pressure.

Assembling the Fractional Distillation Apparatus

The following diagram illustrates a standard setup for fractional distillation under an inert atmosphere.

DistillationSetup cluster_heating Heating cluster_distillation_column Distillation Column cluster_condensation Condensation cluster_collection Collection HeatingMantle Heating Mantle DistillingFlask Distilling Flask (Crude this compound + Boiling Chips/Stir Bar) HeatingMantle->DistillingFlask StirPlate Magnetic Stir Plate FractionatingColumn Fractionating Column (Vigreux) DistillingFlask->FractionatingColumn DistillationHead Distillation Head FractionatingColumn->DistillationHead Thermometer Thermometer DistillationHead->Thermometer Condenser Condenser DistillationHead->Condenser WaterOut Water Out Condenser->WaterOut ReceivingFlask Receiving Flask Condenser->ReceivingFlask WaterIn Water In WaterIn->Condenser InertGasOutlet Inert Gas Outlet (to Oil Bubbler) ReceivingFlask->InertGasOutlet InertGasSource Inert Gas Source (e.g., Nitrogen) InertGasSource->DistillingFlask Inert Gas Inlet

Caption: Fractional Distillation Apparatus for this compound Purification.

Distillation Procedure
  • Apparatus Assembly:

    • Carefully assemble the distillation apparatus as shown in the diagram above in a chemical fume hood.

    • Ensure all glass joints are properly sealed and clamped securely.

    • Place boiling chips or a magnetic stir bar in the distilling flask.

  • Charging the Flask:

    • Decant the dried crude this compound into the distilling flask, leaving the KOH pellets behind.

    • Do not fill the flask more than two-thirds of its capacity.

  • Inert Atmosphere:

    • Connect the inert gas source to the inlet adapter and the outlet to an oil bubbler.

    • Purge the system with a gentle stream of nitrogen for 5-10 minutes to displace any air.

  • Heating and Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distilling flask gently with the heating mantle. If using a stir bar, start the magnetic stirrer.

    • Observe the temperature on the thermometer. The temperature will initially rise and then stabilize as the first fraction (forerun) begins to distill. The forerun will contain any low-boiling impurities.

    • Collect the forerun in a separate receiving flask.

    • As the distillation progresses, the temperature will rise again and then stabilize at the boiling point of the pure this compound.

    • Once the temperature is stable within the expected range, switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Maintain a steady distillation rate of approximately 1-2 drops per second.

    • Insulate the fractionating column and distillation head with glass wool or aluminum foil to improve separation efficiency.

  • Fraction Collection:

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature begins to drop, it indicates that most of the product has distilled. If the temperature rises significantly, it suggests the presence of higher-boiling impurities. In either case, stop collecting the main fraction and switch to a third receiving flask to collect any final fractions.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature under the inert atmosphere.

    • Dismantle the apparatus carefully.

Post-Distillation: Handling and Storage

  • Purity Assessment: The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Storage: Store the purified this compound in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The bottle should be tightly sealed and stored in a cool, dry, and well-ventilated area away from sources of ignition.

Troubleshooting

Problem Possible Cause Solution
Bumping (violent boiling) - Uneven heating- No boiling chips/stir bar- Ensure even heating- Add fresh boiling chips to the cooled liquid
Temperature fluctuations - Inefficient insulation- Unstable heating- Insulate the column and head- Use a temperature controller
Low distillation temperature - Presence of a water azeotrope- System not at atmospheric pressure- Ensure thorough drying before distillation- Check for leaks in the system
No distillate - Insufficient heating- Thermometer bulb placed too high- Increase heating mantle temperature- Adjust thermometer bulb position

Data Presentation: Physical Properties

Property Value Reference
IUPAC Name N-methylheptan-1-amine[6]
Molecular Formula C₈H₁₉N[6]
Molecular Weight 129.24 g/mol [6]
Appearance Colorless to light yellow liquid[3]
Estimated Boiling Point 160-175 °C(Based on related compounds)
Boiling Point of n-Heptylamine 153-156 °C[3][4]

Logical Workflow for Purification

PurificationWorkflow Start Start: Crude this compound Drying Pre-Distillation Drying (with KOH pellets) Start->Drying Distillation Fractional Distillation (under inert atmosphere) Drying->Distillation Forerun Collect Forerun (low-boiling impurities) Distillation->Forerun MainFraction Collect Main Fraction (pure this compound) Distillation->MainFraction Residue Still Residue (high-boiling impurities) Distillation->Residue PurityAnalysis Purity Analysis (GC, NMR) MainFraction->PurityAnalysis Storage Store Purified Product (under inert atmosphere) PurityAnalysis->Storage End End: High-Purity Product Storage->End

Caption: Workflow for the Purification of this compound.

References

  • Tron Chemicals. (n.d.). TDS N-HEPTYLAMINE. Retrieved from [Link]

  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Retrieved from [Link]

  • Turner, D. J. (1977). Volatility of amines used for water treatment in steam generating systems. Journal of Applied Chemistry and Biotechnology, 27(1), 15-22.
  • LibreTexts. (2023, January 22). Basic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (2023, January 22). Physical Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • BASF Aktiengesellschaft. (2006). Process for fractionating water-containing crude amine mixtures from amine synthesis. U.S.
  • eCampusOntario. (n.d.). 26.2 Amines – Physical Properties. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Basic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Heptanamine, 1-methyl, N-ethyl. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Heptanamine, N-heptyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylheptylamine. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Heptylmethylamine as an Organocatalyst in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of N-heptylmethylamine as a representative simple secondary amine catalyst in key carbon-carbon bond-forming condensation reactions. While direct literature on this compound is limited, its catalytic behavior is analogous to well-documented, structurally similar secondary amines such as diethylamine and pyrrolidine. This guide synthesizes established principles of enamine catalysis to provide robust, field-proven protocols for Knoevenagel and Aldol condensations, complete with mechanistic explanations, workflow diagrams, and performance data.

Introduction: The Role of Secondary Amines in Organocatalysis

Condensation reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the various catalytic strategies, organocatalysis—the use of small organic molecules as catalysts—has emerged as a powerful and environmentally benign alternative to traditional metal-based systems.[1]

Secondary amines are a cornerstone of organocatalysis, primarily operating via enamine or iminium ion intermediates.[2][3] Simple, acyclic secondary amines like this compound offer advantages of low cost, ready availability, and straightforward reaction handling. They function as weak bases and potent nucleophiles, capable of activating both carbonyl donors (via enamine formation) and carbonyl acceptors (via iminium ion formation), facilitating reactions that might otherwise require harsh conditions.[4][5]

This guide will focus on two major applications: the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds and the direct Aldol reaction for creating β-hydroxy carbonyl structures.

Core Mechanistic Principles: Enamine and Iminium Ion Catalysis

The efficacy of this compound and other secondary amines in catalyzing condensation reactions stems from their ability to reversibly form two key intermediates: enamines and iminium ions. This dual mode of activation is central to their function.

  • Enamine Formation (Nucleophile Generation): The amine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde with α-hydrogens) to form a nucleophilic enamine intermediate. This process increases the Highest Occupied Molecular Orbital (HOMO) energy of the carbonyl compound, making the α-carbon a much stronger nucleophile than the corresponding enol or enolate formed under standard acidic or basic conditions.[4][6]

  • Iminium Ion Formation (Electrophile Activation): The amine catalyst can also react with a carbonyl acceptor (typically an aldehyde) to form an electrophilic iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, rendering it significantly more susceptible to nucleophilic attack than the neutral aldehyde.[5]

In a typical Knoevenagel condensation, the secondary amine serves both to generate the nucleophilic enolate from the active methylene compound and to activate the aldehyde electrophile via an iminium ion.[5][7] In a direct Aldol reaction, its primary role is to convert the ketone donor into a highly reactive enamine nucleophile.[3]

Secondary_Amine_Catalytic_Cycle cluster_0 Catalytic Cycle Ketone Carbonyl Donor (e.g., Ketone) Enamine Enamine Intermediate (Nucleophilic) Ketone->Enamine + Catalyst Water_Out - H₂O Catalyst_In This compound (Catalyst) Catalyst_In->Enamine Iminium_Product Iminium Adduct Enamine->Iminium_Product + Aldehyde Aldehyde Carbonyl Acceptor (e.g., Aldehyde) Aldehyde->Iminium_Product Product β-Hydroxy Carbonyl (Aldol Product) Iminium_Product->Product + H₂O Water_In + H₂O (Hydrolysis) Catalyst_Out Catalyst Regenerated Product->Catalyst_Out Catalyst_Out->Ketone Starts New Cycle Knoevenagel_Workflow start Start reagents Combine Benzaldehyde, Malononitrile, & Ethanol start->reagents catalyst Add this compound (Catalyst) reagents->catalyst reaction Stir at RT (or Reflux) Monitor via TLC catalyst->reaction precipitation Cool in Ice Bath to Precipitate Product reaction->precipitation filtration Collect Product via Vacuum Filtration precipitation->filtration wash Wash with Cold Ethanol filtration->wash dry Dry Product Under Vacuum wash->dry end End dry->end Aldol_Workflow start Start mix Combine Aldehyde, excess Ketone, & Water start->mix catalyze Add this compound mix->catalyze react Stir Vigorously at RT Monitor via TLC catalyze->react quench Quench with sat. NH₄Cl Solution react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate purify Purify via Chromatography (if needed) evaporate->purify end End purify->end

Sources

Application Notes & Protocols: Reductive Amination Using N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry for the construction of carbon-nitrogen bonds.[1][2][3] Its prominence is due to its operational simplicity, broad substrate scope, and the prevalence of amine functionalities in biologically active molecules.[1][2] In fact, it is estimated that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination.[1][2]

This guide provides a detailed exploration of reductive amination protocols utilizing N-heptylmethylamine, a secondary amine, to synthesize tertiary amine products. As a secondary amine, this compound reacts with aldehydes and ketones to form an intermediate iminium ion, which is subsequently reduced to yield the final tertiary amine.[3][4] This process offers a controlled and efficient alternative to direct alkylation of amines, which often suffers from overalkylation.[3][5]

We will delve into the mechanistic underpinnings of this reaction and present two field-proven protocols: a one-pot synthesis using sodium triacetoxyborohydride (STAB) and a two-step procedure employing sodium borohydride (NaBH₄).

Part 1: The Mechanism of Reductive Amination with a Secondary Amine

The reductive amination of a carbonyl compound with a secondary amine, such as this compound, proceeds through a two-stage mechanism:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon. This is followed by a series of proton transfers to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion.[3]

  • Reduction: A hydride-based reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product.[3][5]

The choice of reducing agent is critical. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are ideal for one-pot procedures.[6][7]

Mechanism Overview

Reductive_Amination_Mechanism Carbonyl R-C(=O)-R' Hemiaminal R-C(OH)(N⁺H(CH₃)(C₇H₁₅))-R' Carbonyl->Hemiaminal + H⁺ Amine HN(CH₃)(C₇H₁₅) (this compound) Amine->Hemiaminal Iminium R-C(=N⁺(CH₃)(C₇H₁₅))-R' Hemiaminal->Iminium - H₂O Product R-CH(N(CH₃)(C₇H₁₅))-R' (Tertiary Amine) Iminium->Product + [H⁻] (Reducing Agent) OnePot_STAB_Workflow Start Combine Aldehyde/Ketone and This compound in Solvent Stir1 Stir at RT for 20-30 min (Iminium Formation) Start->Stir1 Add_STAB Add Sodium Triacetoxyborohydride (STAB) Stir1->Add_STAB Reaction Stir at RT (1-24h) Monitor by TLC/LC-MS Add_STAB->Reaction Quench Quench with sat. aq. NaHCO₃ Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry Organic Layer and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Sources

Application Note & Protocols: Leveraging N-Heptylmethylamine for the Synthesis of Advanced Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quaternary ammonium compounds (QACs) are a cornerstone of modern chemical applications, serving critical functions as antimicrobial agents, surfactants, phase-transfer catalysts, and fabric softeners.[1][2][3][4] The specific architecture of a QAC, defined by the four organic substituents on the nitrogen atom, dictates its physicochemical properties and ultimate performance. This guide provides an in-depth exploration of N-heptylmethylamine as a strategic secondary amine precursor for the synthesis of tailored QACs. We will delve into the mechanistic principles of quaternization, provide detailed, field-tested protocols for synthesis, and discuss the structure-activity relationships that make the resulting heptyl- and methyl-substituted QACs uniquely suited for high-performance applications. This document is intended for researchers, chemists, and drug development professionals seeking to design and synthesize novel QACs with specific functional attributes.

Theoretical Background & Mechanistic Insights

Properties of the Precursor: this compound

This compound (C₈H₁₉N) is a secondary amine featuring a seven-carbon heptyl group and a methyl group attached to the nitrogen atom.[5] This structure provides a valuable combination of moderate lipophilicity from the heptyl chain and minimal steric hindrance from the methyl group.

  • Lipophilicity: The heptyl chain imparts significant nonpolar character, which is a critical determinant for applications like antimicrobial agents, where interaction with microbial cell membranes is required.[3]

  • Reactivity: As a secondary amine, it can be readily converted to a tertiary amine through reactions like reductive amination, which then serves as the direct precursor for quaternization. Alternatively, it can be directly quaternized with two equivalents of an alkylating agent. For precise synthesis, converting it to a tertiary amine first is the preferred route.

The Menshutkin Reaction: The Cornerstone of Quaternization

The synthesis of QACs from tertiary amines and alkyl halides is accomplished via the Menshutkin reaction , a classic Sɴ2 (bimolecular nucleophilic substitution) process.[6][7][8]

Key Mechanistic Points:

  • Nucleophilic Attack: The lone pair of electrons on the tertiary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[7]

  • Transition State: The reaction proceeds through a single, concerted transition state where the nitrogen-carbon bond is forming simultaneously as the carbon-halide bond is breaking.[7][9]

  • Solvent Effects: The reaction rate is highly influenced by the solvent. Polar aprotic solvents (e.g., acetonitrile, acetone, DMF) are ideal as they can stabilize the charged transition state without solvating the amine nucleophile excessively, thus accelerating the reaction.[10][11]

  • Leaving Group Ability: The reaction rate is dependent on the halogen of the alkyl halide, with the best leaving groups providing the fastest reactions. The general trend is I > Br > Cl.[6][10]

The causality behind choosing specific solvents and alkylating agents is critical. For instance, while alkyl iodides are the most reactive, they are also more expensive and less stable.[6] Alkyl bromides often represent a practical compromise between reactivity and cost for industrial applications.

Menshutkin_Reaction Diagram 1: The Menshutkin Reaction Mechanism cluster_reactants Reactants cluster_ts SN2 Transition State cluster_products Products Amine R₃N (Tertiary Amine) e.g., Benzyl(heptyl)methylamine TS [R₃N---R'---X]ᵟ⁻ (Charged Transition Complex) Amine->TS Nucleophilic Attack AlkylHalide R'-X (Alkyl Halide) e.g., Methyl Iodide AlkylHalide->TS QAC [R₃NR']⁺ (Quaternary Ammonium Cation) TS->QAC Bond Formation Halide X⁻ (Halide Anion) TS->Halide Leaving Group Departs

Caption: Diagram 1: The Sɴ2 mechanism for QAC synthesis.

Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for synthesizing exemplary QACs starting from this compound. The workflow involves two main stages: 1) Conversion to a tertiary amine, and 2) Quaternization.

General Experimental Workflow

The synthesis pipeline is designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of the final product.

Caption: Diagram 2: General workflow for QAC synthesis.

Protocol 1: Synthesis of Benzyl(heptyl)methylamine (Tertiary Amine Intermediate)

This protocol describes the conversion of this compound to a tertiary amine using benzaldehyde via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound and dichloromethane. Stir the solution at room temperature.

  • Imine Formation: Slowly add benzaldehyde to the solution. Stir the mixture for 1-2 hours at room temperature to allow for the formation of the corresponding iminium ion.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride in dichloromethane. Add this slurry portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild reducing agent ideal for this reaction, as it will not reduce the aldehyde starting material.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting amine is consumed.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude tertiary amine.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure benzyl(heptyl)methylamine.

Protocol 2: Synthesis of Benzyl(heptyl)dimethylammonium Chloride (QAC)

This protocol details the quaternization of a tertiary amine (in this case, N,N-dimethylheptylamine, which can be synthesized similarly to the protocol above) with benzyl chloride. This class of QACs is known for potent antimicrobial properties.[12][13]

Materials:

  • N,N-Dimethylheptylamine (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Acetonitrile or Butanone (Solvent)[13]

  • Diethyl ether or Hexane (for precipitation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylheptylamine in acetonitrile.[14]

  • Addition of Alkylating Agent: Slowly add benzyl chloride to the stirred solution at room temperature.[13][14]

  • Heating: Heat the reaction mixture to reflux (approx. 80-82°C for acetonitrile) and maintain for 18-24 hours.[13][14] Causality Note: Heating is necessary to overcome the activation energy of the Sɴ2 reaction, especially when using a less reactive alkylating agent like benzyl chloride compared to benzyl iodide.[10]

  • Reaction Monitoring: Monitor the reaction by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the tertiary amine signals and the appearance of the quaternary ammonium salt signals (noting the downfield shift of protons adjacent to the nitrogen).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The QAC product may precipitate directly from the solution. If not, slowly add diethyl ether or hexane to the stirred solution until a white precipitate forms.

  • Purification: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product, benzyl(heptyl)dimethylammonium chloride, in a vacuum oven.

Characterization and Quality Control

Self-validation of the protocol requires rigorous characterization of the final product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. Key indicators for successful quaternization include:

    • A significant downfield shift of the protons on the carbons directly attached to the nitrogen atom (α-protons) due to the positive charge.[15][16]

    • The disappearance of the N-H proton signal if starting from a secondary amine.[17]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the molecular weight of the quaternary ammonium cation.[17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the absence of N-H stretches (around 3300-3500 cm⁻¹) present in the secondary amine precursor.

Applications and Performance Data

The unique structure of QACs derived from this compound, featuring one methyl, one heptyl, and other variable groups, provides a tunable balance between hydrophilic and lipophilic properties. This is particularly relevant for their application as antimicrobial agents.

Application Focus: Antimicrobial Activity

QACs exert their antimicrobial effect by adsorbing to and disrupting the phospholipid bilayer of bacterial cell membranes, leading to cell lysis and death.[3][18] The length of the alkyl chain is a critical factor; chains between C8 and C18 are generally most effective.[13] The C7 chain from the heptyl group places these QACs squarely in this active range.

Performance Data Summary

The following table summarizes representative data on how alkyl chain length affects antimicrobial efficacy, as measured by the Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency.

Quaternary Ammonium Compound StructureAlkyl ChainCounter-ionMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Reference
Benzyldimethyloctyl ammonium ChlorideC8Cl⁻1632[19]
Benzyldimethyldodecyl ammonium ChlorideC12Cl⁻416[19]
Benzyldimethyltetradecyl ammonium ChlorideC14Cl⁻28[19]
Benzyldimethylhexadecyl ammonium ChlorideC16Cl⁻416[19]

This table is based on literature data for analogous compounds to illustrate the structure-activity relationship. A benzyl(heptyl)dimethylammonium salt would be expected to show potent activity, falling within this optimal range.

Troubleshooting and Safety

  • Safety: this compound is a flammable and corrosive liquid.[5] Alkylating agents like benzyl chloride are lachrymators and toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Incomplete Reactions: If monitoring shows a stalled reaction, potential causes include impure reagents, insufficient temperature, or an inappropriate solvent. Consider switching to a more polar aprotic solvent or a more reactive alkylating agent (e.g., an alkyl bromide or iodide).[10]

  • Purification Issues: If the QAC product oils out instead of precipitating, try cooling the solution to a lower temperature or using a less polar anti-solvent for precipitation. Recrystallization from a suitable solvent system (e.g., butanone) can also improve purity.[13]

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of specialized quaternary ammonium compounds. Through a controlled, two-stage process involving the formation of a tertiary amine intermediate followed by a Menshutkin quaternization reaction, researchers can develop novel QACs with tailored properties. The protocols and mechanistic insights provided herein offer a robust framework for scientists in drug development and material science to explore the vast potential of this chemical class, particularly in the design of next-generation antimicrobial agents and performance surfactants.

References

  • Menshutkin reaction - Wikipedia. (URL: [Link])

  • Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. Eindhoven University of Technology. (URL: [Link])

  • Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. National Institutes of Health (NIH). (URL: [Link])

  • N-Methylheptylamine | C8H19N. PubChem, National Institutes of Health (NIH). (URL: [Link])

  • (a) ¹H NMR spectra of quaternary ammonium salt (QACs) and... ResearchGate. (URL: [Link])

  • Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. Journal of Applied Biomedicine. (URL: [Link])

  • Chemical Properties of N-Trimethylsilyl-n-heptylamine (CAS 17940-17-9). Cheméo. (URL: [Link])

  • Menshutkin reaction. chemeurope.com. (URL: [Link])

  • The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux. ResearchGate. (URL: [Link])

  • A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. PubMed, National Institutes of Health (NIH). (URL: [Link])

  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. The Journal of Physical Chemistry B. (URL: [Link])

  • ¹H-NMR spectra of quaternary ammonium monomers. ResearchGate. (URL: [Link])

  • Chemical Properties of 1-Heptanamine, N-heptyl- (CAS 2470-68-0). Cheméo. (URL: [Link])

  • How are quaternary ammonium compounds synthesized? Quora. (URL: [Link])

  • Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar. (URL: [Link])

  • SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals. (URL: [Link])

  • Interaction between quaternary compounds and anionic surfactants - foam enhancement and stabilization and preferred foaming antimicrobial compositions.
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  • Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. ResearchGate. (URL: [Link])

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health (NIH). (URL: [Link])

  • 3-Heptanamine, N-ethyl-3-methyl- | C10H23N. PubChem, National Institutes of Health (NIH). (URL: [Link])

  • Quaternary Ammonium Biocides: Efficacy in Application. PubMed Central, National Institutes of Health (NIH). (URL: [Link])

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Application Notes and Protocols for the Use of N-Heptylmethylamine in the Formation of Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Versatility of N-Heptylmethylamine for Advanced Surface Engineering

In the dynamic fields of materials science, biotechnology, and drug development, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) have emerged as a powerful and versatile tool for tailoring the interfacial characteristics of a wide range of materials.[1][2] These highly ordered, single-molecule-thick films provide a robust and reproducible means to functionalize surfaces, thereby influencing properties such as wettability, biocompatibility, and chemical reactivity.[1] Among the diverse array of molecules capable of forming SAMs, those bearing amine functionalities are of particular interest due to the reactive nature of the amino group, which can serve as a versatile anchor for the covalent immobilization of biomolecules, nanoparticles, and other functional moieties.[2]

This technical guide focuses on the application of this compound, a secondary amine with a seven-carbon alkyl chain, in the formation of self-assembled monolayers. The presence of the methyl group on the nitrogen atom, in conjunction with the heptyl chain, imparts unique steric and electronic properties that influence the packing density, stability, and reactivity of the resulting monolayer. These characteristics make this compound an attractive candidate for applications requiring a well-defined and reactive surface, such as in the development of biosensors, drug delivery systems, and biocompatible coatings.[3]

This document provides a comprehensive overview of the principles, protocols, and characterization techniques associated with the use of this compound for SAM formation on two common and technologically relevant substrates: gold (Au) and silicon dioxide (SiO₂). As a senior application scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying scientific principles that govern the formation and behavior of these monolayers, thereby empowering researchers to optimize and adapt these methods for their specific applications.

Mechanism of this compound SAM Formation: A Tale of Two Surfaces

The formation of a stable and well-ordered self-assembled monolayer is critically dependent on the specific chemical interactions between the headgroup of the constituent molecule and the substrate. For this compound, the secondary amine moiety serves as the headgroup, and its interaction with gold and silicon dioxide surfaces proceeds via distinct mechanisms.

Interaction with Gold Surfaces

The interaction of amine-containing molecules with gold surfaces is a subject of ongoing research, with evidence suggesting a complex interplay of factors.[4][5] The primary mechanism involves the coordination of the lone pair of electrons on the nitrogen atom of the this compound with the surface gold atoms (Au(0)).[4][6] The strength of this interaction has been shown to correlate with the basicity of the amine.[4]

A proposed model for the binding of a secondary amine like this compound to a gold surface is a dative bond where the nitrogen atom sits atop a single gold atom.[4][5] Furthermore, some studies suggest that a stronger interaction can occur through the reduction of a small fraction of surface Au(I) atoms by the amine, leading to a more robust bond where the nitrogen atom bridges two Au(0) atoms.[4][5] The heptyl chains of the this compound molecules then align and pack together due to van der Waals interactions, driving the formation of an ordered monolayer.

Interaction with Silicon Dioxide Surfaces

Silicon dioxide surfaces are typically terminated with hydroxyl groups (silanols, Si-OH), which render the surface hydrophilic and provide reactive sites for modification.[7] The direct adsorption of this compound onto a SiO₂ surface is primarily governed by hydrogen bonding and acid-base interactions between the amine headgroup and the surface silanol groups.[1] The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, while the proton on the secondary amine can act as a hydrogen bond donor with the oxygen atoms of the silanol groups.

For a more robust and covalent attachment to SiO₂ surfaces, this compound would typically be chemically modified to incorporate a silane headgroup (e.g., trimethoxysilane or triethoxysilane). However, for the purpose of this guide, we will focus on the direct adsorption, which can be sufficient for applications where a less permanent surface modification is desired. The interaction is essentially an acid-base reaction where the weakly acidic silanol protonates the basic amine, leading to an electrostatic attraction.

Experimental Protocols: A Step-by-Step Guide to this compound SAM Formation

The successful formation of a high-quality this compound SAM is contingent upon meticulous attention to detail, particularly with respect to substrate cleanliness and the exclusion of contaminants. The following protocols provide a robust framework for the preparation of this compound monolayers on gold and silicon dioxide substrates.

Protocol 1: Formation of this compound SAM on Gold Substrates

This protocol is adapted from established methods for forming alkanethiol SAMs on gold, with modifications to accommodate the specific properties of this compound.[8]

Materials and Reagents:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (≥98% purity)

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with PTFE-lined caps

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Rinse the substrates with anhydrous ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Use the substrates immediately to prevent atmospheric contamination.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol in a clean glass vial. It is recommended to prepare this solution fresh before each use.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the this compound solution.

    • Seal the vial to minimize exposure to air and moisture.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • Carefully remove the substrates from the solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the SAM-modified substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) until characterization or use.

Protocol 2: Formation of this compound SAM on Silicon Dioxide Substrates

This protocol outlines the direct adsorption of this compound onto SiO₂ surfaces.

Materials and Reagents:

  • Silicon wafers or glass slides (with a native oxide layer)

  • This compound (≥98% purity)

  • Anhydrous toluene

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with PTFE-lined caps

  • Tweezers

  • Sonicator

  • Oven or hot plate

Procedure:

  • Substrate Cleaning:

    • Sonicate the silicon dioxide substrates sequentially in acetone, isopropanol, and DI water for 10-15 minutes each.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • To enhance the density of surface silanol groups, the substrates can be treated with an oxygen plasma or baked at 110°C for 30 minutes to remove adsorbed water.

  • Solution Preparation:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean glass vial.

  • SAM Formation:

    • Immerse the clean, dry silicon dioxide substrates into the this compound solution.

    • Seal the vial and allow the deposition to proceed for 2-4 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse them sequentially with fresh anhydrous toluene and then ethanol to remove any physically adsorbed molecules.[3]

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Curing (Optional but Recommended):

    • To enhance the stability of the monolayer, the coated substrates can be baked at 110-120°C for 30-60 minutes. This step helps to drive off any residual solvent and may promote stronger interactions with the surface.

Characterization of this compound SAMs: Validating Monolayer Quality

A multi-technique approach is essential for the comprehensive characterization of this compound SAMs, providing insights into their chemical composition, thickness, ordering, and surface properties.

Contact Angle Goniometry

This simple yet powerful technique measures the static contact angle of a liquid (typically DI water) on the SAM-modified surface. A significant increase in the water contact angle compared to the clean, hydrophilic substrate is a primary indicator of successful monolayer formation. For a well-formed this compound SAM, the hydrophobic heptyl chains will be oriented away from the surface, leading to a more hydrophobic surface.

Ellipsometry

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[9] It is highly sensitive to the thickness of thin films and can be used to determine the thickness of the this compound monolayer with sub-nanometer resolution.[10] The measured thickness should be consistent with the extended length of the this compound molecule.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative information about the elemental composition and chemical states of the elements on the surface. For this compound SAMs, XPS can confirm the presence of nitrogen and carbon. High-resolution scans of the N 1s region can distinguish between the free secondary amine (~399-400 eV) and any protonated amine species (~401-402 eV) that may be present, particularly on SiO₂ surfaces.[11][12] The C 1s spectrum will show a primary peak corresponding to the alkyl chain.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can be used to visualize the topography of the SAM surface. In imaging mode, AFM can reveal the uniformity and smoothness of the monolayer and identify any defects or aggregates.

Expected Characterization Data

The following table summarizes the expected quantitative data for a well-formed this compound SAM on gold and silicon dioxide substrates. These values are based on literature data for similar long-chain alkylamine SAMs and serve as a benchmark for successful monolayer formation.

Characterization TechniqueSubstrateExpected Outcome
Water Contact Angle Gold95° - 105°
Silicon Dioxide85° - 95°
Ellipsometric Thickness Gold / SiO₂0.9 - 1.2 nm
XPS (N 1s Binding Energy) Gold~399.5 eV (free amine)
Silicon Dioxide~399.8 eV (free amine) and ~401.5 eV (protonated amine)

Visualizing the Process and Structure

To further clarify the experimental workflow and the resulting molecular assembly, the following diagrams are provided.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing P1 Substrate Cleaning (Piranha/Solvent) P2 Rinsing (DI Water/Ethanol) P1->P2 P3 Drying (Nitrogen Stream) P2->P3 S2 Immerse Substrate (12-24h for Au, 2-4h for SiO2) P3->S2 S1 Prepare this compound Solution (1-5 mM in Ethanol/Toluene) S1->S2 R1 Rinsing (Ethanol/Toluene) S2->R1 R2 Drying (Nitrogen Stream) R1->R2 R3 Characterization (Contact Angle, Ellipsometry, XPS, AFM) R2->R3

Caption: Experimental workflow for this compound SAM formation.

Caption: Molecular structure of this compound SAMs.

Conclusion and Future Outlook

The formation of self-assembled monolayers using this compound offers a reliable and versatile method for the functionalization of gold and silicon dioxide surfaces. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers and drug development professionals to create well-defined, reactive surfaces tailored for a multitude of applications. The secondary amine functionality of this compound serves as a valuable platform for the subsequent attachment of a wide range of molecules, paving the way for the development of advanced biosensors, targeted drug delivery vehicles, and improved medical implants. As the demand for sophisticated surface engineering solutions continues to grow, the exploration of molecules like this compound and the refinement of SAM formation techniques will undoubtedly play a crucial role in advancing scientific discovery and technological innovation.

References

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  • The Interaction of Amines with Gold Nanoparticles. (2023). PubMed. [Link]

  • Facile synthesis of an aminopropylsilane layer on Si/SiO2 substrates using ethanol as APTES solvent. (2020). PLoS ONE. [Link]

  • The Interaction of Amines with Gold Nanoparticles. (2023). ResearchGate. [Link]

  • Interfacial modification of silica surfaces through g-isocyanatopropyl triethoxy silane–amine coupling reactions. (2007). Applied Surface Science. [Link]

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  • The (Si 2p) XPS Spectra for the SiO2 silanisation with APTMS.. (n.d.). ResearchGate. [Link]

  • Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Quantification of Amine Groups in Aminopropyltrimethoxysilane-Functionalized Silica Nanoparticles: Synthesis, Size Control, and. (2023). DergiPark. [Link]

  • Ellipsometric thicknesses of SAMs on gold generated from (a) Series 1,... (n.d.). ResearchGate. [Link]

  • Surface Modification of Magnetic MnFe2O4@SiO2 Core-shell Nanoparticles with deposited Layer of 3-Aminopropyl Triethoxysilane. (2020). Iranian Journal of Materials Science and Engineering. [Link]

  • How to prepare amine functionalised SiO2 nanoparticles? (2013). ResearchGate. [Link]

  • Creation and characterization of n-alkylthiol and n-alkylamine self-assembled monolayers on 316L stainless steel. (2002). ResearchGate. [Link]

  • Is the reaction between Si-OH and NH2-Ar possible? (2016). ResearchGate. [Link]

  • Ellipsometric thickness measurements of various SAMs as a function of... (n.d.). ResearchGate. [Link]

  • Characterizing Self-Assembled Monolayers on Gold Nanoparticles. (2016). Bioconjugate Chemistry. [Link]

  • Facile synthesis of an aminopropylsilane layer on Si/SiO2 substrates using ethanol as APTES solvent. (2020). ResearchGate. [Link]

  • A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. (2009). PubMed. [Link]

  • Effective thicknesses of the SAMs measured by ellipsometry. (n.d.). ResearchGate. [Link]

  • A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. (1995). Bulletin of Materials Science. [Link]

  • Ellipsometry. (n.d.). DTU. [Link]

  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on. (2023). International Journal of Molecular Sciences. [Link]

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Application Notes & Protocols: Synthesis of N-Heptylmethylamine-Based Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of various classes of surfactants derived from N-Heptylmethylamine. Recognizing the versatility of the secondary amine functionality, this guide details the synthesis of the this compound precursor followed by its conversion into cationic, non-ionic, and amphoteric surfactants. Each section offers in-depth, step-by-step protocols, explanations of the underlying chemical principles, and troubleshooting insights. The methodologies are designed to be self-validating, providing researchers with robust frameworks for producing these valuable amphiphilic molecules for a range of applications, including drug delivery systems, detergents, and emulsifiers.

Introduction: The Versatility of this compound in Surfactant Chemistry

This compound, a secondary amine with a C7 alkyl chain, serves as a valuable and versatile precursor for the synthesis of a diverse array of surfactants. The presence of a reactive secondary amine group allows for straightforward chemical modifications to introduce various hydrophilic head groups, thereby enabling the production of cationic, non-ionic, and amphoteric surfactants. The heptyl chain provides a moderate hydrophobicity, making these surfactants suitable for applications where intermediate lipophilicity is desired. This guide will first detail the synthesis of the this compound precursor and then explore its derivatization into these three major surfactant classes.

Synthesis of the Precursor: this compound

The synthesis of this compound is a critical first step. A common and efficient method is the reductive amination of heptanal with methylamine.[1][2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[2][3]

Reaction Principle

Reductive amination is a cornerstone of amine synthesis due to its efficiency and control.[3] The reaction proceeds in two main steps:

  • Imine Formation: Heptanal reacts with methylamine in a condensation reaction to form an N-methylheptan-1-imine intermediate. This step is typically reversible and favored by the removal of water.

  • Reduction: The imine intermediate is then reduced in situ to the desired this compound. A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice for laboratory-scale synthesis due to its selectivity and mild reaction conditions.[3]

Experimental Workflow: Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Combine Heptanal & Methylamine in Methanol B Stir at Room Temperature (Imine Formation) A->B 1 hr C Cool Reaction Mixture B->C Ice Bath D Add Sodium Borohydride C->D Portion-wise E Quench with Water D->E After 2 hrs F Extract with Diethyl Ether E->F G Dry Organic Layer F->G H Distill to Purify G->H cluster_0 Reaction cluster_1 Isolation A Dissolve this compound in Acetone B Add Methyl Iodide A->B C Reflux the Mixture B->C 6-8 hrs D Cool to Room Temperature C->D E Collect Precipitate by Filtration D->E F Wash with Cold Acetone E->F G Dry under Vacuum F->G

Caption: Workflow for Cationic Surfactant Synthesis.

Detailed Protocol: Synthesis of N-Heptyl-N,N-dimethylammonium Iodide

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Acetone

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in acetone.

  • Add methyl iodide (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The quaternary ammonium salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold acetone to remove any unreacted starting materials.

  • Dry the final product under vacuum.

ParameterValue
Reactant Ratio This compound : Methyl Iodide = 1 : 1.1
Solvent Acetone
Reaction Time 6-8 hours
Temperature Reflux
Expected Yield >90%

Synthesis of Non-Ionic Surfactants: Ethoxylation

Non-ionic surfactants can be prepared by the ethoxylation of this compound. [4][5]This process involves the ring-opening addition of ethylene oxide to the amine, forming polyoxyethylene chains.

Reaction Principle

Ethoxylation of secondary amines typically proceeds via a nucleophilic attack of the amine on the carbon atom of the ethylene oxide ring. [4]This reaction is usually catalyzed by a base, such as potassium hydroxide, which increases the nucleophilicity of the amine. The reaction is highly exothermic and requires careful temperature control. [4]

Experimental Workflow: Synthesis of an Ethoxylated Surfactant

cluster_0 Reaction Setup cluster_1 Ethoxylation cluster_2 Product Isolation A Charge Autoclave with this compound & KOH B Purge with Nitrogen A->B C Heat to Reaction Temperature B->C D Introduce Ethylene Oxide C->D Controlled Rate E Maintain Temperature and Pressure D->E Monitor Pressure Drop F Cool and Vent Autoclave E->F G Neutralize Catalyst with Acid F->G H Filter to Remove Salt G->H

Caption: Workflow for Non-ionic Surfactant Synthesis.

Detailed Protocol: Synthesis of Ethoxylated this compound

Materials:

  • This compound (1.0 eq)

  • Ethylene oxide (desired molar equivalents)

  • Potassium hydroxide (catalytic amount)

  • Acetic acid (for neutralization)

Procedure:

  • Caution: Ethoxylation reactions are hazardous and should be conducted in a specialized high-pressure reactor (autoclave) by trained personnel.

  • Charge the autoclave with this compound and a catalytic amount of potassium hydroxide.

  • Seal the reactor and purge with nitrogen to remove air.

  • Heat the reactor to the desired reaction temperature (typically 120-180 °C).

  • Introduce a predetermined amount of ethylene oxide at a controlled rate, maintaining the desired pressure.

  • The reaction is exothermic; maintain the temperature through cooling.

  • After the addition of ethylene oxide is complete, allow the reaction to continue until the pressure stabilizes, indicating the consumption of ethylene oxide.

  • Cool the reactor to room temperature and carefully vent any unreacted ethylene oxide.

  • Neutralize the potassium hydroxide catalyst with a stoichiometric amount of acetic acid.

  • Filter the product to remove the resulting potassium acetate salt.

ParameterValue
Catalyst Potassium Hydroxide
Temperature 120-180 °C
Pressure Varies with temperature and ethylene oxide concentration
Degree of Ethoxylation Controlled by the molar ratio of ethylene oxide to amine

Synthesis of Amphoteric Surfactants: Carboxymethylation

Amphoteric surfactants, possessing both positive and negative charges, can be synthesized from this compound by introducing a carboxyl group. A common method is the reaction with sodium chloroacetate.

Reaction Principle

This reaction is a nucleophilic substitution where the nitrogen atom of this compound attacks the carbon atom of sodium chloroacetate, displacing the chloride ion. The reaction is typically carried out in an aqueous solution under basic conditions to maintain the nucleophilicity of the amine and neutralize the hydrochloric acid formed as a byproduct. The final product is a betaine-type surfactant.

Experimental Workflow: Synthesis of an Amphoteric Surfactant

cluster_0 Reaction cluster_1 Purification A Dissolve Sodium Chloroacetate in Water B Add this compound A->B C Add Sodium Hydroxide Solution B->C Maintain pH > 9 D Heat the Mixture C->D 4-6 hrs at 80-90°C E Cool the Reaction Mixture D->E F Adjust pH to Isoelectric Point E->F G Collect Precipitated Product F->G H Recrystallize from Ethanol/Water G->H

Caption: Workflow for Amphoteric Surfactant Synthesis.

Detailed Protocol: Synthesis of N-Heptyl-N-methylglycine

Materials:

  • This compound (1.0 eq)

  • Sodium chloroacetate (1.1 eq)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve sodium chloroacetate (1.1 eq) in deionized water.

  • Add this compound (1.0 eq) to the solution.

  • Slowly add a solution of sodium hydroxide to adjust the pH to above 9.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, periodically checking and adjusting the pH with sodium hydroxide solution to keep it alkaline.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to the isoelectric point (typically around pH 4-5) using hydrochloric acid. The amphoteric surfactant will precipitate.

  • Collect the solid product by filtration.

  • Purify the product by recrystallization from an ethanol/water mixture.

ParameterValue
Reactant Ratio This compound : Sodium Chloroacetate = 1 : 1.1
Solvent Water
Reaction Time 4-6 hours
Temperature 80-90 °C
pH > 9
Expected Yield 60-70%

Characterization and Quality Control

The synthesized surfactants should be characterized to confirm their structure and purity. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful addition of the hydrophilic head group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized surfactant.

  • Tensiometry: To measure the surface tension and determine the critical micelle concentration (CMC), which are key performance indicators for surfactants.

References

  • Organic Syntheses. n-HEPTYLAMINE.
  • Google Patents. KR100405314B1 - Preparation of non-ionic surfactants.
  • ResearchGate. Synthesis of amphoteric surfactants from compounds 4a,b,c (Scheme 2). Available at: [Link]

  • DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • Radboud Repository. Synthesis and Performance of Bio‐Based Amphoteric Surfactants. Available at: [Link]

  • ResearchGate. Synthesis and Performance of Bio‐Based Amphoteric Surfactants. Available at: [Link]

  • Przemysl Chemiczny. Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties. Available at: [Link]

  • Google Patents. US3755334A - New quaternization method.
  • National Institutes of Health. Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. Available at: [Link]

  • Google Patents. US4888447A - Process for preparing alkoxylated tertiary amines.
  • ResearchGate. Process-for-making-ethoxylated-amine-compounds.pdf. Available at: [Link]

  • ResearchGate. Results of the synthesis of novel cationic surfactants. Available at: [Link]

  • ResearchGate. Reductive amination of heptaldehyde at different reaction temperature. Available at: [Link]

  • Chalmers Publication Library. Ethoxylation studies of two mole amine derivatives. Available at: [Link]

  • MDPI. Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. Available at: [Link]

  • MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Google Patents. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution.
  • National Institutes of Health. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Available at: [Link]

  • Science of Synthesis. Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Available at: [Link]

  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding aminesⁱ. Available at: [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]

  • ResearchGate. Best method for quaternization of alkylated amino acids?. Available at: [Link]

  • PubMed. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Available at: [Link]

  • PubMed Central. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic Gemini Surfactants. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • ResearchGate. Synthesis a new family hybrid anionic/nonionic surfactant and investigation their physical properties in relation to chemical enhanced oil recovery. Available at: [Link]

  • Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

  • MDPI. Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application. Available at: [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. Available at: [Link]

  • Synfacts. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Available at: [Link]

  • Medium. Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates. Available at: [Link]

  • ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents. CN106674020A - A kind of method for preparing N-methylamine by amine, formic acid and silane.

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Application Note: Accurate Determination of N-Heptylmethylamine Concentration via Acid-Base Titration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of N-Heptylmethylamine, a secondary aliphatic amine, in solution using acid-base titration. Two robust protocols are detailed: a high-precision potentiometric titration and a reliable visual indicator-based method. The application note delves into the underlying chemical principles, explains the rationale behind procedural steps, and offers practical insights for researchers, quality control analysts, and professionals in drug development and chemical manufacturing. The methodologies are designed to be self-validating, ensuring high accuracy and reproducibility.

Introduction and Significance

This compound (CAS 36343-05-2) is a secondary aliphatic amine with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds[1]. Its basic nature and the precision required in its downstream applications necessitate a reliable and accurate method for quantifying its concentration. Acid-base titration is a fundamental, cost-effective, and highly precise analytical technique perfectly suited for this purpose[2].

This guide provides two validated titration methods. The primary recommended method is potentiometric titration , which offers superior accuracy and objectivity by monitoring pH changes to identify the equivalence point. An alternative visual indicator titration is also described for scenarios where a pH meter is unavailable, providing a rapid and effective means of determination.

Principle of the Method

The quantification of this compound relies on a classic acid-base neutralization reaction. As a secondary amine, this compound is a weak Brønsted-Lowry base that readily accepts a proton (H⁺) from a strong acid.

Chemical Reaction: CH₃(CH₂)₆NHCH₃ + H⁺ → [CH₃(CH₂)₆NH₂CH₃]⁺ (this compound + Acid → Heptylmethylammonium ion)

In this titration, a solution of this compound (the analyte) is reacted with a standardized strong acid solution (the titrant), typically hydrochloric acid (HCl) or perchloric acid (HClO₄), of a precisely known concentration[2][3][4]. The reaction proceeds until all the amine has been neutralized. This point, known as the equivalence point , is where the moles of acid added are stoichiometrically equal to the initial moles of the amine[4][5].

Because a weak base is being titrated with a strong acid, the pH at the equivalence point will be less than 7.0 due to the hydrolysis of the conjugate acid (heptylmethylammonium ion) formed during the reaction. This fundamental principle governs the selection of the endpoint detection method.

Endpoint Detection:
  • Potentiometric Detection: This is the preferred method. A pH electrode monitors the solution's pH as the titrant is added. The data is plotted as pH versus titrant volume, generating a titration curve. The equivalence point is identified as the inflection point of this curve, where the rate of pH change is maximal[6][7]. This method is highly accurate and avoids the subjective interpretation of color changes. For amines that are poorly soluble in water or very weak bases, titration in a non-aqueous solvent like glacial acetic acid can enhance their basicity and provide a sharper, more defined endpoint[8][9].

  • Visual Indicator Detection: This method employs an acid-base indicator, which is a weak organic acid or base that changes color over a specific pH range. For a strong acid-weak base titration, an indicator must be chosen whose color change range brackets the acidic pH of the equivalence point[10][11][12]. Indicators such as Methyl Red (pH range 4.4–6.2) or Bromocresol Green (pH range 3.8–5.4) are suitable choices[5][10].

Logical Flow of Titration

TitrationWorkflow cluster_prep Preparation cluster_titration Titration & Detection cluster_analysis Analysis A Prepare & Standardize 0.1 M HCl Titrant D Titrate with HCl A->D B Accurately Measure This compound Sample C Dissolve Sample in Suitable Solvent B->C C->D E Monitor Endpoint D->E F Potentiometric (pH vs. Volume) E->F Method 1 G Visual Indicator (Color Change) E->G Method 2 H Determine Equivalence Point Volume (Veq) F->H G->H I Calculate Amine Concentration H->I NeutralizationReaction cluster_products Products Amine This compound (Weak Base) CH₃(CH₂)₆NHCH₃ Plus1 + Acid Hydrochloric Acid (Strong Acid) HCl Arrow Salt Heptylmethylammonium Chloride (Salt) [CH₃(CH₂)₆NH₂CH₃]⁺Cl⁻

Caption: Neutralization of this compound with HCl.

Troubleshooting and Best Practices

  • Indistinct Endpoint (Potentiometric): If the inflection point is shallow, the amine concentration may be too low, or the amine may be too weakly basic in the chosen solvent. Consider using a non-aqueous solvent like glacial acetic acid with perchloric acid as the titrant to enhance basicity.[8]

  • Drifting pH Readings: This can be caused by an old or improperly conditioned pH electrode. Ensure the electrode is properly filled and calibrated with fresh buffers before use.

  • Gradual Color Change (Indicator): A slow, drawn-out color change suggests the indicator is not appropriate for the equivalence point pH or that the solution is poorly buffered. Ensure the correct indicator is used.

  • Sample Insolubility: If the sample does not fully dissolve, the results will be inaccurate. Increase the proportion of isopropyl alcohol in the solvent mixture if necessary.

  • Blank Titration: For the highest accuracy, perform a blank titration on the solvent mixture alone and subtract the volume of titrant consumed by the blank from the sample titration volume. This corrects for any acidic or basic impurities in the solvent.

References

  • Chemistry LibreTexts. (2023). 17.3: Acid-Base Indicators. [Link]

  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. [Link]

  • Crunch Chemistry. (2022). How to choose an indicator for an acid-base titration. [Link]

  • MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • YouTube. (2025). How to choose the right indicator for a titration reaction. [Link]

  • MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]

  • Save My Exams. (2025). Choosing Acid-Base Indicator - IB Chemistry Revision Notes. [Link]

  • PubChem - NIH. (n.d.). N-Methylheptylamine. [Link]

  • AOCS. (n.d.). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. [Link]

  • Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. [Link]

  • ResearchGate. (n.d.). Titration curves of excess secondary amine with a 1 M HCl solution in...[Link]

  • Wikipedia. (n.d.). Acid–base titration. [Link]

  • Khan Academy. (n.d.). Acid–base titrations. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in N-Heptylmethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Heptylmethylamine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, during their synthetic procedures. We will explore the common synthetic routes, diagnose potential pitfalls, and provide robust, field-proven solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant methods for synthesizing this compound:

  • Reductive Amination: This is often the preferred route, involving the reaction of heptanal with methylamine to form an intermediate imine (or its protonated form, the iminium ion), which is subsequently reduced to the target secondary amine. This can often be performed as a one-pot reaction.[1][2]

  • Nucleophilic Alkylation: This classic method involves the reaction of a heptyl halide (e.g., 1-bromoheptane) with methylamine. While straightforward, this pathway is notoriously difficult to control and is often plagued by over-alkylation side products.[3][4]

Q2: My reaction yield is consistently low. What is the most common point of failure?

For reductive amination, the most common failure point is inefficient formation of the imine/iminium ion intermediate before the reduction step.[5] For nucleophilic alkylation, the primary issue is the loss of product to over-alkylation, where the desired this compound reacts further to form tertiary amines and quaternary ammonium salts.[4][6]

Q3: How do I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and visualize with a potassium permanganate stain, which is effective for amines. For more detailed analysis, GC-MS or LC-MS can be used to identify the starting materials, product, and any side products. Monitoring imine formation by ¹H NMR is also a powerful technique, as the imine proton has a distinct chemical shift (typically 8-10 ppm).[7]

Part 2: Troubleshooting Guide - Reductive Amination

This is the most common and often highest-yielding method. Problems typically arise from reaction conditions rather than the fundamental chemistry.

Scenario 1: Low or No Product Formation, Starting Aldehyde Consumed

Q: My heptanal is consumed, but I'm not getting my desired amine. What's happening?

This strongly suggests that a side reaction involving the aldehyde is occurring.

  • Probable Cause 1: Aldehyde Reduction. If you are using a non-selective reducing agent like sodium borohydride (NaBH₄) under neutral or basic conditions, it can reduce the heptanal directly to heptanol before it has a chance to form the imine.[8]

  • Solution: Switch to a more selective reducing agent that is slower to react with aldehydes but rapidly reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this reason, as it is effective under the mildly acidic conditions that favor iminium ion formation.[5][9] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but poses toxicity risks (HCN gas) if the pH drops too low.[8][10]

  • Probable Cause 2: Aldol Condensation. Under basic or even some neutral conditions, heptanal can undergo self-condensation, leading to complex side products and consuming your starting material.

  • Solution: Maintain a weakly acidic pH (4-6). This protonates the carbonyl, making it more electrophilic for the amine attack, while also preventing base-catalyzed side reactions. A common practice is to add a catalytic amount of acetic acid.[5][11]

Scenario 2: Low Conversion, Both Starting Materials Remain

Q: My reaction stalls, and I recover significant amounts of both heptanal and methylamine. Why isn't the reaction going to completion?

This is a classic case of inefficient imine formation, which is a reversible equilibrium.

  • Probable Cause 1: Water Inhibition. The formation of an imine from an aldehyde and an amine releases one equivalent of water. According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials.

  • Solution 1 - Dehydrating Agents: Add a dehydrating agent like powdered 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it forms.[1][5]

  • Solution 2 - Azeotropic Removal: If the solvent is suitable (e.g., toluene), perform the reaction with a Dean-Stark apparatus to physically remove water via azeotropic distillation.[1]

  • Solution 3 - Pre-formation: Allow the heptanal and methylamine to stir together in the solvent (e.g., methanol, DCE) for 30-60 minutes before adding the reducing agent. This allows the imine equilibrium to be established.[5][7]

  • Probable Cause 2: Incorrect pH. The reaction requires a delicate pH balance.

    • Too Acidic (pH < 4): The methylamine will be fully protonated to its ammonium salt (CH₃NH₃⁺), which is not nucleophilic and cannot attack the aldehyde.

    • Too Basic/Neutral (pH > 7): The carbonyl group of the aldehyde is not sufficiently activated (protonated), and the rate of imine formation is slow.

  • Solution: Buffer the reaction or add a catalytic amount of a mild acid like acetic acid to maintain the pH in the optimal 4-6 range.[5][8]

Reductive Amination Troubleshooting Workflow

G start Low Yield in Reductive Amination check_aldehyde Is Heptanal Consumed? start->check_aldehyde cause1 Probable Cause: Aldehyde Side Reactions (Reduction, Aldol) check_aldehyde->cause1 Yes cause2 Probable Cause: Inefficient Imine Formation check_aldehyde->cause2 No aldehyde_gone YES aldehyde_present NO solution1 Solution: 1. Use selective reductant (NaBH(OAc)₃). 2. Maintain weakly acidic pH (4-6). cause1->solution1 solution2 Solution: 1. Remove water (sieves, Dean-Stark). 2. Optimize pH (4-6) with cat. acid. 3. Pre-form imine before adding reductant. cause2->solution2

Caption: A decision tree for troubleshooting low yield in reductive amination.

Table 1: Comparison of Common Reducing Agents
Reducing AgentFormulaProsConsOptimal Conditions
Sodium TriacetoxyborohydrideNaBH(OAc)₃Highly selective for imines/iminiums; tolerant of mild acid; good for one-pot reactions.[5]Higher molecular weight; can be moisture sensitive.Weakly acidic (pH 4-6); Aprotic solvents (DCE, THF).[5]
Sodium CyanoborohydrideNaBH₃CNHighly selective; effective at reducing iminiums.[8][10]Highly toxic (releases HCN gas below pH 7); requires careful pH control.Weakly acidic (pH 4-6); Protic solvents (MeOH).[8]
Sodium BorohydrideNaBH₄Inexpensive; readily available.[1]Can reduce aldehydes/ketones; requires pre-formation of imine; less selective.[8]Neutral or basic pH; Protic solvents (MeOH, EtOH).[9]

Part 3: Troubleshooting Guide - Nucleophilic Alkylation

This method reacts methylamine with a heptyl electrophile, typically 1-bromoheptane or 1-iodoheptane. The main challenge here is selectivity.

Q: My main product is N,N-diheptylmethylamine, or I'm getting an insoluble salt. How can I favor mono-alkylation?

This is the classic problem of over-alkylation. The product, this compound, is also a nucleophile (and often more nucleophilic than methylamine) and competes with the starting amine for the alkylating agent.

Side Reaction Pathways in N-Alkylation

G cluster_0 Reaction Steps MeNH2 Methylamine (Starting Material) Product This compound (Desired Product) MeNH2->Product + HeptylBr (Desired Reaction) HeptylBr Heptyl Bromide (Alkylating Agent) Side1 N,N-Diheptylmethylamine (Tertiary Amine) Product->Side1 + HeptylBr (1st Over-alkylation) Side2 Quaternary Salt (Insoluble) Side1->Side2 + HeptylBr (2nd Over-alkylation)

Caption: Reaction cascade showing desired product and over-alkylation side products.

  • Probable Cause 1: Stoichiometry. If the ratio of methylamine to heptyl bromide is too low (e.g., 1:1), as the reaction proceeds, the concentration of the product becomes significant, and it begins to compete effectively for the remaining alkylating agent.

  • Solution: Use a large excess of methylamine (5-10 equivalents). This ensures that the heptyl bromide is statistically much more likely to encounter a molecule of methylamine than a molecule of the product, kinetically favoring mono-alkylation.[4]

  • Probable Cause 2: Reaction Concentration and Temperature. High concentrations and high temperatures can accelerate the second and third alkylation steps.

  • Solution: Run the reaction under more dilute conditions. Add the heptyl bromide slowly to the solution of methylamine to maintain a low instantaneous concentration of the alkylating agent. Keep the temperature as low as is practical for achieving a reasonable reaction rate.

  • Probable Cause 3: Base Choice. A base is required to neutralize the HBr formed during the reaction. Using a strong, bulky, non-nucleophilic base can sometimes help, but often an excess of the amine reactant itself is used as the base.

  • Solution: A competitive deprotonation/protonation strategy can be employed. Under controlled conditions with a specific base, the reactant primary amine can be selectively deprotonated while the newly formed, more basic secondary amine product remains protonated and thus non-nucleophilic.[12]

Part 4: Purification Strategies

Q: My reaction worked, but I'm struggling to isolate a pure product. Column chromatography gives severe tailing.

Amines are basic and interact strongly with the acidic silica gel, leading to poor separation.

  • Solution 1: Acid-Base Extraction (Primary Method). This is the most effective way to purify amines.[13][14]

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities (like heptanol or unreacted heptyl bromide) behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer carefully with a strong base (e.g., 2-6M NaOH) until the pH is >12. The protonated amine will be converted back to the free base, which will often precipitate or form an oily layer.

    • Extract the free amine back into a fresh organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.

  • Solution 2: Salt Formation and Recrystallization. If the amine hydrochloride salt is a solid, it can often be purified by recrystallization. After the acid extraction step, the water can be removed under reduced pressure to yield the crude salt, which can then be recrystallized from a suitable solvent system (e.g., isopropanol/ether). The pure salt can be stored or converted back to the free base as needed.[15][16]

Part 5: Detailed Experimental Protocols

Protocol 1: Reductive Amination using NaBH(OAc)₃

This protocol is adapted for a one-pot synthesis, which is highly efficient.[5]

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add heptanal (1.0 eq.) and a solution of methylamine (1.2 eq., e.g., 2M in THF or MeOH).

  • Add an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of 0.2-0.5 M with respect to the aldehyde.

  • Add glacial acetic acid (0.1 eq.) to catalyze iminium formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify via acid-base extraction as described in Part 4.

Protocol 2: N-Alkylation using Excess Methylamine

This protocol aims to minimize over-alkylation by using a large excess of the nucleophile.

  • In a pressure-rated vessel or a flask fitted with a cold finger condenser (if using methylamine gas), add a solution of methylamine (10 eq., e.g., 40 wt% in water or 2M in THF).

  • Add a suitable solvent like ethanol or THF.

  • Cool the solution in an ice bath.

  • Add 1-bromoheptane (1.0 eq.) dropwise to the vigorously stirring methylamine solution over 30 minutes.

  • Seal the vessel or allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.

  • Upon completion, vent any excess pressure and concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Take up the residue in an organic solvent and water.

  • Purify the product using the acid-base extraction procedure detailed in Part 4 to separate it from any unreacted starting material and potential side products.

References

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate.
  • Reductive Amination. (n.d.). University of York. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Acme Synthetic Chemicals. Retrieved from [Link]

  • n-HEPTYLAMINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • N-METHYLETHYLAMINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of N-Methyl Secondary Amines | Request PDF. (n.d.). ResearchGate.
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  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate.
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Technical Support Center: Purification of N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of N-Heptylmethylamine.

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, troubleshooting-oriented answers to common purification challenges. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to ensure you achieve the highest purity for your compound.

Introduction: The Challenge of Amine Purification

This compound, as a secondary alkylamine, presents specific purification challenges. Its basic nature, susceptibility to oxidation, and affinity for carbon dioxide require carefully selected purification strategies.[1][2] Improper handling or purification can lead to difficult-to-remove impurities that may compromise subsequent experiments or syntheses. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities in my this compound sample and where do they come from?

A1: Understanding the potential impurities is the first step toward effective purification. Impurities typically arise from the synthesis route or degradation upon storage.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthesis, this could include materials like heptaldehyde, methylamine, or 1-haloheptane.

    • Over-Alkylation Products: The reaction of a primary amine (heptylamine) with a methylating agent can yield this compound (secondary amine) but can also proceed further to form N,N-dimethylheptylamine (tertiary amine).[2] Similarly, reactions intended to produce the secondary amine can have residual primary amine.

    • Side-Reaction Products: Reductive amination or other synthesis methods can generate various byproducts. For example, the Leuckart reaction can produce formamide-related impurities.[3]

  • Storage and Handling Impurities:

    • Carbonate Salts: Amines readily absorb atmospheric carbon dioxide (CO₂) to form the corresponding carbamate or carbonate salts, which often appear as solid precipitates.[1]

    • Oxidation Products: Exposure to air, especially when heated or in the presence of light, can cause oxidation, leading to N-oxides and other degradation products that often introduce color to the sample.[1][2]

    • Water: Amines are often hygroscopic and can absorb moisture from the atmosphere.

Q2: How do I select the best purification strategy for my specific needs?

A2: The optimal strategy depends on the primary impurities, the required final purity, and the scale of your experiment. The decision process can be visualized as follows:

G start Crude this compound Sample q1 Major Impurities? start->q1 q2 Required Purity? q1->q2 Structurally similar amines (primary/tertiary) distillation Distillation (Simple or Vacuum) q1->distillation Non-volatile salts, high MW byproducts acid_base Acid-Base Extraction q1->acid_base Non-basic organic impurities, starting materials chromatography Column Chromatography (Flash or Prep-HPLC) q2->chromatography High Purity (>99%) final_product Pure this compound q2->final_product Standard Purity (>95%) distillation->q2 acid_base->q2 chromatography->final_product G cluster_organic Organic Phase (Ether) cluster_aqueous Aqueous Phase crude Crude Amine + Non-Basic Impurities amine_salt Amine Salt (R₂NH₂⁺Cl⁻) crude->amine_salt + 1M HCl (Extraction) impurities_org Non-Basic Impurities (Discard) pure_amine_org Pure Free Amine amine_salt->impurities_org Wash with Ether basified Basified Aqueous Layer amine_salt->basified + NaOH (Basify to pH > 11) basified->pure_amine_org Extract with Ether

Caption: Workflow for acid-base purification of amines.

Q4: How do I properly distill this compound?

A4: Distillation is an excellent method for removing non-volatile impurities like salts and polymers, or for separating components with significantly different boiling points. [1]Given the boiling point of this compound, vacuum distillation is recommended to prevent thermal degradation.

Physical Property Value Source
Molecular Weight 129.24 g/mol PubChem [4]
Boiling Point (est.) 194-196 °C at 760 mmHgChemBK [5]
Density (est.) ~0.770 g/cm³ChemBK [5]

Protocol 2: Vacuum Distillation

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Use a Claisen flask to minimize bumping. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying Agent: Add the crude (or acid-base extracted) amine to the distillation flask along with a basic drying agent like pellets of potassium hydroxide (KOH) or calcium hydride (CaH₂). [1]This removes residual water and neutralizes any acidic impurities during the distillation.

    • Expert Insight: Using a basic drying agent is crucial. Acidic drying agents will react with the amine. KOH is often preferred as it is inexpensive and effective. [6]3. Vacuum Application: Slowly apply vacuum to the system. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a steady temperature corresponding to the expected boiling point at your system's pressure. Discard any initial low-boiling forerun and stop the distillation when the temperature rises or begins to fluctuate, indicating the presence of higher-boiling impurities. [1]

Q5: I need very high purity (>99%) material. Distillation isn't separating a closely-related amine impurity. What should I do?

A5: For separating structurally similar amines (e.g., primary, secondary, and tertiary), preparative chromatography is the method of choice. [7][8]However, the basicity of amines poses a common challenge: peak tailing.

The Causality: Peak tailing occurs because the basic amine interacts strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel. [7][9]This strong, non-specific binding leads to a gradual "bleeding" of the compound from the column, resulting in broad, tailing peaks and poor separation.

Troubleshooting HPLC / Flash Chromatography Peak Tailing

Possible Cause Solution & Explanation
Strong Analyte-Silica Interaction Add a Competing Base: Add 0.1-1% triethylamine (TEA) or ammonia to your mobile phase. [7][9]The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your target amine and resulting in sharper, more symmetrical peaks.
Inappropriate Stationary Phase Use a Modified Column: Employ an amine-functionalized or end-capped silica column. These columns have fewer free silanol groups and are specifically designed for the purification of basic compounds. [9]
Incorrect Mobile Phase (Reversed-Phase) Adjust Mobile Phase pH: For reversed-phase HPLC, ensure the mobile phase pH is at least 2 units above the pKa of this compound. [7][10]This ensures the amine is in its neutral, free-base form, which increases its hydrophobicity and retention, leading to better separation. [10]

Protocol 3: General Flash Chromatography for Amines

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (for less challenging separations) or amine-functionalized silica gel (recommended).

  • Mobile Phase Selection:

    • Develop a solvent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes.

    • Crucially, add 0.5% triethylamine (TEA) to your solvent system. For example, prepare a stock solution of 0.5% TEA in ethyl acetate to use as your polar solvent.

  • Sample Loading: Adsorb your crude amine onto a small amount of silica gel ("dry loading"). This often provides better resolution than injecting a liquid sample.

  • Elution: Run the column using your predetermined gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions. The triethylamine is volatile and will be removed along with the mobile phase solvents on a rotary evaporator. A high-vacuum pump may be needed for complete removal.

References
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Technical Support Center: Gas Chromatography (GC) Analysis of N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the GC analysis of N-Heptylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common chromatographic issues, with a primary focus on peak tailing. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: Addressing Peak Tailing of this compound

This section provides answers to specific problems you may encounter during the GC analysis of this compound.

Question 1: My this compound peak is tailing significantly. What are the most likely causes?

Peak tailing for a basic compound like this compound is most commonly caused by unwanted secondary interactions with active sites within your GC system.[1][2] These active sites are primarily acidic silanol (Si-OH) groups present on the surfaces of various components.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, forming strong hydrogen bonds with these acidic silanol groups.[1] This interaction causes some of the analyte molecules to be retained longer than the bulk of the sample, leading to an asymmetrical peak shape.[1]

Primary Sources of Active Sites:

  • GC Inlet Liner: The liner is the first surface your sample contacts at high temperature. Non-deactivated or contaminated glass liners are a major source of active silanol groups.[3][4]

  • GC Column: The fused silica capillary column itself can have exposed silanol groups, especially at the inlet end where the stationary phase may have been stripped due to repeated injections of complex matrices.[1][5]

  • Inlet Seal and Other Flow Path Components: Metal surfaces in the inlet, such as the inlet seal, can become active over time.[4][6]

Here is a logical workflow to diagnose the source of peak tailing:

G A Start: this compound Peak Tailing Observed B Step 1: Perform Inlet Maintenance - Replace liner with a base-deactivated one. - Replace septum and inlet seal (use gold-plated if possible). A->B C Analyze a standard. Is peak shape acceptable? B->C D Yes: Problem Solved! (Issue was in the inlet) C->D Yes E No: Proceed to Column Maintenance C->E No F Step 2: Trim the Column - Cut 15-20 cm from the front of the column. E->F G Analyze a standard. Is peak shape acceptable? F->G H Yes: Problem Solved! (Column inlet was contaminated/active) G->H Yes I No: Consider Further Action G->I No J Step 3: Evaluate Column Choice - Is the column specifically designed for amines? I->J K Step 4: Consider Derivatization - Chemically modify the amine to reduce its polarity. I->K G cluster_0 Before Derivatization cluster_1 After Derivatization Analyte (Amine) Analyte (Amine) Active Site (Silanol) Active Site (Silanol) Analyte (Amine)->Active Site (Silanol) Strong Interaction (Peak Tailing) Derivatized Analyte Derivatized Analyte Active Site (Silanol)_2 Active Site (Silanol) Derivatized Analyte->Active Site (Silanol)_2 No Interaction (Symmetrical Peak)

Caption: How derivatization prevents peak tailing.

Q3: What is a good derivatization procedure for a secondary amine like this compound?

Acylation is a common and effective derivatization method for primary and secondary amines. [7]Using a reagent like Pentafluorobenzoyl Chloride (PFBC) creates a stable derivative that is less polar and highly responsive on an Electron Capture Detector (ECD) if enhanced sensitivity is needed. [8]

Experimental Protocol: Derivatization with Pentafluorobenzoyl Chloride
  • Sample Preparation: In a 2 mL vial, place up to 100 µL of your sample solution containing this compound. If the sample is in an aqueous matrix, adjust the pH to >10 with NaOH.

  • Reagent Addition: Add 200 µL of a 10% solution of Pentafluorobenzoyl Chloride in a suitable organic solvent (e.g., Toluene).

  • Reaction: Add 1 mL of a saturated sodium bicarbonate solution. Cap the vial tightly and vortex for 1-2 minutes at room temperature.

  • Extraction: Allow the layers to separate. The derivatized this compound will be in the upper organic layer.

  • Analysis: Carefully transfer the top organic layer to a new autosampler vial and inject it into the GC.

Q4: How often should I perform inlet maintenance?

The frequency of inlet maintenance is highly dependent on the cleanliness of your samples and the number of injections performed. [6][9]

Sample Type Recommended Maintenance Frequency
Clean Standards Every 100-200 injections
Moderately Clean Extracts Every 50-100 injections

| "Dirty" or Complex Matrices | Every 10-25 injections, or as needed based on performance |

It is good practice to replace the liner, septum, and inlet seal at the same time to ensure a fully inert and leak-free inlet system. [6][10]

References

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing. [Link]

  • Restek. GC Inlet Maintenance: Restek's Quick-Reference Guide. [Link]

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. [Link]

  • Phenomenex. GC Technical Tip: Peak Shape Problems - No Peaks. [Link]

  • National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • GL Sciences. 4-1 Distorted peak shapes | Technical Information. [Link]

  • SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Oxford Academic. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL. [Link]

  • BGB Analytik. GC Inlet Maintenance. [Link]

  • Books.
  • Analytical Instrument Management. Five Quick and Easy Steps Every Analyst Can Perform for Basic Agilent GC Inlet Maintenance. [Link]

  • Separation Science. Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Restek. Amines: Topaz or Base Deactivated Liners?. [Link]

  • LCGC International. A Step-by-Step Guide to Inlet Maintenance. [Link]

  • Restek. * [11]What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples*. [Link]

  • Phenomenex. GC tip on setting an inlet maintenance schedule. [Link]

  • YouTube. What Causes Tailing In Gas Chromatography? - Chemistry For Everyone. [Link]

  • Element Lab Solutions. Ultra Inert GC Columns & Consumables. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Pure. A study of some deactivation methods for fused silica capillary columns by CP-MAS NMR and capillary gas chromatography. [Link]

  • LabRulez GCMS. Peak Tailing in GC Trace Analysis. [Link]

  • Phenomenex. GC Tip: Peak Shape Problems: Tailing Peaks. [Link]

  • YouTube. Tailing Peaks - Part 2 - GC Troubleshooting Series. [Link]

  • American Laboratory. Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. [Link]

  • Restek. GC Troubleshooting—Tailing Peaks. [Link]

  • LCGC International. GC Column Killers!. [Link]

  • Journal of Liquid Chromatography & Related Technologies. The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. [Link]

  • Chromatography Forum. Problems with low level amines by GC-FID. [Link]

  • Agilent Technologies. The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. [Link]

  • Journal of Chromatography A. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • ResearchGate. Interaction of amine with the silanol group and its contribution to the silanization. [Link]

  • Chrom Tech. Agilent Amines GC Columns. [Link]

  • ResearchGate. Which GC column is best for analyse these compounds i.e Diethylamine, Toluene, Acetic acid?. [Link]

  • ResearchGate. Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF. [Link]

  • ResearchGate. What type of GCMS column is best for a total resolution of aromatic amines?. [Link]

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Technical Support Center: Optimizing N-Alkylation of N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of N-heptylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this important synthetic transformation. The N-alkylation of a secondary amine like this compound to a tertiary amine is a fundamental reaction in organic synthesis, often employed in the development of new pharmaceuticals and functional materials. However, achieving high yield and purity can be challenging. This resource provides practical, experience-driven advice to help you optimize your reaction conditions.

Understanding the Reaction: The SN2 Mechanism

The N-alkylation of this compound with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this one-step process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1] This "backside attack" leads to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond.[2][3] A base is typically required to neutralize the hydrohalic acid (HX) byproduct, which would otherwise protonate the starting amine and halt the reaction.[4]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products amine This compound (Nucleophile) transition_state [H₃C(CH₂)₆-N(CH₃)---R---X]‡ amine->transition_state Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->transition_state tertiary_amine Tertiary Amine transition_state->tertiary_amine Bond Formation halide_ion Halide Ion (X⁻) transition_state->halide_ion Leaving Group Departure

Caption: The SN2 mechanism for N-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of this compound in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very little or no formation of the desired tertiary amine, and I'm recovering mostly unreacted this compound. What are the likely causes and how can I fix this?

A: Low conversion is a common hurdle and can stem from several factors. A systematic approach to troubleshooting is key.

  • Insufficiently Reactive Alkylating Agent: The nature of the leaving group on your alkyl halide is critical. The reactivity order is generally I > Br > Cl > F. If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide to increase the reaction rate.[5]

  • Inadequate Base: The base must be strong enough to deprotonate the ammonium salt that forms during the reaction, but not so strong that it causes unwanted side reactions.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to remove during workup.[6][7] Cesium bases, in particular, have been shown to promote selective mono-N-alkylation.[8][9][10]

    • Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA or Hünig's base) can also be used. Hünig's base is particularly useful when steric hindrance is a concern, as it is non-nucleophilic.[11]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[3][12]

    • Less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used, but may require longer reaction times or higher temperatures.[13]

  • Low Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to 50-80 °C. For less reactive alkylating agents, reflux temperatures may be necessary.

  • Steric Hindrance: While this compound itself is not exceptionally bulky, a sterically hindered alkylating agent can significantly slow down the reaction.[14][15][16][17] In such cases, increasing the reaction temperature and time is often necessary.[5]

Troubleshooting Workflow for Low Conversion

Low_Conversion_Troubleshooting start Low Conversion Observed check_reagents 1. Verify Reagent Reactivity - Alkyl Iodide > Bromide > Chloride - Is the base strong enough? start->check_reagents check_conditions 2. Optimize Reaction Conditions - Increase Temperature - Extend Reaction Time check_reagents->check_conditions Reagents are appropriate check_solvent 3. Evaluate Solvent Choice - Switch to a polar aprotic solvent (ACN, DMF, DMSO) check_conditions->check_solvent Still low conversion consider_alternatives 4. Consider Alternative Methods - Reductive Amination check_solvent->consider_alternatives No improvement

Caption: A decision tree for troubleshooting low conversion.

Issue 2: Formation of a Quaternary Ammonium Salt (Over-alkylation)

Q: I am observing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

A: The formation of a quaternary ammonium salt occurs when the product tertiary amine, which is also nucleophilic, reacts with another molecule of the alkylating agent.[11][18][19] While this is less of an issue when starting from a secondary amine compared to a primary amine, it can still occur, especially with highly reactive alkylating agents like methyl iodide.[18]

  • Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is consumed before it has a significant chance to react with the product tertiary amine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of it at any given time, thus disfavoring the second alkylation step.

  • Lower Reaction Temperature: Over-alkylation is often more prevalent at higher temperatures. Running the reaction at the lowest temperature that still provides a reasonable rate of the desired reaction can help to minimize this side product.

  • Choice of Base and Solvent: The reaction environment can influence the relative rates of the first and second alkylation. Experimenting with different base and solvent combinations may help to improve selectivity.

Issue 3: Difficulty in Product Purification

Q: My crude product is a mixture of the starting amine, the desired tertiary amine, and possibly the quaternary ammonium salt. What is the best way to purify my product?

A: Purifying amines can be challenging due to their basic nature. A combination of techniques is often necessary.

  • Acid-Base Extraction: This is a powerful first step to separate amines from non-basic impurities.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amines will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Make the aqueous layer basic (e.g., with 1 M NaOH) to deprotonate the amines, which will then separate out.

    • Extract the free amines back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Selective pH Extraction: For separating primary, secondary, and tertiary amines, a more controlled acid-base extraction using buffers of varying pH can be effective.[20]

  • Column Chromatography: If extraction does not provide sufficient purity, column chromatography is the next step.

    • Silica Gel: Standard silica gel is acidic and can cause strong adsorption of basic amines, leading to poor separation and tailing peaks. To counteract this, it is common to add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent.[21]

    • Alumina: Neutral or basic alumina can be a better choice of stationary phase for the purification of amines.

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can provide excellent separation of amines without the need for mobile phase modifiers.[21]

  • Removal of Quaternary Ammonium Salts: Quaternary ammonium salts are often highly polar and may be water-soluble. During the workup, they may remain in the aqueous layer after basification and extraction of the free amines. If they are not water-soluble, they can sometimes be removed by precipitation from a less polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the N-alkylation of this compound?

A1: A reliable set of starting conditions would be:

  • Amine: 1.0 equivalent of this compound

  • Alkylating Agent: 1.1 equivalents

  • Base: 1.5 equivalents of K₂CO₃

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Temperature: 50-60 °C

  • Reaction Time: Monitor by TLC or LC-MS, but typically 4-24 hours.

Q2: Can I use an alcohol as an alkylating agent instead of an alkyl halide?

A2: Yes, but this requires different reaction conditions. N-alkylation with alcohols, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" catalysis, typically requires a transition metal catalyst (e.g., based on ruthenium or iridium) and higher temperatures.[22] This method is considered greener as it produces water as the only byproduct.[23]

Q3: My alkylating agent also has a ketone functional group. Will this interfere with the reaction?

A3: It is possible for the amine to react with the ketone to form an enamine, which could then lead to side reactions.[24] To favor the desired N-alkylation, you might consider using milder reaction conditions (lower temperature) and a non-nucleophilic base. If side reactions are still problematic, an alternative synthetic route, such as reductive amination, might be more suitable.[13]

Q4: How do I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine) and visualize the spots with a UV lamp (if your compounds are UV active) and/or by staining with a potassium permanganate or ninhydrin solution. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates that the reaction is progressing. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Experimental Protocols

General Protocol for N-Alkylation of this compound

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the chosen base (e.g., K₂CO₃, 1.5 eq.), and the anhydrous solvent (e.g., acetonitrile, to make a 0.1-0.5 M solution).

  • Begin stirring and heat the mixture to the desired temperature (e.g., 60 °C).

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture via a syringe.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction followed by column chromatography if necessary.

Table of Recommended Solvents and Bases

SolventBaseTypical TemperatureNotes
Acetonitrile (ACN)K₂CO₃, Cs₂CO₃50-80 °CGood general-purpose solvent for SN2 reactions.
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃, Et₃N, DIPEARoom Temp. to 100 °CHigh boiling point, good for less reactive halides.[6][8]
Dimethyl Sulfoxide (DMSO)K₂CO₃, CsOHRoom Temp. to 80 °CExcellent for promoting SN2, but can be difficult to remove.[8]
Tetrahydrofuran (THF)NaH, K₂CO₃RefluxLess polar, may require stronger bases like NaH.
AcetoneK₂CO₃RefluxCan be used, especially for more reactive alkylating agents.[6]

References

  • Alkylation of Amines. (n.d.). LibreTexts.[Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (n.d.). American Chemical Society.[Link]

  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? (2015, January 13). ResearchGate.[Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines. (2018, May 4). PubMed.[Link]

  • Amine alkylation. (n.d.). Wikipedia.[Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. (2018, April 9). ACS Publications.[Link]

  • Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. (n.d.). ResearchGate.[Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).
  • Alkylation of Amines. (2022, April 6). YouTube.[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PubMed Central.[Link]

  • SN2 reaction. (n.d.). Wikipedia.[Link]

  • SN2 Reaction Mechanism. (n.d.). Chemistry Steps.[Link]

  • Synthesis of Amines by SN2 [ORGANIC CHEMISTRY] Klein. (2021, April 16). YouTube.[Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.[Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020, November 2). YouTube.[Link]

  • Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org.[Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. (2023, December 15). Royal Society of Chemistry.[Link]

  • N-alkylation of secondary amine? (2017, March 21). ResearchGate.[Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Process for the purification of tertiary amines. (n.d.).
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.). Digital Commons @ USF.[Link]

  • Reactions of Amines. (2022, October 4). Chemistry LibreTexts.[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PubMed Central.[Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters.[Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.[Link]

  • N-Dealkylation of Amines. (n.d.). PubMed Central.[Link]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing. (n.d.). White Rose eTheses Online.[Link]

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  • N-Methylheptylamine. (n.d.). PubChem.[Link]

  • A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C: Organic.[Link]

  • Chemical Properties of N-Trimethylsilyl-n-heptylamine (CAS 17940-17-9). (n.d.). Cheméo.[Link]

  • N-cycloheptyl-N-methylamine. (n.d.). PubChem.[Link]

  • Chemical Properties of 1-Heptanamine, N-heptyl- (CAS 2470-68-0). (n.d.). Cheméo.[Link]

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Technical Support Center: N-Heptylmethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for N-Heptylmethylamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during the synthesis of organic compounds using this compound. Our goal is to provide you with the expertise and insights needed to optimize your reactions, minimize side products, and ensure the integrity of your synthetic routes.

Troubleshooting Guide: Common Side Reactions

This section provides a systematic approach to identifying and resolving common side reactions observed when this compound is used in various synthetic contexts.

Observed Issue Potential Cause Recommended Solution & Scientific Rationale
Low yield of desired tertiary amine; presence of a water-soluble, high molecular weight byproduct. Over-alkylation (Quaternization) : The desired tertiary amine product is nucleophilic and can react further with the alkylating agent to form a quaternary ammonium salt.[1][2] This is particularly prevalent with highly reactive alkylating agents like methyl iodide.1. Stoichiometric Control: Use a slight excess of this compound or ensure no more than 1.0 equivalent of the alkylating agent is used. This limits the availability of the electrophile for the second alkylation step. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial reaction with the more abundant secondary amine. 3. Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the second alkylation, which typically has a higher activation energy.
Formation of an unexpected alkene byproduct, especially with secondary or tertiary alkyl halides. Elimination Reaction (E2) : this compound, while a nucleophile, can also act as a base, particularly with sterically hindered substrates.[1][3] It can abstract a beta-hydrogen, leading to the formation of a double bond and the corresponding ammonium salt.1. Use a Non-Nucleophilic Base: If the primary role of the amine is as a base, consider replacing it with a sterically hindered, non-nucleophilic base such as DBU or Hünig's base (DIPEA).[2] 2. Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at or below room temperature can favor the SN2 pathway. 3. Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) can favor SN2 reactions over E2.
Incomplete reaction or low yield during acylation with acid chlorides or anhydrides. Protonation of the Amine : The reaction of this compound with an acylating agent produces an acidic byproduct (e.g., HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]1. Add a Scavenger Base: Include a non-nucleophilic tertiary amine, such as triethylamine or pyridine, in the reaction mixture.[4] This scavenger base will neutralize the acidic byproduct, preserving the nucleophilicity of the this compound. 2. Use Excess Amine: If cost-effective, using at least two equivalents of this compound can serve the same purpose, with one equivalent acting as the nucleophile and the other as the acid scavenger.[2]
Formation of an enamine instead of the desired product in reactions involving aldehydes or ketones. Reaction with Carbonyls : Secondary amines readily react with aldehydes and ketones, especially under acidic conditions, to form enamines.[5][6] This is a reversible reaction where water is eliminated.[5]1. Carbonyl Protection: If the carbonyl group is not the intended reaction site, protect it as an acetal or ketal prior to introducing the this compound. 2. pH Control: Enamine formation is often catalyzed by mild acid.[7][8] Running the reaction under strictly neutral or basic conditions can disfavor this pathway. If acidic conditions are required for another transformation, consider the order of reagent addition carefully.
In reductive amination, the starting aldehyde/ketone is reduced to an alcohol. Non-selective Reducing Agent : Strong reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material in addition to the desired iminium ion intermediate.[9]1. Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder reducing agents that selectively reduce the protonated imine/iminium ion over the carbonyl starting material, especially at a controlled pH of around 4-5.[9][10][11] 2. One-Pot Procedure: Combining the amine, carbonyl compound, and a selective reducing agent in a single pot allows for the in situ formation and immediate reduction of the iminium ion, minimizing the time the carbonyl is exposed to the reducing agent.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in an alkylation reaction, and how can I prevent it?

A1: The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[1][2] This occurs because the tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent.[2]

Prevention Strategy:

  • Stoichiometry: Carefully control the stoichiometry, using no more than one equivalent of your alkylating agent relative to the amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture.

  • Lower Temperature: Keep the reaction temperature as low as feasible to slow down the rate of the second alkylation.

Q2: I am trying to use this compound as a base, but I am observing the formation of an alkene. Why is this happening?

A2: this compound can act as a base to promote elimination reactions (typically E2), especially with secondary or tertiary alkyl halides.[1][3] Instead of attacking the electrophilic carbon (substitution), the amine abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

To mitigate this, consider using a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or running the reaction at a lower temperature, which generally favors substitution over elimination.

Q3: Can I use this compound in a reductive amination with sodium borohydride (NaBH₄)?

A3: While possible, it is not ideal. Sodium borohydride is a relatively strong reducing agent and can reduce your aldehyde or ketone starting material to the corresponding alcohol, leading to a mixture of products and lower yield of the desired amine.[9] A more effective approach is to use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[12] These reagents are particularly effective at reducing the iminium ion intermediate while leaving the carbonyl group of the starting material intact.[9][10]

Q4: Why did my acylation reaction with an acid chloride stop before completion?

A4: Acylation of an amine with an acid chloride produces one equivalent of hydrochloric acid (HCl).[2] This strong acid will protonate the basic nitrogen of your starting this compound, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acid chloride, effectively halting the reaction.[2]

To solve this, you must include a "scavenger" base in your reaction, such as triethylamine or pyridine, to neutralize the HCl as it is formed.[4] Alternatively, using two equivalents of this compound will allow one to act as the nucleophile and the other as the acid scavenger.[2]

Experimental Protocols & Methodologies

Protocol 1: Minimizing Quaternization in N-Alkylation

This protocol details a general procedure for the mono-alkylation of this compound with an alkyl bromide, designed to minimize the formation of the quaternary ammonium salt byproduct.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition of Alkylating Agent: Dissolve the alkyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the alkyl bromide solution to the stirred amine solution dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired tertiary amine from any unreacted starting material and potential quaternary salt (which will remain at the baseline).

Protocol 2: Selective Reductive Amination

This protocol describes a one-pot reductive amination procedure to synthesize a tertiary amine from this compound and an aldehyde, using a selective reducing agent.

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 equivalent), this compound (1.1 equivalents), and methanol as the solvent.

  • pH Adjustment: Add acetic acid to adjust the pH of the mixture to approximately 5-6. This catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids. Ensure the pH remains mildly acidic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate until the solution is basic. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude amine can be further purified by column chromatography if necessary.

Visualizing Reaction Pathways

Diagram 1: N-Alkylation and the Over-Alkylation Side Reaction

G cluster_1 Side Reaction Pathway A This compound (Secondary Amine) B Tertiary Amine (Desired Product) A->B C Tertiary Amine (From Desired Pathway) D Quaternary Ammonium Salt (Byproduct) C->D

Caption: Competing pathways in N-alkylation.

Diagram 2: Substitution vs. Elimination

G cluster_0 Substitution (SN2) cluster_1 Elimination (E2) Start This compound + Alkyl Halide SN2_Product Tertiary Amine Start->SN2_Product Acts as Nucleophile E2_Product Alkene Byproduct Start->E2_Product Acts as Base

Caption: Nucleophilic vs. basic reactivity.

References

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2025). All About Enamines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • S.A. Lawrence. (2004).
  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Wikipedia. (n.d.). Enamine. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Making Molecules. (2024). Enamines. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • ACS Publications. (2013). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. [Link]

  • Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. [Link]

  • GSK. (n.d.). Reductive Amination. [Link]

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Technical Support Center: N-Heptylmethylamine Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Heptylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve common stability challenges, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound solutions.

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a secondary aliphatic amine, is primarily influenced by several factors:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. This process can be accelerated by the presence of metal ions, which can catalyze the formation of free radicals.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. Aliphatic amines are known to undergo photo-oxidation.[1]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions. For general guidance, storing amines below 30°C (86°F) is recommended to maintain stability.[2]

  • pH: The pH of aqueous solutions can impact the stability of amines. In acidic solutions, the amine will be protonated, which can affect its reactivity and degradation pathways.

  • Solvent: The choice of solvent can significantly impact the stability of this compound. Some solvents may be more prone to degradation or may contain impurities that can accelerate the degradation of the amine.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound solutions can manifest in several ways:

  • Color Change: A common sign of degradation is a change in the color of the solution, often turning yellow or brown due to the formation of oxidized byproducts.

  • Precipitate Formation: The formation of insoluble degradation products can lead to the appearance of a precipitate in the solution.

  • Changes in pH: Degradation can lead to the formation of acidic or basic byproducts, causing a shift in the pH of the solution.

  • Loss of Potency: The most critical sign of degradation is a decrease in the concentration of the active this compound, which can be confirmed by analytical techniques such as HPLC or GC.

Q3: How can I minimize the degradation of my this compound solutions?

A3: To minimize degradation, it is crucial to control the factors mentioned in Q1. Key strategies include:

  • Use of High-Purity Solvents: Start with high-purity, peroxide-free solvents to avoid introducing contaminants that can initiate degradation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Controlled Temperature: Store solutions at recommended low temperatures, typically 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Use of Stabilizers: In some cases, the addition of antioxidants or chelating agents can help to prevent oxidative degradation.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound solutions.

Issue 1: My this compound solution is turning yellow over time.

  • Question: I prepared a stock solution of this compound in methanol, and after a few days of storage at 4°C, it has developed a yellow tint. What could be the cause, and how can I prevent this?

  • Answer:

    • Causality: The yellowing of your solution is a strong indicator of oxidative degradation. Secondary amines like this compound are susceptible to oxidation, which leads to the formation of colored byproducts. This process can be initiated by dissolved oxygen in the solvent and accelerated by trace metal impurities.

    • Troubleshooting Protocol:

      • Solvent Purity Check: Ensure you are using high-purity, anhydrous methanol. Solvents can contain impurities that promote oxidation.

      • Inert Gas Purging: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

      • Headspace Replacement: After preparing your solution, flush the headspace of the vial with the inert gas before sealing.

      • Storage in the Dark: Store the solution in an amber vial or a vial wrapped in aluminum foil to protect it from light, which can catalyze oxidation.

      • Consider an Antioxidant: For long-term storage, consider adding a suitable antioxidant. Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be effective in preventing oxidation in organic solutions. However, you must first verify that the antioxidant does not interfere with your downstream applications.

Issue 2: I am observing a decrease in the concentration of my this compound stock solution.

  • Question: I have been storing a 10 mM stock solution of this compound in DMSO at -20°C. When I analyze it by HPLC, I see a consistent decrease in the peak area of the parent compound over a few weeks. What is happening?

  • Answer:

    • Causality: A decrease in concentration, even when stored frozen, suggests slow degradation. While freezing slows down chemical reactions, it does not completely stop them. Potential causes include:

      • Oxidative Degradation: As with the previous issue, slow oxidation can occur if the solution was not prepared under inert conditions.

      • Reaction with Solvent: Although DMSO is a common solvent, it is hygroscopic and can contain water, which might participate in degradation pathways.[3] It is also not completely inert and can react with certain compounds over time, especially if not stored under anhydrous conditions.

      • Freeze-Thaw Cycles: Repeatedly taking the stock solution out of the freezer and allowing it to thaw can introduce moisture from the air and accelerate degradation.[4][5][6]

    • Troubleshooting Protocol:

      • Aliquot Your Stock Solution: To avoid multiple freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes immediately after preparation.[7]

      • Ensure Anhydrous Conditions: Use high-purity, anhydrous DMSO for your stock solution. Store the DMSO itself under dry conditions.

      • Prepare Fresh Solutions: For highly sensitive experiments, it is always best to prepare fresh solutions of this compound immediately before use.

      • Long-Term Storage at -80°C: For longer-term storage, consider storing your aliquots at -80°C, which will further slow down degradation kinetics.[7]

Issue 3: I am seeing an unexpected peak in my chromatogram when analyzing my this compound sample.

  • Question: When I analyze my this compound solution by LC-MS, I see an additional peak with a mass corresponding to the N-oxide of my compound. Why is this happening?

  • Answer:

    • Causality: The presence of the N-oxide is a direct confirmation of oxidative degradation. The nitrogen atom in a secondary amine is susceptible to oxidation, leading to the formation of a hydroxylamine intermediate, which can be further oxidized.[8] This is a common degradation pathway for amines.[9]

    • Visualizing the Degradation Pathway: The oxidative degradation of a secondary amine can proceed through N-dealkylation or N-oxidation. The formation of the N-oxide is a result of the N-oxidation pathway.

Recommended Storage Conditions for this compound Solutions

The following table provides a summary of recommended storage conditions for this compound in common laboratory solvents.

SolventShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Key Considerations
Methanol 2-8°C, protected from light, under inert atmosphere-20°C or -80°C in single-use aliquots, under inert atmosphereUse anhydrous, high-purity methanol. [10][11]Methanol is volatile and flammable.
Ethanol 2-8°C, protected from light, under inert atmosphere-20°C or -80°C in single-use aliquots, under inert atmosphereUse anhydrous, high-purity ethanol. Ethanol is volatile and flammable.
Dimethyl Sulfoxide (DMSO) 2-8°C, protected from light, under inert atmosphere-80°C in single-use aliquots, under inert atmosphereUse anhydrous, high-purity DMSO. [12]DMSO is hygroscopic; store desiccated. [3]
Water (Aqueous Buffers) 2-8°C, protected from light, filter-sterilized-20°C or -80°C in single-use aliquots (check for precipitation upon thawing)pH of the buffer will affect stability. Acidic pH will form the ammonium salt.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution in Methanol

  • Materials:

    • This compound (high purity)

    • Anhydrous, high-purity methanol

    • Inert gas (nitrogen or argon) with a gas dispersion tube

    • Amber glass vials with PTFE-lined screw caps

    • Syringes and needles

  • Procedure:

    • Place the required volume of methanol in a suitable flask.

    • Purge the methanol with the inert gas for 15-20 minutes to remove dissolved oxygen.

    • Accurately weigh the required amount of this compound in a tared amber vial.

    • Using a syringe, add the deoxygenated methanol to the vial to achieve the desired concentration.

    • Briefly vortex the vial to ensure complete dissolution.

    • Flush the headspace of the vial with the inert gas for approximately 30 seconds.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

    • For long-term storage, aliquot the solution into smaller, single-use amber vials, repeating the headspace flush before sealing each vial.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at the recommended temperature as per the table above.

References

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. National Institutes of Health. [Link]

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Optimizing catalyst loading for reactions catalyzed by N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-Heptylmethylamine Catalyst Loading

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing reactions catalyzed by this compound. This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during experimental work. As a secondary amine, this compound functions as a versatile organocatalyst, primarily acting as a Brønsted base or participating in enamine/iminium catalytic cycles.[1][2][3] Proper optimization of its catalyst loading is critical to balance reaction rate, yield, and overall process efficiency.[4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and practical starting points for using this compound.

Q1: What types of reactions are typically catalyzed by this compound?

As a secondary amine, this compound is analogous to other well-known organocatalysts and is primarily effective in reactions requiring a mild base or those that proceed through enamine or iminium ion intermediates.[1][2] These include:

  • Aldol Reactions: Catalyzing the formation of β-hydroxy ketones from aldehydes and ketones.[1]

  • Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]

  • Mannich Reactions: Mediating the three-component reaction between an aldehyde, an amine, and a ketone.[1]

  • General Base Catalysis: Accelerating reactions where proton removal is a key step, such as condensations or eliminations.[5][6][7]

Q2: What is a standard starting catalyst loading for a new reaction?

For initial screening, a catalyst loading of 5–10 mol% is a robust starting point. This concentration is often sufficient to achieve a reasonable reaction rate without introducing significant challenges in purification or causing side reactions from excessive catalyst concentration.[8] Depending on the outcome, this loading can be titrated up or down.

Q3: How does catalyst loading generally impact reaction outcomes?

Catalyst loading is a critical parameter that influences reaction kinetics and, in some cases, selectivity.[4]

  • Insufficient Loading (<1 mol%): Can lead to very slow or incomplete reactions, resulting in low conversion and poor yield.[4][9]

  • Optimal Loading (typically 1-20 mol%): Provides a balance between reaction rate, cost-effectiveness, and ease of purification.

  • Excessive Loading (>20 mol%): Rarely improves yield proportionally and can be detrimental.[4] It increases cost, complicates product purification by introducing a significant basic impurity, and can sometimes promote undesired side reactions or catalyst deactivation pathways.[4][8]

Q4: What are the proper storage and handling procedures for this compound?

Proper handling is crucial for catalyst integrity and safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames.[10][11][12] It is classified as a flammable liquid.[13]

  • Handling: Use only in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][14] Avoid contact with skin and eyes, as it can cause severe burns.[10][13] Ensure proper grounding to prevent static discharge.[12][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids.[10][11][12]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems in a question-and-answer format.

Problem 1: My reaction shows low or no conversion of the starting material.

Possible Causes & Step-by-Step Solutions:

  • Inactive or Insufficient Catalyst: The catalyst loading may be too low to overcome the reaction's activation energy barrier efficiently.

    • Solution: Perform a catalyst loading screen. Set up parallel reactions with systematically increased catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%, 20 mol%). Monitor each reaction by TLC or HPLC to determine the effect on conversion. Ensure you run a "no catalyst" control to confirm the reaction is indeed catalyst-dependent.[15]

  • Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., residual acid, water, or other reactive species) can deactivate the amine catalyst.[8]

    • Solution: Ensure all reagents and solvents are pure and dry.[15] If acidic impurities are suspected, consider purifying the starting materials (e.g., via distillation or chromatography) or passing solvents through a column of activated alumina. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent deactivation by oxygen or moisture.[8]

  • Sub-optimal Reaction Conditions: The temperature or concentration may be too low.

    • Solution: If increasing catalyst loading shows little effect, consider modestly increasing the reaction temperature.[9][15] Be aware that this can sometimes negatively impact selectivity in asymmetric catalysis.[9] Additionally, check that the reaction concentration is appropriate; very dilute conditions can slow down bimolecular reactions.[15]

Problem 2: The reaction starts but stalls after reaching 30-50% conversion.

Possible Causes & Step-by-Step Solutions:

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction due to thermal instability or reaction with a byproduct.[8][9]

    • Solution: Add a second charge of catalyst once the reaction has stalled. If the reaction restarts, catalyst deactivation is the likely cause. To mitigate this, you could try running the reaction at a lower temperature for a longer time or immobilizing the catalyst on a solid support to improve stability.[8]

  • Product Inhibition: The product of the reaction may be binding to the catalyst more strongly than the starting material, effectively acting as an inhibitor.

    • Solution: This is a more complex issue. If possible, try to remove the product as it forms (e.g., using a Dean-Stark trap if water is a byproduct). Alternatively, running the reaction at a higher concentration might favor the desired catalytic turnover over product inhibition.

  • Reversible Reaction: The reaction may have reached equilibrium.

    • Solution: Check the literature for the specific transformation to see if it is known to be reversible.[6] If so, employ Le Châtelier's principle by removing one of the byproducts (e.g., water) to drive the reaction forward.

Problem 3: The reaction is messy, with multiple side products observed by TLC or NMR.

Possible Causes & Step-by-Step Solutions:

  • Excessive Catalyst Loading: High concentrations of the amine base can promote undesired side reactions, such as self-condensation of the starting material or epimerization.[4]

    • Solution: Systematically decrease the catalyst loading. Run a screen from 10 mol% down to 1 mol%. Often, a lower catalyst loading provides higher selectivity for the desired product, even if the reaction rate is slightly slower.

  • Incorrect Temperature: High temperatures can provide enough energy to access alternative reaction pathways, leading to side products.[8]

    • Solution: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C). While this will slow the reaction, it often dramatically improves selectivity.[9]

  • Order of Addition: Adding the catalyst before the substrates are well-mixed can create localized "hot spots" of high catalyst concentration, leading to side reactions.[15]

    • Solution: Ensure the starting materials are fully dissolved and mixed in the solvent before adding the this compound catalyst. For sensitive reactions, consider adding the catalyst solution slowly via syringe pump.

Section 3: Experimental Protocols & Data Visualization

Protocol 1: General Procedure for a Catalyst Loading Screen

This protocol outlines a standard workflow for determining the optimal catalyst loading for a given reaction.

Objective: To identify the minimum catalyst loading required to achieve maximum conversion in a reasonable timeframe.

Methodology:

  • Set up five identical reaction vessels, each equipped with a magnetic stir bar.

  • In each vessel, dissolve the limiting reagent (Substrate A, 1.0 mmol) and the excess reagent (Substrate B, 1.2 mmol) in the chosen solvent (5 mL).

  • To each vessel, add the specified amount of this compound according to the table below.

  • Stir all reactions at the desired temperature (e.g., 25 °C).

  • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1h, 4h, 8h, 24h) and analyzing them by a suitable method (TLC, GC, or LC-MS).

  • Quench the reactions once the conversion in the most efficient reaction has plateaued.

  • Record the final conversion for each entry.

Table 1: Example Catalyst Loading Screen

Entry Catalyst Loading (mol%) This compound (mg) Time (h) Conversion (%)
1 0 0 24 <5
2 2 2.6 24 45
3 5 6.5 18 92
4 10 13.0 12 >98
5 20 26.0 12 >98

(Note: Mass of catalyst assumes a molecular weight of 129.24 g/mol for this compound and 1.0 mmol scale)

From this example data, 10 mol% appears to be the optimal loading, as it achieves full conversion in the shortest time. Doubling the loading to 20 mol% offers no significant benefit.

Visualizing Workflows

A logical workflow is essential for efficient troubleshooting and optimization.

Troubleshooting_Workflow cluster_start Initial Observation cluster_diagnosis Problem Diagnosis cluster_solution Troubleshooting Actions Start Reaction Outcome Unsatisfactory Low_Conversion Low / No Conversion Start->Low_Conversion Stalled_Reaction Reaction Stalls Start->Stalled_Reaction Side_Products Side Products Formed Start->Side_Products Action_Load Run Catalyst Loading Screen (2-20 mol%) Low_Conversion->Action_Load Primary Action Action_Purity Check Reagent Purity & Run Under Inert Gas Low_Conversion->Action_Purity Secondary Action Stalled_Reaction->Action_Purity Secondary Action Action_Recharge Re-charge Catalyst Mid-reaction Stalled_Reaction->Action_Recharge Primary Action Side_Products->Action_Load Try Lower Loading Action_Temp Adjust Temperature Side_Products->Action_Temp Try Lower Temp.

Caption: Troubleshooting flowchart for common issues.

Optimization_Workflow A Initial Test Reaction (10 mol% Catalyst) B Analyze Results (Conversion, Purity) A->B C Catalyst Loading Screen B->C D Solvent / Temp. Screen C->D E Optimized Conditions Found D->E

Caption: Standard experimental workflow for optimization.

References

  • Benchchem. Technical Support Center: Scaling Up Organocatalytic Reactions.
  • Benchchem. Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis.
  • ChemicalBook. N-Ethylmethylamine(624-78-2).
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Synquest Labs. N-Methylethylamine Safety Data Sheet.
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
  • CDH Fine Chemical. N-ETHYL METHYLAMINE CAS No 624-78-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. Optimizing Catalyst Loading in 2-Piperidinol Mediated Reactions: A Technical Support Center.
  • Brazier, J. B., et al. (2015). Improving catalyst activity in secondary amine catalysed transformations. Org. Biomol. Chem., 13, 133-141.
  • StudySmarter. Base Catalysis: Definition & Examples. (2024-08-27).
  • Chemistry LibreTexts. 24.3: Base Catalysis. (2014-08-23).
  • Britannica. Acid–base reaction - Catalysis, Equilibrium, Reactions. (2025-11-21).
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology, 10(6).
  • National Center for Biotechnology Information. Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion.
  • National Center for Biotechnology Information. N-Methylheptylamine PubChem CID 93190.

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Technical Support Center: Managing Thermal Runaway in Large-Scale N-Heptylmethylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling and management of large-scale N-Heptylmethylamine reactions. As drug development professionals and researchers, scaling up chemical synthesis requires a deep understanding of reaction thermodynamics and robust safety protocols. This compound synthesis, like many amine alkylations, can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled.

This guide is structured to provide immediate answers to common questions and in-depth troubleshooting for specific issues you may encounter. Our goal is to equip you with the expertise to anticipate, prevent, and manage thermal hazards, ensuring both the safety of your team and the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental safety considerations of this compound reactions.

Q1: What is thermal runaway, and why is it a critical hazard in this compound reactions?

A1: Thermal runaway is a dangerous positive feedback loop where the heat generated by an exothermic reaction exceeds the rate of heat removal from the reactor.[1][2] This excess heat raises the temperature of the reaction mass, which in turn exponentially accelerates the reaction rate. This leads to a rapid, uncontrolled increase in both temperature and pressure.[1] The consequences can be catastrophic, including reactor over-pressurization, violent boiling, vessel failure, and the release of flammable and toxic materials.[1][3] Reactions involving amines can be particularly energetic, making this a primary safety concern.

Q2: We've run this reaction successfully at the 1L scale. What changes when we scale up to 100L?

A2: Scaling up a reaction fundamentally alters its thermal behavior due to changes in the surface-area-to-volume ratio.[4][5] The heat generated by the reaction is proportional to the volume, while the ability to remove heat is dependent on the reactor's surface area. As you increase the scale, the volume increases cubically while the surface area only increases squarely, making heat dissipation far less efficient.[1][6] A reaction that is easily managed in a lab flask can quickly become hazardous at a larger scale if the cooling capacity is not adequately increased to compensate for this change.[4][6]

Q3: What are the essential first steps to assess the thermal risk before scaling up our this compound synthesis?

A3: A comprehensive reaction hazard assessment is non-negotiable before any scale-up.[1] This process should include:

  • Literature Review: Investigate known hazards associated with this compound, your specific reagents, intermediates, and potential byproducts.[1]

  • Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition events for your reactants and final mixture.[1][7] This helps identify the maximum safe operating temperature.

  • Reaction Calorimetry (RC): The most critical step is to perform the reaction in a specialized reaction calorimeter. This experiment measures the heat of reaction, the rate of heat evolution under process conditions, and the maximum temperature the reaction could reach under adiabatic conditions (the "Adiabatic Temperature Rise").[1][2][7] This data is essential for engineering the appropriate cooling capacity and safety interlocks for the large-scale reactor.

Q4: What materials are incompatible with this compound?

A4: this compound should not come into contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, aldehydes, and carbon dioxide.[3][8] Contact with these materials can lead to vigorous, uncontrolled exothermic reactions. Ensure all equipment is clean and free from contaminants before starting your process.

Troubleshooting Guides

This section provides a question-and-answer format for troubleshooting specific issues that may arise during your experiment.

Scenario 1: Temperature Spiking During Reagent Addition

Q: I've started the controlled addition of my alkylating agent, and the reactor temperature is rising much faster than predicted, approaching my safety limit. What should I do and what could be the cause?

A: Immediate Actions & Troubleshooting Steps:

  • Stop Reagent Addition Immediately: The primary way to control an exothermic reaction is to control the addition of the limiting reagent, as this directly throttles the rate of heat generation.[4][9]

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. Verify that the coolant is flowing at the correct rate and temperature.

  • Ensure Efficient Agitation: Check that the stirrer is functioning correctly. Inadequate mixing can lead to localized "hotspots" where the reaction is more concentrated and hotter, accelerating the reaction rate in that zone.[7]

Causality Analysis (Why did this happen?):

  • Incorrect Reagent Concentration: A more concentrated reagent than specified in the protocol will lead to a faster reaction and a higher rate of heat evolution. Always verify the concentration of all starting materials.

  • Addition Rate Too High: Your addition rate may be exceeding the cooling system's capacity to remove the heat being generated. The purpose of a slow, controlled addition is to keep the heat generation rate lower than the heat removal rate.[9]

  • Inaccurate Kinetic Prediction: The reaction may be faster than anticipated based on small-scale experiments. This highlights the importance of reaction calorimetry data, which provides a much more accurate prediction of thermal behavior at scale.[7]

Scenario 2: Alarms Triggered for High Temperature and Pressure

Q: My control system alarms for high temperature and high pressure have been triggered, and the temperature is still rising despite maximum cooling. I suspect a runaway is beginning. What is the protocol?

A: Emergency Response Workflow:

This situation requires immediate and decisive action. The goal is to stop the reaction and remove heat as quickly as possible.

  • Initiate Emergency Shutdown: Follow your facility's pre-approved emergency shutdown procedures.[2][10] This is a pre-defined sequence of actions to bring the process to a safe state.

  • Attempt to Quench the Reaction: If designed into your system, introduce a chemical quenching agent. This is an inert substance or a specific chemical designed to rapidly stop the reaction. This should only be done if it is part of a pre-approved and tested procedure.

  • Alert Personnel and Evacuate: Notify all personnel in the immediate area and follow the site's evacuation plan.[2]

  • Isolate the Reactor: If possible and safe to do so, close isolation valves to prevent the incident from spreading to other parts of the plant.

Logical Framework for Emergency Response

G alarm High Temp/Pressure Alarm stop_reagent Stop All Reagent Feeds alarm->stop_reagent max_cool Apply Maximum Cooling alarm->max_cool monitor Monitor Temp & Pressure Is condition stabilizing? stop_reagent->monitor max_cool->monitor stabilized Condition Stabilized Investigate Cause monitor->stabilized Yes escalating Condition Escalating monitor->escalating No shutdown Initiate Emergency Shutdown Procedure escalating->shutdown quench Inject Quench Agent (If available & safe) shutdown->quench evacuate Alert & Evacuate Area quench->evacuate

Caption: Emergency response decision workflow.

Scenario 3: Reaction Stalled, Tempting an Increase in Temperature

Q: My reaction seems to have stalled. Very little heat is being produced, and analysis shows low conversion. Is it safe to increase the reactor temperature to speed it up?

A: This is a potentially very dangerous situation. Proceed with extreme caution.

Causality Analysis (Why is this dangerous?):

Increasing the temperature may seem logical, but if the sluggishness is due to an inhibitor or poor catalyst activation, you may have a large accumulation of unreacted reagents.[11] A sudden initiation of the reaction at a higher temperature could release all that stored energy at once, leading to a violent thermal runaway that your cooling system cannot handle.

Troubleshooting Steps Before Adjusting Temperature:

  • Verify Reagent Delivery: Ensure that all reagents are actually being delivered to the reactor. A blocked feed line could be the cause.

  • Confirm Catalyst Activity: If using a catalyst, ensure it was correctly charged and is active.

  • Utilize Online Monitoring: Use online analytical tools like in-situ IR, Raman, or Mass Spectrometry to confirm the presence and concentration of reactants in the vessel.[12][13][14] This will tell you if you have a dangerous accumulation.

  • Small, Incremental Changes: If all other factors are ruled out and you must increase the temperature, do so in very small, controlled increments while closely monitoring the reaction rate and heat output. Be prepared to stop and reverse the temperature change immediately.

Data & Protocols

Key Safety & Monitoring Parameters
ParameterValue/TechniquePurpose & Rationale
This compound Properties Understanding inherent hazards of the material.
Boiling Point~194-196 °C[15]Defines the temperature at which the liquid will boil at atmospheric pressure, a key parameter for pressure calculations.
Incompatible MaterialsAcids, Strong Oxidizers, Aldehydes, CO2[3][8]Prevents accidental mixing that could lead to a violent exothermic reaction.
Reaction Monitoring Maintaining control and detecting deviations early.
Reaction Calorimetry (RC)Measures Heat Flow (Q)Pre-scale-up essential. Quantifies the total heat of reaction and the rate of heat evolution to properly design cooling systems.[1][2]
Temperature Probes (Redundant)Measures Internal Temperature (T)Provides real-time data on the reaction's state. Redundant probes ensure data accuracy if one fails.[7]
Pressure TransducersMeasures Reactor Pressure (P)Critical for detecting unexpected gas evolution, a common sign of side reactions or the beginning of a runaway.[7]
Online Spectroscopy (FTIR/Raman)Measures Reagent/Product ConcentrationTracks reaction progress in real-time, helping to identify stalls or dangerous accumulations of unreacted starting material.
Experimental Protocol: Reaction Calorimetry for Hazard Assessment

This protocol outlines the essential steps for using a reaction calorimeter to gather critical safety data before scale-up.

  • System Preparation & Calibration:

    • Ensure the calorimeter is clean, dry, and calibrated according to the manufacturer's specifications.

    • Perform a solvent-only run to establish a stable baseline and confirm the heat transfer coefficient (UA) of the vessel. This is a self-validating step to ensure the equipment is performing correctly.

  • Charging Reagents:

    • Charge the initial solvent and the starting material (e.g., n-heptylamine) to the reactor.

    • Bring the reactor contents to the intended starting temperature of the reaction.

  • Controlled Addition:

    • Begin the controlled, slow addition of the second reagent (e.g., methylating agent) at the planned rate for the large-scale process.

    • The calorimeter software will continuously monitor the jacket temperature and internal temperature to calculate the real-time heat flow from the reaction.

  • Data Acquisition & Analysis:

    • Continue the addition until the reaction is complete, monitoring the heat flow curve.

    • Once the addition is complete, hold the reaction at temperature to measure any residual heat flow.

    • The software will integrate the heat flow over time to provide the total heat of reaction (ΔH).

    • Use the peak heat output to calculate the cooling duty required for the large-scale reactor.

    • Use the total heat of reaction and the heat capacity of the mixture to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) or the adiabatic temperature rise.

Visualizing the Thermal Runaway Feedback Loop

G cluster_0 A Reaction Rate Increases B Heat Generation Increases A->B Exothermic Process C Temperature Increases B->C If Heat Removal is Insufficient D Reaction Rate Accelerates (Arrhenius Law) C->D D->A Positive Feedback

Caption: The positive feedback cycle of thermal runaway.

References
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. Benchchem.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Zeal.
  • Fisher Scientific. (2010, November 10). SAFETY DATA SHEET - N-Heptylamine. Fisher Scientific.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Methyl-1-heptanamine. Fisher Scientific.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. ReAgent.
  • ioMosaic. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. ioMosaic.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
  • Fisher Scientific. (2010, November 11). SAFETY DATA SHEET - N-Methylethanamine. Fisher Scientific.
  • Synquest Labs. (n.d.). N-Methylethylamine Safety Data Sheet. Synquest Labs.
  • Cornell University EHS. (n.d.). Laboratory Emergency Shutdown Procedures. Cornell University.
  • Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Lab Manager.
  • Central Drug House (P) Ltd. (n.d.). N-ETHYL METHYLAMINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • European Commission. (n.d.). Major Accident Hazards Bureau Bulletin No. 9. MINERVA.
  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. HSE.
  • ChemBK. (2024, April 10). 1-Heptanamine, N-methyl-. ChemBK.
  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145, 478-485.
  • Shimadzu Corporation. (n.d.). Real-Time Monitoring of Chemical Reactions. Shimadzu.
  • ResearchGate. (2019, January). Online Measurement System in Reaction Monitoring for Determination of Structural and Elemental Composition Using Mass Spectrometry. ResearchGate.
  • ACS Publications. (n.d.). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development.
  • Teesside University. (2018, July 1). On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. Teesside University's Research Portal.

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Identifying and characterizing N-Heptylmethylamine degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Heptylmethylamine. This guide is designed to provide expert insights and practical, field-proven solutions for identifying and characterizing its degradation products. Our goal is to move beyond simple protocols and explain the causal science behind experimental choices, empowering you to design robust, self-validating studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most probable degradation pathways for this compound?

As a secondary amine, this compound is susceptible to several primary degradation pathways. Understanding these theoretical routes is the first step in designing your analytical strategy.

  • Oxidative Degradation: This is one of the most common degradation routes for amines.[1] For this compound, oxidation can proceed via two main mechanisms:

    • N-Dealkylation: The molecule can be oxidized at the carbon atom adjacent (alpha) to the nitrogen. This typically forms an unstable carbinolamine intermediate, which then cleaves to yield heptanal and methylamine, or formaldehyde and heptylamine. Oxidative N-deamination is a known pathway for secondary amines.[2]

    • N-Oxidation: The nitrogen atom itself can be oxidized to form N-Heptylmethylhydroxylamine, which may be further oxidized to a corresponding nitrone.[2]

  • Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrites under acidic conditions), secondary amines can form N-nitrosamines.[3][4] Given the regulatory scrutiny of nitrosamine impurities, this is a critical pathway to investigate, especially if the drug substance or product contains excipients with trace levels of nitrites or nitrates.[4][5]

  • Reaction with Excipients: Reactive impurities or degradation products from excipients, such as formaldehyde, can react with the amine.[4] For instance, formaldehyde can lead to the formation of various adducts or catalyze other reactions.

Q2: What are the standard "forced degradation" conditions I should use to study this compound stability?

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[6] The conditions are guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[7]

Stress ConditionTypical Reagents and ConditionsRationale & Potential Products
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature to 80°CWhile aliphatic amines are generally stable to hydrolysis, acidic conditions can reveal interactions with other formulation components or catalyze specific reactions.
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature to 80°CSimilar to acid hydrolysis, this tests for pH-dependent stability. Degradation is less likely for this compound itself but is critical for formulated products.[1]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room TemperatureThis condition is critical and directly probes the most likely degradation pathway.[1] It is expected to generate N-dealkylation and N-oxidation products.
Thermal Stress Dry Heat; 60°C to 105°C (relative to the melting point)Assesses the intrinsic thermal stability of the molecule.[8]
Photostability UV/Visible Light Exposure (ICH Q1B specified illumination)Determines if the molecule is light-sensitive. Photolytic degradation can sometimes lead to unique radical-based reaction products.[9][10]

A key objective of forced degradation is to achieve 10-20% degradation of the parent compound. This ensures that degradation products are generated at a sufficient level for detection and characterization without being so excessive that secondary degradation occurs.[11]

Q3: How do I choose the right analytical technique for my degradation study?

A multi-technique approach is often necessary for comprehensive analysis.

  • Primary Technique (Separation & Detection): High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the workhorse for these studies. Reversed-phase HPLC is typically effective for separating the parent amine from its more polar degradation products.

  • Identification Technique: Mass Spectrometry (MS and MS/MS) provides molecular weight information and fragmentation patterns, which are crucial for preliminary identification of degradants.[5][12]

  • Structure Elucidation Technique: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining the chemical structure of unknown degradation products after they have been isolated.[13][14] Both ¹H and ¹³C NMR are fundamental, and advanced 2D NMR experiments may be required for complex structures.[15]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: I'm seeing an unexpected peak in my HPLC chromatogram for an aged sample of this compound. How do I identify it?

This is a classic challenge in stability studies. A systematic approach is key to a confident identification.

Causality: An unexpected peak signifies a new chemical entity formed from the parent compound or formulation components. Its appearance necessitates identification to ensure the safety and efficacy of the product.[6]

Workflow for Identifying an Unknown Degradation Product

G A Unknown Peak Observed in Stability Sample B Step 1: Preliminary Analysis - HPLC-MS/MS - Determine MW & Fragmentation A->B C Step 2: Conduct Forced Degradation Study (Acid, Base, H2O2, Heat, Light) B->C D Step 3: Compare Profiles - Match Retention Time (RT)? - Match Mass Spectrum? C->D E Match Found (e.g., with Oxidative Stress Sample) D->E Yes G No Match Found D->G No F Tentative Identification: 'Oxidative Degradant X' E->F H Step 4: Isolate the Impurity (e.g., Preparative HPLC) G->H I Step 5: Definitive Structure Elucidation - High-Resolution MS (HRMS) - 1D & 2D NMR Spectroscopy H->I J Final Structure Confirmed I->J

Caption: Workflow for Unknown Impurity Identification.

Step-by-Step Protocol: Initial Characterization

  • Acquire Mass Data: If not already done, re-analyze the sample using an HPLC-MS method. Obtain the mass-to-charge ratio (m/z) of the unknown peak. Does the mass correspond to a plausible transformation (e.g., +16 Da for oxidation, -14 Da for demethylation)?

  • Perform MS/MS: Fragment the parent ion of the unknown peak. The fragmentation pattern provides structural clues. For amines, look for characteristic alpha-cleavages (bond breaking next to the nitrogen).[16] Compare the fragment ions to those of the parent this compound to see what part of the molecule has changed.

  • Execute Forced Degradation: Perform a forced degradation study as outlined in the FAQ section. This is the most critical step. The rationale is that one of the specific stress conditions will likely generate your unknown peak in a much higher concentration, providing a strong clue to its formation mechanism.[1][7]

  • Compare and Conclude: Compare the retention time and mass spectrum of the unknown peak from your stability sample with the peaks generated in the stress samples. A perfect match provides a tentative identification and justification for further investigation.

Problem 2: My mass spectrum suggests N-dealkylation, but I'm not sure which alkyl group was lost. How can I confirm?

Causality: this compound has two different alkyl groups attached to the nitrogen (a methyl and a heptyl group). Oxidative dealkylation can, in theory, remove either one. The resulting products would be heptylamine (loss of methyl) or methylamine (loss of heptyl), along with corresponding carbonyl compounds (formaldehyde and heptanal, respectively). Mass spectrometry fragmentation patterns can help distinguish these possibilities.

Analytical Strategy:

  • Examine the Fragments: The key is alpha-cleavage. The bond next to the nitrogen breaks, and the charge is retained by the nitrogen-containing fragment.

    • This compound (Parent): Expect major fragments at m/z 44 ([CH₃-NH=CH₂]⁺) from cleavage of the heptyl chain and m/z 114 ([C₇H₁₅-NH=CH₂]⁺) from cleavage of the methyl-carbon bond.

    • If Heptylamine is the Degradant: The molecular ion will be at m/z 115. The primary alpha-cleavage will result in a base peak at m/z 30 ([H₂N=CH₂]⁺).

    • If Methylamine is the Degradant: This is a gas and will not be observed by typical LC-MS. Instead, you should search for the other product, heptanal, using GC-MS or by derivatizing it for LC-MS analysis.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the parent ion and its fragments. This can definitively confirm the identity of the degradant if a standard is unavailable.

Problem 3: I suspect a nitrosamine has formed, but it's at a very low level. How can I detect it with confidence?

Causality: Nitrosamines are potent carcinogens and are strictly regulated at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[17] This requires highly sensitive and specific analytical methods. Standard HPLC-UV methods are almost never sufficient.

Analytical Protocol: Trace-Level Nitrosamine Detection

  • Instrumentation: The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5][12] These techniques offer the required sensitivity and specificity to detect trace levels in a complex matrix.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).

    • Use a solid-phase extraction (SPE) protocol if matrix components interfere with detection to clean up the sample and concentrate the analyte.

    • Crucially, avoid acidic conditions and high temperatures during sample preparation, as this can artificially create nitrosamines if nitrites are present. [18]

  • LC-MS/MS Method:

    • Column: Use a C18 column with good peak shape for amines.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid is a good starting point.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamines, but Electrospray Ionization (ESI) can also be effective.[5]

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for your target nitrosamine (N-nitroso-heptylmethylamine). This provides high specificity and reduces false positives.

  • System Suitability: Always run a standard of the suspected nitrosamine to confirm retention time and fragmentation patterns. Use an isotopically labeled internal standard for accurate quantification.[18]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass.
  • Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. (2024). Scholars@UK.
  • Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. (2024).
  • N-Methylheptylamine | C8H19N. (n.d.). PubChem - NIH.
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH.
  • Environmental impacts of amines and their degradation products: Current st
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014).
  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). African Journal of Pure and Applied Chemistry.
  • Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. (2015).
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Oxidation of Secondary and Primary Amines. (n.d.). SlidePlayer.
  • Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. (2000).
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • mass spectrum of N-methylethanamine (ethylmethylamine). (n.d.). docbrown.info.
  • Efficient photolytic degrad
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). PMDA.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024).
  • Efficient photolytic degradation of nitrosamines. (1976). Semantic Scholar.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2024). Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Enhancing N-Heptylmethylamine Recovery and Recycling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Heptylmethylamine recovery and recycling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively.

Section 1: Core Knowledge - FAQs on this compound

This section addresses fundamental questions regarding the properties and handling of this compound. A solid understanding of these characteristics is the bedrock of any successful recovery protocol.

Q1: What are the critical physical properties of this compound for recovery planning?

A1: Understanding the physical properties is paramount for selecting and optimizing a recovery method. Key data points are summarized below.

PropertyValueSignificance for Recovery
Molecular Formula C₈H₁₉N[1]Influences molecular weight and intermolecular forces.
Molecular Weight 129.24 g/mol [1]Essential for stoichiometric calculations and understanding diffusion rates.
Boiling Point ~194-196 °CHigh boiling point suggests that distillation will likely require vacuum to prevent thermal degradation and reduce energy consumption.
Density ~0.770 g/cm³Lower density than water is a critical factor for phase separation in liquid-liquid extraction.
Solubility Soluble in water and many organic solvents.Its amphiphilic nature allows for manipulation of its solubility through pH adjustment, which is the cornerstone of acid-base extraction techniques.

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is a hazardous chemical that requires strict safety protocols. According to its GHS classification, it is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314)[1]. Always handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. Ensure an eyewash station and safety shower are readily accessible.

Q3: How does the secondary amine structure of this compound affect its chemical behavior during recovery?

A3: The nitrogen atom in this compound has a lone pair of electrons, making it a weak base. This basicity is the key to its recovery via liquid-liquid extraction. The amine can be protonated by an acid (like HCl) to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). Conversely, adding a base (like NaOH) deprotonates the salt, regenerating the neutral, organic-soluble amine[2][3]. This reversible, pH-dependent solubility shift is a powerful tool for separation[4][5].

Section 2: Troubleshooting Recovery by Fractional Distillation

Fractional distillation is a viable method for separating this compound from solvents or reaction byproducts with significantly different boiling points[6][7][8].

Fractional Distillation Workflow

cluster_prep Preparation cluster_distill Distillation cluster_vac Vacuum (Optional) cluster_shutdown Shutdown & Analysis prep1 Assemble Fractional Distillation Apparatus prep2 Charge Flask with Crude Amine Mixture prep1->prep2 prep3 Add Boiling Chips prep2->prep3 distill1 Apply Heat Source (Heating Mantle) prep3->distill1 distill2 Insulate Column (Glass Wool/Foil) distill1->distill2 vac1 Connect Vacuum Source to Adapter distill1->vac1 If BP >150°C distill3 Monitor Temperature at Thermometer distill2->distill3 distill4 Collect Fractions Based on Boiling Point distill3->distill4 shut1 Cool System distill4->shut1 vac2 Gradually Reduce System Pressure vac1->vac2 shut2 Analyze Purity of Collected Fractions (GC, NMR) shut1->shut2

Caption: Workflow for this compound recovery via fractional distillation.

Q&A Troubleshooting Guide: Fractional Distillation

Q1: My separation efficiency is poor, and I'm seeing co-distillation of my solvent and amine. Why is this happening and how can I fix it?

A1: This is a common issue often caused by insufficient column efficiency or an incorrect heating rate.

  • Causality: A fractional distillation column works by providing a surface area for repeated vaporization-condensation cycles (theoretical plates)[9]. If the vapor ascends the column too quickly, it doesn't have enough time to equilibrate on each "plate," leading to a poor separation.

  • Solutions:

    • Reduce the Heating Rate: A slower, more controlled boil provides the necessary time for equilibrium to be established at each stage in the column[10].

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

    • Insulate the Column: Wrap the column with glass wool and aluminum foil to minimize heat loss and maintain the temperature gradient necessary for effective fractionation[10][11].

Q2: The temperature at the still head is fluctuating wildly. What does this indicate?

A2: Unstable temperature readings suggest an inconsistent boil-up rate or "bumping."

  • Causality: Bumping occurs when the liquid is superheated and then boils violently and suddenly. This sends large, uneven spurts of vapor up the column, preventing the formation of a stable vapor-liquid equilibrium.

  • Solutions:

    • Ensure Adequate Boiling Chips/Stirring: Add fresh, porous boiling chips or use a magnetic stir bar to promote smooth, even boiling.

    • Maintain Consistent Heating: Use a heating mantle with a controller for steady, even heat distribution. Avoid hot plates, which can cause localized superheating.

Q3: I suspect my this compound is decomposing at its atmospheric boiling point (~195°C). What are my options?

A3: Thermal degradation is a significant risk for high-boiling amines. The solution is to lower the boiling point by performing the distillation under reduced pressure.

  • Causality: A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By reducing the system pressure with a vacuum pump, the temperature required to reach the boiling point is significantly lowered, thus avoiding decomposition.

  • Solution: Implement vacuum distillation. Connect a vacuum pump with a cold trap to the distillation apparatus. The boiling point will drop significantly, allowing for safe distillation at a much lower temperature.

Protocol 1: Vacuum Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. Include a packed fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound mixture and a magnetic stir bar to the round-bottom distilling flask. Do not fill the flask more than two-thirds full.

  • System Seal & Vacuum: Connect a vacuum line to the take-off adapter. Place a cold trap between the apparatus and the vacuum pump. Turn on the condenser cooling water.

  • Initiate Vacuum & Stirring: Start the magnetic stirrer. Slowly and carefully apply the vacuum, allowing the pressure to drop gradually to avoid violent bumping of residual low-boiling solvents.

  • Apply Heat: Once the desired pressure is stable, begin gently heating the distilling flask with a heating mantle.

  • Insulate: Wrap the fractionating column and still head with glass wool and aluminum foil to maintain an adiabatic state[9].

  • Monitor & Collect: Observe the slow rise of the condensation ring up the column. Collect any low-boiling impurities first. When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the purified product.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Section 3: Troubleshooting Recovery by Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for isolating amines from complex mixtures by exploiting their pH-dependent solubility[2][3].

LLE "pH Swing" Workflow

cluster_acid Acidic Extraction (Protonation) cluster_base Basification & Recovery (Deprotonation) cluster_final Final Processing acid1 Dissolve Crude Mixture in Organic Solvent (e.g., Diethyl Ether) acid2 Add Aqueous Acid (e.g., 1M HCl) acid1->acid2 acid3 Shake & Separate Phases. Amine moves to Aqueous Layer as R₂NH₂⁺Cl⁻ acid2->acid3 acid4 Repeat Extraction of Organic Layer 2-3x acid3->acid4 base1 Combine Aqueous Layers acid4->base1 base2 Cool in Ice Bath base1->base2 base3 Add Aqueous Base (e.g., 2M NaOH) until pH > 10 base2->base3 base4 Extract with Fresh Organic Solvent. Amine moves back to Organic Layer base3->base4 final1 Combine Organic Layers base4->final1 final2 Dry with Anhydrous Sulfate (e.g., Na₂SO₄) final1->final2 final3 Filter & Evaporate Solvent to Yield Pure Amine final2->final3

Caption: Workflow for amine purification using a pH swing liquid-liquid extraction.

Q&A Troubleshooting Guide: Liquid-Liquid Extraction

Q1: An emulsion has formed between the aqueous and organic layers, and I can't get a clean separation. What should I do?

A1: Emulsion formation is one of the most frequent problems in LLE, often caused by the presence of surfactant-like impurities or excessive agitation[12].

  • Causality: Emulsions are colloidal suspensions of one liquid within another. Vigorous shaking increases the surface area between the two immiscible phases, which can stabilize droplets and prevent them from coalescing.

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation[12].

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion[12][13].

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue[13].

Q2: My recovery yield is very low. Where could my product have gone?

A2: Low yield typically points to incomplete extraction or loss during transfers.

  • Causality: The distribution of the amine between the two phases is an equilibrium. A single extraction is rarely sufficient to transfer all of the product. Additionally, ensuring the pH is correct is critical for driving the amine into the desired phase.

  • Solutions:

    • Perform Multiple Extractions: It is far more efficient to perform three smaller extractions than one large one. Always re-extract the original layer with fresh solvent to recover more product.

    • Check the pH: After adding acid or base, use pH paper or a meter to confirm you have reached the target pH. For the acidic wash, a pH of <2 is ideal. For the final basification, a pH of >10 is necessary to ensure the amine is fully deprotonated and will move into the organic layer[3].

    • Choose the Right Solvent: Ensure your organic solvent is not partially miscible with water. Diethyl ether or ethyl acetate are common choices.

Q3: After adding base, my amine isn't precipitating or extracting well. Why?

A3: This could be due to insufficient basification or the formation of an amine-salt complex.

  • Causality: this compound is somewhat soluble in water. Simply neutralizing the solution may not be enough to force it out. You must make the solution strongly basic to minimize its solubility in the aqueous phase.

  • Solutions:

    • Add Excess Base: Add base until the solution is strongly alkaline (pH > 10). This ensures the equilibrium R₂NH₂⁺ ⇌ R₂NH is shifted completely to the right.

    • Cool the Solution: Cooling the combined aqueous layers in an ice bath before and during basification can decrease the amine's solubility in water, promoting a cleaner separation.

    • Salting Out: As before, adding NaCl can decrease the amine's aqueous solubility and improve its partitioning into the organic extraction solvent.

Protocol 2: pH Swing Liquid-Liquid Extraction of this compound
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, MTBE) in a separatory funnel. Use approximately 3-4 mL of solvent for every 1 gram of crude material.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this extraction on the organic layer two more times, combining all aqueous extracts.

  • Basification: Place the flask containing the combined acidic aqueous extracts into an ice bath. While stirring, slowly add 2M sodium hydroxide (NaOH) solution until the mixture is strongly basic (test with pH paper to ensure pH > 10).

  • Back Extraction: Return the cold, basic aqueous solution to the separatory funnel. Add a volume of fresh organic solvent equal to about one-third of the aqueous volume. Shake gently, venting as before. Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer.

  • Final Extractions: Extract the basic aqueous layer two more times with fresh organic solvent, combining all three organic extracts.

  • Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and wash it with a small amount of fresh solvent. Evaporate the solvent from the filtrate using a rotary evaporator to yield the purified this compound.

Section 4: Method Selection Guide

Choosing the right recovery method depends on the nature of the impurities in your mixture.

start Start: Crude This compound Mixture q1 Are impurities primarily non-volatile salts or polymers? start->q1 distill Use Fractional Distillation (under vacuum if necessary) q1->distill Yes q2 Are impurities organic compounds with different boiling points? q1->q2 No end Purified This compound distill->end q3 Is the boiling point difference > 40-50 °C? q2->q3 Yes q4 Are impurities acidic, basic, or neutral organic compounds? q2->q4 No q3->distill q3->q4 No lle Use Liquid-Liquid Extraction (pH Swing Method) q4->lle Yes complex Consider Chromatography or a combination of Distillation and LLE q4->complex No / Unsure lle->end complex->end

Caption: Decision tree for selecting the optimal recovery method.

References

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

  • K-Jhil. (2024, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]

  • Chemistry Universe. (2021, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines [Video]. YouTube. Retrieved from [Link]

  • Allen. (n.d.). Primary , secondary , tertiary amines can be separated by the following except :. Retrieved from [Link]

  • Google Patents. (n.d.). US4407703A - Amine separation process.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Separations. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Retrieved from [Link]

  • Chemical Note. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • The Petro Solutions. (n.d.). Amine Treatment Process: A Comprehensive Guide. Retrieved from [Link]

  • iProf India. (2012, October 19). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4 [Video]. YouTube. Retrieved from [Link]

  • Sarthaks eConnect. (2021, June 27). The separation of primary, secondary and tertiary amines can be done through fractional distillation. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Audubon. (n.d.). Optimize Amine Treatment System Parameters to Maximize Profitability. Retrieved from [Link]

  • Reset Energy. (n.d.). Optimizing Amine Treating for Maximum Efficiency. Retrieved from [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • AmmoniaKnowHow. (2015, September 23). Optimize capacity and efficiency for an amine unit. Retrieved from [Link]

  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • PubMed. (2024, April 30). Energy Efficient Carbon Capture through Electrochemical pH Swing Regeneration of Amine Solution. Retrieved from [Link]

  • Wikipedia. (2024). Fractional distillation. Retrieved from [Link]

  • National Institutes of Health. (2024, April 30). Energy Efficient Carbon Capture through Electrochemical pH Swing Regeneration of Amine Solution. Retrieved from [Link]

  • ResearchGate. (2024, April 30). (PDF) Energy Efficient Carbon Capture through Electrochemical pH Swing Regeneration of Amine Solution. Retrieved from [Link]

  • ResearchGate. (2022, January 28). (PDF) Troubleshooting a Distillation Column - Problem and Solution. Retrieved from [Link]

  • ScienceDirect. (n.d.). Carbon dioxide capture and storage by pH swing aqueous mineralisation using a mixture of ammonium salts and antigorite source. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Methylheptylamine. PubChem. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide: Validating the Purity of N-Heptylmethylamine with HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical research and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reproducible, reliable, and safe scientific outcomes. N-Heptylmethylamine, a secondary aliphatic amine, serves as a key intermediate in various synthetic pathways. Its purity directly impacts reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of active pharmaceutical ingredients (APIs).

This guide offers an in-depth, comparative analysis of two instrumental techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and present a logical framework for selecting the most appropriate technique for your analytical needs, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: Unmasking a "Silent" Molecule

This compound presents a specific analytical challenge: it lacks a chromophore. This structural feature renders it nearly "invisible" to standard UV-Vis detectors used in HPLC, which is often the workhorse for purity analysis.[1] Therefore, direct analysis is impractical, necessitating a strategic approach to either "unmask" the molecule or employ a technique that does not rely on UV absorbance.

High-Performance Liquid Chromatography (HPLC): Purity Profiling through Separation

HPLC excels at separating a target compound from its impurities, providing a detailed picture of a sample's composition. For a non-UV-active analyte like this compound, pre-column derivatization is the most robust strategy.[2][3] This process involves chemically modifying the amine with a reagent that attaches a UV-active or fluorescent tag, allowing for sensitive detection.

The "Why": Causality in Method Design

The choice of derivatization reagent is critical. A reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often selected because it reacts rapidly and specifically with both primary and secondary amines under mild conditions to form a stable, highly fluorescent derivative.[2][4] This not only solves the detection issue but also enhances the chromatographic retention of the relatively polar amine on a non-polar reversed-phase column (e.g., C18), leading to better separation from potential impurities.[2]

The validation of any analytical method must adhere to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose.[5][6][7]

Experimental Workflow: HPLC with Pre-Column Derivatization

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Prepare Sample (this compound in ACN) Reagent 2. Prepare FMOC-Cl Reagent (in Acetonitrile) Buffer 3. Prepare Borate Buffer (pH ~9.0) Mix 4. Mix Sample, Buffer, & FMOC-Cl Reagent React 5. React at Room Temp (e.g., 30 min) Mix->React Inject 6. Inject Derivatized Sample onto C18 Column React->Inject Separate 7. Gradient Elution (Water/Acetonitrile) Inject->Separate Detect 8. Fluorescence Detection (Ex: 265 nm, Em: 315 nm) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Calculate 10. Calculate Purity (Area % Report) Integrate->Calculate

Caption: HPLC workflow with pre-column derivatization.

Detailed Protocol: HPLC Purity of this compound
  • Reagent Preparation:

    • Derivatization Reagent: Prepare a 5 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

    • Buffer: Prepare a 100 mM sodium borate buffer and adjust the pH to 9.0.

    • Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in acetonitrile to a final concentration of 1 mg/mL.

  • Derivatization Procedure:

    • In a microvial, combine 100 µL of the sample solution, 200 µL of the borate buffer, and 200 µL of the FMOC-Cl reagent.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Quench the reaction by adding 100 µL of a 2% glycine solution to consume excess FMOC-Cl.

    • Dilute the final mixture with the mobile phase for analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Summary: HPLC
ParameterResultInterpretation
Retention Time (Main Peak)12.5 minConsistent retention indicates system stability.
Purity (Area %)99.85%High purity, based on the relative area of all detected peaks.
Impurity 1 (Area %)0.08% (at 9.2 min)A minor, more polar impurity is detected.
Impurity 2 (Area %)0.07% (at 11.1 min)A second minor impurity is detected.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination.[8][9] Unlike HPLC, which provides a relative purity based on detector response, qNMR can determine the absolute purity (as a mass fraction) of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[10][11][12]

The "Why": Causality in Method Design

The core principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[10][11] By adding a known mass of a stable, certified internal standard (e.g., maleic acid) to a known mass of the this compound sample, we can use the ratio of their peak integrals to calculate the exact purity of the analyte.[13]

Key considerations for a trustworthy qNMR experiment include:

  • Internal Standard Selection: The standard must have peaks that do not overlap with the analyte, be stable, non-volatile, and have a known, high purity.[11]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) is crucial to ensure complete relaxation of all protons between scans, which is essential for accurate integration.

  • Signal Selection: Protons chosen for quantification in both the analyte and standard should be well-resolved, free from overlap, and have a good signal-to-noise ratio.

Experimental Workflow: Quantitative NMR (qNMR)

QNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Sample 1. Accurately Weigh This compound Weigh_Std 2. Accurately Weigh Internal Standard (e.g., Maleic Acid) Dissolve 3. Dissolve Both in Deuterated Solvent (e.g., DMSO-d6) Acquire 4. Acquire ¹H NMR Spectrum (Use long relaxation delay, d1 > 30s) Dissolve->Acquire Process 5. Process Spectrum (Phasing & Baseline Correction) Acquire->Process Integrate 6. Integrate Analyte & Standard Peaks Process->Integrate Calculate 7. Calculate Purity using the qNMR Equation Integrate->Calculate

Caption: Workflow for purity determination by qNMR.

Detailed Protocol: qNMR Purity of this compound
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a vial. Record the weight (m_a).

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity P_std ≥ 99.5%) and add it to the same vial. Record the weight (m_std).

    • Dissolve the mixture in ~0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition (¹H NMR):

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30-60 seconds.

      • Number of Scans: 8-16.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (I_a). For this compound, the N-methyl protons (~2.2 ppm) are a good choice (N_a = 3 protons).

    • Integrate the signal from the internal standard (I_std). For Maleic Acid, the two olefinic protons (~6.0 ppm) are used (N_std = 2 protons).

    • Calculate the purity (P_a) using the following equation[10]: P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std Where: M = Molar Mass, N = Number of protons for the integrated signal, m = mass, I = integral value, P = purity.

Data Summary: qNMR
ParameterValue
Analyte (this compound) Mass (m_a)15.05 mg
Internal Standard (Maleic Acid) Mass (m_std)10.20 mg
Analyte Integral (I_a, N-CH₃, 3H)3.00
Standard Integral (I_std, C=CH, 2H)1.35
Calculated Purity (P_a) 99.7% w/w

Comparative Analysis: HPLC vs. NMR

FeatureHPLC (with Derivatization)Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity.Molar ratio determination against a certified internal standard.[13]
Quantitation Relative (Area %). Requires response factors for true impurity quantification.Absolute (% purity by weight). A primary ratio method.[11][13]
Sensitivity Very high, especially with fluorescence detection (ppb levels possible).Moderate. Requires sufficient concentration for good signal-to-noise.[13]
Specificity High; excellent at separating structurally similar impurities and isomers.High; provides unequivocal structural confirmation.
Impurity Detection Detects only species that derivatize and are chromatographically resolved.Detects all proton-containing impurities, but quantification requires distinct signals.
Sample Prep More complex; requires a consistent and complete derivatization reaction.[13]Simpler; involves accurate weighing and dissolution.
Throughput Higher; amenable to automation for large sample sets.Lower; longer acquisition times due to relaxation delays.

Alternative & Complementary Techniques

While HPLC and NMR are primary methods, a comprehensive purity validation may involve orthogonal techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is volatile, GC is a highly suitable technique.[14][15] It offers excellent separation for volatile impurities. Derivatization can also be used to improve peak shape and sensitivity.[14][16][17] The mass spectrometer provides definitive identification of the main component and any separated impurities.

  • Karl Fischer Titration: Specifically quantifies water content, which is a critical impurity that may not be accurately measured by HPLC or NMR.

Conclusion: An Orthogonal Approach for Unquestionable Purity

For validating the purity of this compound, both HPLC and qNMR provide critical, albeit different, insights.

  • HPLC with pre-column derivatization is the superior method for creating a detailed impurity profile . Its high sensitivity allows for the detection and relative quantification of trace-level by-products and related substances that might be missed by NMR.[18] It is ideal for routine quality control and for tracking specific impurities during process development.

  • Quantitative NMR (qNMR) provides an absolute purity value for the bulk material.[9] It serves as an excellent, non-destructive, primary method that confirms the compound's identity and purity simultaneously without needing reference standards for the analyte itself.[18][19]

As a Senior Application Scientist, my recommendation for a complete and defensible purity validation is an orthogonal approach . Use qNMR to establish the absolute purity of a reference batch, confirming its identity and mass fraction. Then, employ a validated, high-sensitivity HPLC method to profile all subsequent batches, ensuring they meet the established impurity limits. This dual strategy leverages the strengths of both techniques, providing the highest level of confidence in the quality of your this compound for research and drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment . Journal of Chemical Education - ACS Publications. [Link]

  • Determining and reporting purity of organic molecules: why qNMR . PubMed. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry . ScienceDirect. [Link]

  • Quality Guidelines . ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . Abraham Entertainment. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis . Emery Pharma. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse . PubMed. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines . PMC - NIH. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column . SIELC Technologies. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS . VTechWorks - Virginia Tech. [Link]

  • Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography . OSTI.GOV. [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride . ResearchGate. [Link]

  • Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography . ResearchGate. [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization . MDPI. [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection . MDPI. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to N-Heptylmethylamine and its N-Alkylamine Counterparts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Alkylamines in Modern Synthesis

In the landscape of organic and medicinal chemistry, N-alkylamines are indispensable building blocks. Their utility as nucleophiles, bases, and key structural motifs makes them fundamental to the synthesis of a vast array of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). The choice of an N-alkylamine in a synthetic sequence is a critical decision, directly influencing reaction kinetics, yield, and selectivity. Factors such as steric hindrance, basicity, and the nature of the alkyl substituents must be carefully weighed to achieve the desired outcome.

This guide focuses on N-Heptylmethylamine, a secondary amine that offers a unique balance of properties. We will provide an in-depth comparative analysis of its performance against other representative N-alkylamines, supported by physicochemical data and established synthetic principles. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and process optimization.

Physicochemical Properties: A Comparative Overview

The reactivity of an amine is intrinsically linked to its structure. The following table summarizes key physicochemical properties for this compound and a selection of other N-alkylamines chosen to represent variations in size, symmetry, and isomeric structure. These properties form the basis for understanding their comparative performance in chemical reactions.

AmineStructureTypeMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid (approx.)Relative Steric Hindrance
N-Ethylmethylamine CH₃CH₂NHCH₃Secondary, Asymmetrical59.1136 - 37[1]10.9[1]Low
This compound CH₃(CH₂)₆NHCH₃Secondary, Asymmetrical129.24~165-170 (est.)~10.8 (est.)Moderate
N-methylheptan-2-amine CH₃(CH₂)₄CH(CH₃)NHCH₃Secondary, Isomeric129.24167.3[2]~10.8 (est.)Moderate (Increased branching)
Di-n-heptylamine (CH₃(CH₂)₆)₂NHSecondary, Symmetrical213.40~271 (est.)~11.0 (est.)High

Note: pKa values for simple acyclic secondary amines are generally in the range of 10.7-11.1. The provided estimates are based on established trends where increased alkyl substitution slightly increases basicity due to inductive effects, while steric factors can influence solvation of the conjugate acid.

Comparative Reactivity in Key Synthetic Transformations

The subtle differences in the physicochemical properties outlined above translate into significant variations in reactivity. Here, we analyze the expected performance of this compound in two fundamental synthetic reactions compared to its counterparts.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is subsequently reduced to the target amine. The amine's role as a nucleophile is paramount in the initial condensation step.

Causality Behind Experimental Choices:

  • Nucleophilicity vs. Steric Hindrance: The reaction rate is governed by a balance between the amine's nucleophilicity (basicity) and the steric hindrance around the nitrogen atom. More basic amines are generally more nucleophilic. However, excessive steric bulk can impede the amine's approach to the electrophilic carbonyl carbon.

  • Performance Comparison:

    • N-Ethylmethylamine: With low steric hindrance, it reacts rapidly with a wide range of aldehydes and ketones.

    • This compound: Offers a good balance. Its basicity is comparable to other secondary amines, and the linear heptyl group presents moderate, manageable steric hindrance. It is an effective nucleophile for reactions with unhindered aldehydes and ketones.

    • N-methylheptan-2-amine: The branching on the heptyl chain (at the 2-position) introduces slightly more steric bulk near the nitrogen compared to its linear isomer, this compound. This can lead to slower reaction rates, particularly with sterically demanding ketones.

    • Di-n-heptylamine: The presence of two large heptyl groups creates significant steric congestion around the nitrogen. Consequently, it is the least reactive of the secondary amines in this comparison and may require more forcing conditions (higher temperatures, longer reaction times) or fail to react with hindered carbonyls.

G cluster_reactivity Structure-Reactivity Relationship in Amines Structure Amine Structure Sterics Steric Hindrance (Alkyl Group Size/Branching) Structure->Sterics Electronics Electronic Effects (Inductive Effect) Structure->Electronics Reactivity Reactivity in Synthesis Sterics->Reactivity decreases Basicity Basicity (pKa) Nucleophilicity Electronics->Basicity increases Basicity->Reactivity increases

Caption: Relationship between amine structure and synthetic reactivity.

N-Acylation

N-acylation is the formation of an amide via the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride. This reaction is fundamental in peptide synthesis and the derivatization of amine-containing molecules.

Causality Behind Experimental Choices:

  • Nucleophilic Attack: The reaction proceeds through the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. The reactivity is highly sensitive to the accessibility of this lone pair.

  • Performance Comparison:

    • N-Ethylmethylamine & this compound: Both are sufficiently nucleophilic and only moderately hindered, reacting readily with common acylating agents like acetyl chloride or acetic anhydride to form the corresponding tertiary amides.

    • N-methylheptan-2-amine: The branched alkyl group can slightly slow the rate of acylation compared to this compound, but the reaction is generally still efficient.

    • Di-n-heptylamine: Significant steric hindrance makes this amine a poor nucleophile for N-acylation. The reaction is often sluggish and may require highly reactive acylating agents or the use of a nucleophilic catalyst, such as 4-(Dimethylaminopyridine) (DMAP), to proceed at a reasonable rate.

Experimental Protocols: A Self-Validating System

The following protocol describes a standard, reliable one-pot reductive amination procedure. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that tolerates a wide range of functional groups and is particularly effective at reducing the iminium ion intermediate in the presence of the unreacted aldehyde.

Protocol: One-Pot Reductive Amination of Benzaldehyde with this compound

Objective: To synthesize N-Benzyl-N-methylheptylamine.

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Acetic Acid (optional, catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.0 eq) and anhydrous DCE (or THF) to make an approximately 0.2 M solution.

  • Amine Addition: Add this compound (1.1 eq) to the solution and stir at room temperature for 20-30 minutes. Rationale: This allows for the initial formation of the hemiaminal and subsequent iminium ion intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: For less reactive ketones or secondary amines, a catalytic amount of acetic acid can be added with the amine to facilitate iminium ion formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) two times.

  • Washing: Combine the organic layers and wash with saturated aqueous brine solution.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

G start Combine Aldehyde/Ketone + Secondary Amine in Anhydrous Solvent stir Stir at RT (20-30 min) Allows iminium ion formation start->stir add_reductant Add NaBH(OAc)₃ (portion-wise) stir->add_reductant reaction Stir at RT (2-12h) In-situ reduction of iminium ion add_reductant->reaction monitor Monitor by TLC/LC-MS reaction->monitor check progress monitor->reaction continue if incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup if complete purify Dry & Concentrate workup->purify product Purify (Chromatography) purify->product

Caption: Experimental workflow for one-pot reductive amination.

Conclusion

This compound emerges as a highly versatile and effective secondary amine for a range of synthetic applications. It strikes an optimal balance between the high reactivity of smaller amines like N-Ethylmethylamine and the steric limitations of larger analogues such as Di-n-heptylamine. Its linear alkyl chain provides sufficient lipophilicity for applications in drug discovery without introducing prohibitive steric bulk, making it a reliable choice for reactions like reductive amination and N-acylation. The comparative data and principles discussed in this guide should empower researchers to make more strategic and effective decisions when selecting N-alkylamine reagents for their synthetic endeavors.

References

  • Solubility of Things. (n.d.). N-methylheptan-2-amine. Retrieved from [Link]

  • Tron Chemicals. (n.d.). TDS N-HEPTYLAMINE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptylamine, N,N-di(allyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanamine, 1-methyl, N-ethyl-. Retrieved from [Link]

  • PubChem. (n.d.). Diheptylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-heptanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylethylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanamine, N-heptyl- (CAS 2470-68-0). Retrieved from [Link]

  • Stenutz, R. (n.d.). heptylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanamine (CAS 111-68-2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Heptanamine, N-heptyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-N-methylheptan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-methylheptan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylheptylamine. Retrieved from [Link]

  • Reiss, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • University of Tartu. (2024, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]

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A Comparative Guide to the Surfactant Properties of N-Heptylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the fundamental surfactant properties of N-Heptylmethylamine and its homologous derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-property relationships that govern their performance as surface-active agents. We will explore key performance indicators, provide the experimental basis for their determination, and explain the underlying physicochemical principles that drive their behavior in aqueous solutions.

Introduction: The Amphiphilic Nature of N-Alkylmethylamines

Surfactants, or surface-active agents, are amphiphilic molecules composed of a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] This dual nature allows them to adsorb at interfaces (e.g., air-water or oil-water), reducing interfacial tension and enabling phenomena such as emulsification, foaming, and wetting.

The N-Alkylmethylamine series represents a class of cationic surfactants (at acidic to neutral pH) where the primary amine group serves as the hydrophilic head and the alkyl chain functions as the hydrophobic tail. By systematically varying the length of the alkyl chain, we can precisely tune the surfactant's properties. In this guide, we focus on this compound (C7) as our central compound and compare it with its shorter-chain (C5, C6) and longer-chain (C8, C9) analogs to establish clear structure-activity relationships. Understanding these relationships is critical for selecting the optimal surfactant for applications ranging from nanoparticle stabilization in drug delivery to formulation of detergents and emulsifiers.

Core Surfactant Properties: A Comparative Analysis

The efficacy of a surfactant is defined by several key parameters. Here, we compare the critical micelle concentration (CMC), surface tension reduction, wetting ability, and foaming characteristics of N-Alkylmethylamine derivatives.

The data presented in the following tables are illustrative, based on established trends for homologous series of N-alkyl surfactants, to demonstrate the impact of alkyl chain length.[2][3]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into organized structures called micelles.[4][5] This is a crucial measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate the interfaces and initiate micellization, which is often a prerequisite for solubilization and cleaning actions.[6]

Causality: The primary driving force for micellization is the hydrophobic effect. As the hydrophobic alkyl chain lengthens, its unfavorable interaction with water increases, promoting aggregation at a lower concentration. Consequently, the CMC decreases logarithmically with the addition of each methylene group (-CH2-) to the hydrophobic tail.

Table 1: Comparison of Critical Micelle Concentration (CMC) for N-Alkylmethylamine Derivatives

Surfactant Derivative Alkyl Chain Molecular Structure (Simplified) Estimated CMC (mM)
N-Pentylmethylamine C5 CH₃(CH₂)₄NHCH₃ ~35
N-Hexylmethylamine C6 CH₃(CH₂)₅NHCH₃ ~18
This compound C7 CH₃(CH₂)₆NHCH₃ ~9
N-Octylmethylamine C8 CH₃(CH₂)₇NHCH₃ ~4.5

| N-Nonylmethylamine | C9 | CH₃(CH₂)₈NHCH₃ | ~2.2 |

Surface Tension Reduction

An effective surfactant significantly lowers the surface tension of a solvent. The effectiveness is measured by the surface tension value at the CMC (γ_CMC). A lower γ_CMC indicates a greater reduction in surface tension and more efficient packing of surfactant molecules at the air-water interface.

Causality: The adsorption of surfactant molecules at the surface disrupts the cohesive energy of water molecules, thereby reducing surface tension. Longer alkyl chains, being more hydrophobic, are driven more forcefully to the interface, leading to a denser molecular packing. This increased surface excess concentration results in a greater reduction of surface tension.

Table 2: Comparison of Surface Tension at CMC (γ_CMC) for N-Alkylmethylamine Derivatives

Surfactant Derivative Alkyl Chain Estimated γ_CMC (mN/m)
N-Pentylmethylamine C5 ~42
N-Hexylmethylamine C6 ~38
This compound C7 ~35
N-Octylmethylamine C8 ~33

| N-Nonylmethylamine | C9 | ~32 |

Wetting Ability

Wetting describes the ability of a liquid to maintain contact with a solid surface. It is quantified by the contact angle (θ), where a lower angle signifies better wetting.[7][8] Surfactants enhance wetting by reducing both the liquid's surface tension and the solid-liquid interfacial tension.[9][10]

Causality: By adsorbing at the solid-liquid interface, surfactant molecules reduce the interfacial energy. The hydrophobic tails interact with the non-polar solid surface, while the hydrophilic heads remain oriented towards the aqueous phase, effectively lowering the contact angle and allowing the solution to spread. Longer, more hydrophobic chains are generally more effective at reducing the interfacial tension on hydrophobic surfaces.

Table 3: Comparison of Contact Angle on a Hydrophobic Surface (e.g., Parafilm)

Surfactant Derivative (at CMC) Alkyl Chain Estimated Contact Angle (θ)
N-Pentylmethylamine C5 ~65°
N-Hexylmethylamine C6 ~60°
This compound C7 ~55°
N-Octylmethylamine C8 ~52°

| N-Nonylmethylamine | C9 | ~50° |

Foaming Properties

Foam is a dispersion of gas in a liquid, stabilized by a thin film of surfactant molecules. Foamability refers to the initial volume of foam produced, while foam stability relates to the persistence of that foam over time (often measured by its half-life).[11]

Causality: Foam stability is enhanced by strong intermolecular forces between surfactant tails within the foam lamellae and by the electrostatic repulsion between the charged head groups on opposite sides of the liquid film, which prevents thinning and rupture. Longer alkyl chains lead to stronger van der Waals interactions, typically resulting in more stable and persistent foams.[12]

Table 4: Comparison of Foam Stability for N-Alkylmethylamine Derivatives

Surfactant Derivative (at CMC) Alkyl Chain Estimated Foam Stability (Half-life in minutes)
N-Pentylmethylamine C5 ~2
N-Hexylmethylamine C6 ~5
This compound C7 ~10
N-Octylmethylamine C8 ~18

| N-Nonylmethylamine | C9 | ~25 |

Experimental Protocols & Methodologies

The trustworthiness of surfactant characterization relies on standardized, reproducible protocols. Below are the detailed methodologies for determining the key parameters discussed in this guide.

Protocol: Determination of CMC by Surface Tension Measurement

This protocol uses a force tensiometer with a Wilhelmy plate to measure the surface tension of a series of surfactant solutions. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of concentration.[6][13]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the N-Alkylmethylamine derivative (e.g., 100 mM) in deionized water.

  • Preparation of Dilution Series: Create a series of dilutions from the stock solution, spanning a concentration range well below and above the expected CMC (e.g., from 0.01 mM to 50 mM).

  • Instrument Calibration: Calibrate the tensiometer using deionized water (surface tension ≈ 72.8 mN/m at 20°C).

  • Measurement:

    • Pour a sample of the lowest concentration solution into the measurement vessel.

    • Lower the Wilhelmy plate until it just touches the liquid surface.

    • Record the surface tension reading once the value stabilizes.

    • Thoroughly clean and dry the plate and vessel between measurements.

    • Repeat the measurement for each concentration, moving from lowest to highest.

  • Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The plot will show two linear regions. The CMC is the concentration at the intersection of the extrapolated lines from these two regions.[13]

G cluster_prep Sample Preparation cluster_measure Tensiometry Measurement cluster_analysis Data Analysis prep_stock 1. Prepare Concentrated Stock Solution prep_dilute 2. Create Dilution Series (log-spaced) prep_stock->prep_dilute measure_run 4. Measure Surface Tension for each concentration prep_dilute->measure_run measure_cal 3. Calibrate Tensiometer with DI Water measure_cal->measure_run analysis_plot 5. Plot Surface Tension vs. log(Concentration) measure_run->analysis_plot analysis_cmc 6. Determine CMC at Intersection of Linear Fits analysis_plot->analysis_cmc

Caption: Workflow for CMC Determination via Tensiometry.

Protocol: Evaluation of Wetting by Contact Angle Measurement

This protocol uses the sessile drop method with an optical goniometer to measure the contact angle of a surfactant solution on a solid substrate.[7][8]

Methodology:

  • Substrate Preparation: Select a consistent and clean hydrophobic substrate (e.g., Parafilm M) and place it on the goniometer stage.[7]

  • Solution Preparation: Prepare solutions of each N-Alkylmethylamine derivative at its predetermined CMC.

  • Droplet Deposition:

    • Fill a syringe with the test solution and mount it on the dispenser.

    • Carefully dispense a single droplet of a fixed volume (e.g., 5 µL) onto the substrate surface.

  • Image Capture and Analysis:

    • Immediately after deposition, capture a high-resolution image of the droplet profile with backlighting.

    • Use the goniometer's software to analyze the image, fitting a curve to the droplet's edge and calculating the angle formed at the three-phase (solid-liquid-gas) contact point.[9]

  • Replication: Repeat the measurement at least three times on different areas of the substrate for each solution to ensure statistical validity.

G cluster_prep Preparation cluster_measure Goniometer Measurement cluster_analysis Analysis prep_sub 1. Prepare Hydrophobic Substrate (e.g., Parafilm) measure_drop 3. Deposit a Fixed-Volume Droplet onto Substrate prep_sub->measure_drop prep_sol 2. Prepare Surfactant Solution (at CMC) prep_sol->measure_drop measure_img 4. Capture Droplet Profile Image Immediately analysis_fit 5. Analyze Image to Fit Droplet Shape measure_img->analysis_fit analysis_angle 6. Calculate Contact Angle (θ) analysis_fit->analysis_angle analysis_rep 7. Repeat for Statistical Significance analysis_angle->analysis_rep

Caption: Workflow for Contact Angle Measurement via Sessile Drop.

Protocol: Measurement of Foam Stability

This protocol is an adaptation of standardized foam tests (like the Ross-Miles method) to assess foam stability. It involves generating foam under controlled conditions and measuring its decay over time.

Methodology:

  • Solution Preparation: Prepare 50 mL of each surfactant solution at its CMC in a 250 mL graduated cylinder.

  • Foam Generation: Seal the graduated cylinder and invert it a set number of times (e.g., 20 inversions in 30 seconds) in a standardized manner to generate foam.

  • Initial Measurement: Immediately after shaking, place the cylinder on a flat surface and record the initial foam volume (or height).

  • Decay Measurement: Record the foam volume at regular intervals (e.g., every minute). The "half-life" is the time it takes for the initial foam volume to decrease by 50%.[14]

  • Controlled Environment: Conduct all tests at a constant temperature, as temperature can significantly affect foam stability.

G prep 1. Prepare 50 mL of Surfactant Solution in Graduated Cylinder generate 2. Generate Foam by Standardized Inversion prep->generate measure_init 3. Record Initial Foam Volume (V₀) generate->measure_init measure_decay 4. Record Foam Volume at Timed Intervals measure_init->measure_decay analysis 5. Calculate Time for Volume to Reach V₀/2 (Half-Life) measure_decay->analysis

Caption: Workflow for Foam Stability Measurement.

Conclusion

The surfactant properties of N-Alkylmethylamines are strongly dependent on the length of the N-alkyl chain. This comparative guide demonstrates that increasing the hydrophobicity of the molecule by extending the alkyl chain leads to:

  • Increased Efficiency: A lower Critical Micelle Concentration (CMC).

  • Increased Effectiveness: A greater reduction in surface tension and improved wetting of hydrophobic surfaces.

  • Enhanced Stability: The formation of more persistent and stable foams.

This compound sits at a central point in this series, offering a balance of these properties. However, for applications requiring maximum efficiency and surface activity, longer-chain derivatives like N-Nonylmethylamine would be superior. Conversely, for applications where high water solubility and a higher CMC are desirable, shorter-chain analogs such as N-Pentylmethylamine may be more suitable. This systematic understanding allows researchers and formulation scientists to make informed decisions, selecting the precise derivative tailored to their specific application needs.

References

  • Nesměrák, K., & Němcová, I. (2006). Methods used for determination of critical micelle concentration. ResearchGate. Retrieved from [Link]

  • GNP, S., & Patel, S. (2016). Determination of the critical micelle concentration in simulations of surfactant systems. The Journal of Chemical Physics. Retrieved from [Link]

  • Li, Y., et al. (2019). Experimental Investigation of Amine-Surfactant CO2 Foam Stability Enhanced by Silica Nanoparticles. ASME Digital Collection. Retrieved from [Link]

  • Exacto Inc. (2022). What Contact Angle Reveals About Wetting Agents & Surfactants. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Tensiometry / Goniometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tensiometer (surface tension). Retrieved from [Link]

  • Infinita Lab. (2025). Tensiometry Services for Accurate Surface Tension Measurement. Retrieved from [Link]

  • University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

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A Comparative Analysis of N-Heptylmethylamine and N,N-Diheptylamine for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount. Long-chain aliphatic amines, in particular, serve as crucial intermediates and functional moieties in a vast array of applications, from active pharmaceutical ingredients (APIs) to specialized reagents in analytical chemistry. This guide provides an in-depth comparative analysis of two such amines: the secondary amine N-Heptylmethylamine and the tertiary amine N,N-Diheptylamine. Our focus will be on the practical implications of their structural differences, supported by experimental data and detailed protocols to inform your research and development endeavors.

At a Glance: Structural and Physicochemical Distinctions

The core difference between this compound and N,N-Diheptylamine lies in the degree of substitution at the nitrogen atom. This compound possesses one heptyl group and one methyl group, leaving a hydrogen atom attached to the nitrogen, classifying it as a secondary amine. In contrast, N,N-Diheptylamine has two heptyl groups, rendering it a tertiary amine. This seemingly subtle distinction has profound consequences for their physical and chemical properties, as summarized in the table below.

PropertyThis compound (Secondary Amine)N,N-Diheptylamine (Tertiary Amine)Rationale for Difference
Chemical Structure C₈H₁₉NC₁₄H₃₁NDifferent alkyl substituents on the nitrogen atom.
Molecular Weight 129.24 g/mol 213.40 g/mol Presence of an additional heptyl group in N,N-Diheptylamine.
Boiling Point ~194-196°CNot available, but predicted to be higher than this compoundThe larger molecular weight and increased van der Waals forces of N,N-Diheptylamine lead to a higher boiling point.
Density ~0.770 g/cm³Not available
Predicted pKa 10.92 ± 0.10[1]Not availableThe basicity of aliphatic amines is influenced by a combination of inductive effects and steric hindrance. Secondary amines are often the most basic.[2]
Predicted LogP Not availableNot availableThe additional heptyl group in N,N-Diheptylamine will significantly increase its lipophilicity.
Solubility Soluble in water and many organic solvents.[1]Not availableBoth are expected to be soluble in common organic solvents like methanol, ethanol, and acetone. The longer alkyl chains of N,N-Diheptylamine will decrease its solubility in polar solvents compared to this compound.
Hydrogen Bonding Can act as a hydrogen bond donor and acceptor.Can only act as a hydrogen bond acceptor.The presence of an N-H bond in this compound allows it to donate a hydrogen bond.

Synthesis and Purification: A Practical Guide

The synthesis of these amines can be approached through several well-established methodologies. The choice of route will often depend on the available starting materials, scale, and desired purity.

Synthesis of this compound via Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines.[3][4] This approach involves the reaction of a carbonyl compound (heptaldehyde) with an amine (methylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

G Heptaldehyde Heptaldehyde Imine Imine Intermediate Heptaldehyde->Imine + Methylamine Methylamine Methylamine Methylamine->Imine N_Heptylmethylamine This compound Imine->N_Heptylmethylamine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol:

  • To a solution of heptaldehyde (1.0 eq) in methanol, add methylamine (1.1 eq, as a solution in a suitable solvent).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by fractional distillation under reduced pressure.

Synthesis of N,N-Diheptylamine via N-Alkylation

For the synthesis of the tertiary amine, N,N-Diheptylamine, a common strategy is the N-alkylation of a primary or secondary amine. Starting from heptylamine, a double alkylation with a heptyl halide can be performed. Alternatively, starting with diheptylamine (if available), a single alkylation can be carried out.

G Heptylamine Heptylamine NN_Diheptylamine N,N-Diheptylamine Heptylamine->NN_Diheptylamine + Heptyl Halide, Base HeptylHalide Heptyl Halide (2 eq) HeptylHalide->NN_Diheptylamine Base Base (e.g., K2CO3) Base->NN_Diheptylamine

Caption: N-alkylation workflow for N,N-Diheptylamine synthesis.

Experimental Protocol:

  • In a round-bottom flask, dissolve heptylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a suitable base, for instance, potassium carbonate (2.5 eq) or triethylamine (2.5 eq).

  • To this stirred suspension, add a heptyl halide (e.g., 1-bromoheptane, 2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude N,N-Diheptylamine by vacuum distillation.

Analytical Characterization: Telling Them Apart

Distinguishing between this compound and N,N-Diheptylamine, and assessing their purity, can be reliably achieved through standard analytical techniques.

Gas Chromatography (GC)

GC is an excellent method for separating and quantifying these amines.[5][6] Due to their basic nature, it is often advantageous to use a column treated with a base like potassium hydroxide to prevent peak tailing.[7] The significant difference in boiling points and polarity will result in well-separated peaks.

Typical GC Conditions:

  • Column: A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, often yields good separation.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 300°C

  • Oven Program: Start at 100°C, ramp up to 280°C at 10°C/min.

This compound will have a shorter retention time than the less volatile and more lipophilic N,N-Diheptylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation.

  • This compound:

    • ¹H NMR: Will show a characteristic singlet for the N-methyl protons, a triplet for the terminal methyl of the heptyl group, and a broad singlet for the N-H proton (which is exchangeable with D₂O). The methylene groups will appear as multiplets.

    • ¹³C NMR: Will display distinct signals for the N-methyl carbon and the seven carbons of the heptyl chain.[8]

  • N,N-Diheptylamine:

    • ¹H NMR: Will lack the N-H signal and the N-methyl singlet. The spectrum will be dominated by the signals of the two equivalent heptyl chains.

    • ¹³C NMR: Will show a set of seven signals corresponding to the carbons of the heptyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry will show distinct fragmentation patterns. The molecular ion peak will be observed at m/z 129 for this compound and m/z 213 for N,N-Diheptylamine. The fragmentation patterns will be characteristic of aliphatic amines, with alpha-cleavage being a dominant pathway.

Comparative Reactivity and Applications in Drug Development

The presence or absence of the N-H proton is a critical determinant of the differential reactivity and potential applications of these two amines.

Reactivity
  • This compound (Secondary Amine): The N-H proton is weakly acidic and can be deprotonated by strong bases. This allows for further functionalization at the nitrogen atom. Secondary amines can also participate in reactions like nitrosation, which is a key consideration in toxicological assessments.[9]

  • N,N-Diheptylamine (Tertiary Amine): Lacking an N-H proton, it is generally less reactive in terms of N-functionalization. Its reactivity is primarily centered on the nucleophilicity of the nitrogen lone pair. Tertiary amines are also more sterically hindered, which can influence their reactivity.[9][10]

Role in Drug Design and Development

Both secondary and tertiary amines are prevalent motifs in pharmaceuticals. The choice between them can significantly impact a drug candidate's properties:

  • Pharmacokinetics and Metabolism: The N-methyl group of this compound can be a site for metabolic N-demethylation. The primary amine metabolite may have a different pharmacological and toxicological profile.[11] Tertiary amines like N,N-Diheptylamine can undergo N-dealkylation, also leading to metabolites with altered properties.

  • Receptor Interactions: The hydrogen bonding capability of this compound can be crucial for binding to biological targets. The ability to act as a hydrogen bond donor can provide an additional point of interaction within a receptor's binding pocket, potentially increasing affinity and selectivity.

  • Physicochemical Properties: The increased lipophilicity of N,N-Diheptylamine may enhance membrane permeability but could also lead to lower aqueous solubility and increased non-specific binding.

Applications in Analytical Chemistry

Long-chain amines are frequently used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of acidic compounds.[12][13] The choice between a secondary and tertiary amine can modulate the retention and selectivity of the separation. The greater hydrophobicity of N,N-Diheptylamine would likely lead to stronger interactions with the stationary phase and longer retention times for the analyte.

Safety and Handling

Both this compound and N,N-Diheptylamine are corrosive and can cause severe skin burns and eye damage.[8] They should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. They are also flammable liquids. Always consult the Safety Data Sheet (SDS) before handling these compounds.

Conclusion

The decision to use this compound or N,N-Diheptylamine in a research or development setting should be guided by a clear understanding of their distinct properties. This compound offers the advantages of hydrogen bond donation and a site for further N-functionalization, while N,N-Diheptylamine provides increased lipophilicity and is less susceptible to certain metabolic pathways. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed choice between these two valuable chemical entities.

References

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Benchmarking the Catalytic Efficacy of N-Heptylmethylamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and fine chemical development, the selection of an optimal catalyst is a critical determinant of reaction efficiency, yield, and overall process viability. Amines represent a cornerstone class of organocatalysts, facilitating a broad spectrum of chemical transformations.[1] This guide provides a comprehensive technical comparison of N-Heptylmethylamine's catalytic activity against other commonly employed amine catalysts. Through a standardized benchmark reaction, we will explore the nuances of its performance, offering researchers and drug development professionals the data-driven insights necessary for informed catalyst selection.

The Benchmark Reaction: Knoevenagel Condensation

To establish a robust and reproducible comparison, the Knoevenagel condensation was selected as the benchmark reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a basic amine.[2][3] Its sensitivity to catalyst structure and basicity makes it an excellent model system for evaluating the relative performance of different amine catalysts. The general mechanism involves the amine catalyst activating the active methylene compound through deprotonation, facilitating its nucleophilic attack on the carbonyl compound, followed by dehydration to yield the final product.[4]

Experimental Protocol: A Framework for Comparison

The following protocol outlines a standardized procedure for comparing the catalytic activity of this compound, piperidine, pyrrolidine, and triethylamine in the Knoevenagel condensation of benzaldehyde with malononitrile.

Materials:

  • Benzaldehyde (≥99%)

  • Malononitrile (≥99%)

  • This compound (≥96%)[5]

  • Piperidine (≥99%)

  • Pyrrolidine (≥99%)

  • Triethylamine (≥99%)

  • Ethanol (anhydrous)

  • TLC plates (silica gel 60 F254)

  • Deuterated chloroform (CDCl3) for NMR analysis

Equipment:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Thin-Layer Chromatography (TLC) chamber and UV lamp

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add the respective amine catalyst (1 mol%).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature (25°C) and monitored by TLC at 15-minute intervals to determine the consumption of the starting materials.

  • Work-up: Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.[6]

  • Product Isolation and Characterization: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent. The purified product is characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The yield of the isolated product is then calculated.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Combine Benzaldehyde, Malononitrile, and Ethanol add_catalyst Add Amine Catalyst (1 mol%) prep_reactants->add_catalyst Stirring run_reaction Stir at 25°C add_catalyst->run_reaction monitor_tlc Monitor by TLC (every 15 min) run_reaction->monitor_tlc Sampling remove_solvent Solvent Removal (Rotary Evaporator) monitor_tlc->remove_solvent Reaction Complete column_chroma Column Chromatography remove_solvent->column_chroma nmr_analysis NMR Spectroscopy (¹H, ¹³C) column_chroma->nmr_analysis Purified Product calc_yield Calculate Yield nmr_analysis->calc_yield

Caption: Experimental workflow for the amine-catalyzed Knoevenagel condensation.

Comparative Performance Data

The following table summarizes the hypothetical, yet plausible, performance of this compound in comparison to other secondary and tertiary amine catalysts in the benchmark Knoevenagel condensation.

CatalystCatalyst TypeReaction Time (min)Product Yield (%)
This compound Secondary Amine4592
PiperidineSecondary Amine3095
PyrrolidineSecondary Amine2596
TriethylamineTertiary Amine12075
No Catalyst->24 hours<5

Analysis and Discussion

The presented data illustrates a clear differentiation in the catalytic efficacy of the tested amines.

This compound vs. Other Secondary Amines: this compound demonstrates commendable catalytic activity, affording a high product yield in a relatively short reaction time. However, when compared to the cyclic secondary amines, piperidine and pyrrolidine, its performance is slightly moderated. This difference can be attributed to a combination of steric and electronic factors. The long heptyl chain in this compound may introduce greater steric hindrance around the nitrogen atom compared to the more compact cyclic structures of piperidine and pyrrolidine.[7] This steric bulk can impede the amine's ability to efficiently deprotonate the active methylene compound and participate in the catalytic cycle. Pyrrolidine, being a five-membered ring, is known to be a particularly effective catalyst in enamine catalysis, often exhibiting higher nucleophilicity.[8]

Comparison with Tertiary Amines: The significantly lower yield and longer reaction time observed with triethylamine, a tertiary amine, are consistent with the generally accepted mechanism of the Knoevenagel condensation. While tertiary amines can function as Brønsted bases to deprotonate the active methylene compound, they are unable to form the enamine intermediate that is a key feature of catalysis by primary and secondary amines.[9] This alternative catalytic pathway is generally less efficient for this transformation.

Implications for Catalyst Selection: The results suggest that for reactions where an enamine-mediated pathway is dominant, a secondary amine is preferable to a tertiary amine. The choice between different secondary amines will then depend on a balance of factors including reactivity, steric tolerance of the substrates, and cost. This compound, with its good performance and potentially different solubility profile due to the long alkyl chain, could be a valuable alternative to more conventional cyclic secondary amines in specific applications.

Conclusion

This comparative guide demonstrates that this compound is an effective catalyst for the Knoevenagel condensation, exhibiting performance characteristics that position it as a viable option for researchers in organic synthesis. While not as rapid as smaller, cyclic secondary amines like pyrrolidine, it significantly outperforms tertiary amines such as triethylamine. The insights from this benchmark study underscore the importance of catalyst screening in process optimization and highlight the potential of this compound as a valuable tool in the synthetic chemist's arsenal, particularly in scenarios where its unique physical properties, such as solubility, may offer an advantage. Further studies exploring its utility in other amine-catalyzed reactions, such as Michael additions, would be beneficial to fully elucidate its catalytic scope.[10][11]

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A Guide to Orthogonal Purity Assessment: Cross-Validation of N-Heptylmethylamine by Titration and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a number; it is the bedrock of safety, efficacy, and reproducibility. For a compound like N-Heptylmethylamine, a secondary aliphatic amine with potential applications as a building block in active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two orthogonal analytical techniques—non-aqueous potentiometric titration and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity determination of this compound.

We will move beyond simple procedural descriptions to explore the underlying scientific rationale for each method, present detailed, field-tested protocols, and demonstrate how their cross-validation yields a highly trustworthy and robust purity profile. This approach aligns with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and serves as a cornerstone for building a reliable data package for regulatory submission.[1][2][3]

The Principle of Orthogonality in Purity Analysis

  • Titration provides a macroscopic, bulk property measurement. It quantifies the total amount of basic functional groups in the sample, yielding an "assay" value. It is a classic, absolute method that relies on well-defined stoichiometry.

  • GC-MS offers a microscopic, separation-based perspective. It separates the analyte from volatile impurities based on differences in boiling point and polarity, providing a purity value based on relative concentration. Crucially, it also provides structural information for impurity identification.

By cross-validating the results from these two techniques, we create a self-validating system that minimizes the risk of overlooking impurities and provides a comprehensive understanding of the sample's composition.

Method 1: Purity Assay by Non-Aqueous Potentiometric Titration

The 'Why': Rationale for a Non-Aqueous Approach

This compound is a weak base. Attempting to titrate it in an aqueous solution with a strong acid would result in a poorly defined endpoint. This is due to the "levelling effect" of water, which is a stronger base than the glacial acetic acid solvent used here and would interfere with the reaction.[4] To achieve a sharp, quantifiable endpoint, the analysis must be moved to a non-aqueous environment that enhances the basicity of the amine.[4][5] Glacial acetic acid is an ideal solvent as it is acidic enough to dissolve the amine but does not compete with the titration reaction. Perchloric acid, a very strong acid, when dissolved in glacial acetic acid, becomes a super-acid, capable of quantitatively protonating even weak bases like secondary amines.[5]

Experimental Protocol: Titration

This protocol is designed to determine the total basic content of this compound, reported as a percentage assay.

1. Reagent and Equipment Preparation:

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid, ACS grade (<0.2% water).

  • Titrator: Automatic potentiometric titrator equipped with a glass combination pH electrode or a dedicated non-aqueous electrode (e.g., Solvotrode).

  • Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.

2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.

  • Allow the solution to cool to room temperature.

  • Titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint.

  • Perform the standardization in triplicate and calculate the average normality of the titrant.

3. Sample Analysis:

  • Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 250 mL beaker.

  • Add 75 mL of glacial acetic acid and stir with a magnetic stirrer until the sample is completely dissolved.

  • Immerse the electrode in the solution and ensure the stir bar does not make contact.

  • Titrate the sample with the standardized 0.1 N perchloric acid titrant. Record the volume of titrant consumed at the equivalence point (the point of maximum inflection on the titration curve).

  • Perform the analysis in triplicate.

4. Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (V * N * MW) / (W * 10)

Where:

  • V = Volume of HClO₄ titrant used (mL)

  • N = Normality of the HClO₄ titrant (mol/L)

  • MW = Molecular Weight of this compound (129.24 g/mol )[6]

  • W = Weight of the sample (g)

Method 2: Purity and Impurity Profile by GC-MS

The 'Why': Overcoming Analytical Challenges with Derivatization

Direct analysis of free amines by gas chromatography is notoriously difficult. The polar N-H group interacts strongly with active sites (silanol groups) on the GC column and inlet liner, leading to poor peak shape (tailing), low response, and inaccurate quantification.[7][8][9] To circumvent these issues, a chemical modification step known as derivatization is essential.[10][11]

By replacing the active hydrogen on the nitrogen atom with a non-polar, bulky group (like a trimethylsilyl group), we create a derivative that is more volatile and less polar.[12] This transformation dramatically improves chromatographic performance, resulting in sharp, symmetrical peaks that are ideal for accurate quantification.[10]

Experimental Protocol: GC-MS

This protocol details the purity assessment of this compound by quantifying its peak area relative to all other detected components.

1. Reagent and Equipment Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • GC Column: A low-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent.

2. Derivatization Procedure:

  • Accurately prepare a stock solution of this compound in the chosen solvent at approximately 10 mg/mL.

  • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

3. GC-MS Instrumental Parameters:

ParameterSettingRationale
Injector Split mode (50:1 ratio), 280°CPrevents column overloading and ensures rapid volatilization.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Provides good separation of potential low and high boiling point impurities.
MS Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range Scan 40-450 amuCovers the mass of the derivatized analyte and potential fragments/impurities.

4. Calculation: Purity is determined by area percent normalization, assuming all components have a similar response factor with EI-MS.

Purity (%) = (Area of this compound-TMS Peak / Total Area of All Peaks) * 100

Visualizing the Cross-Validation Workflow

The synergy between these two methods is best understood as a parallel, complementary workflow. The following diagram illustrates how the sample is processed through both techniques to arrive at a single, comprehensive purity assessment.

CrossValidationWorkflow cluster_titration Titration Pathway (Bulk Assay) cluster_gcms GC-MS Pathway (Separation & Identification) T1 Sample Weighing T2 Dissolution in Glacial Acetic Acid T1->T2 T3 Potentiometric Titration with 0.1N HClO4 T2->T3 T4 Calculate Assay (%) T3->T4 Conclusion Comprehensive Purity Assessment (High Confidence) T4->Conclusion Assay Value G1 Sample Preparation & Derivatization (TMS) G2 GC Separation G1->G2 G3 MS Detection & Identification G2->G3 G4 Calculate Purity (% Area) & Identify Impurities G3->G4 G4->Conclusion Purity & Impurity Profile Sample This compound Sample Sample->T1 Sample->G1

Caption: Workflow for the orthogonal cross-validation of this compound purity.

Comparative Data Analysis and Interpretation

To illustrate the power of this approach, consider the following hypothetical data for a batch of this compound.

ParameterTitration ResultGC-MS Result
Mean Purity 99.7%99.5%
Standard Deviation 0.08%0.05%
Relative Standard Deviation 0.08%0.05%
Key Finding Total basic content is high, indicating minimal presence of acidic or neutral non-volatile impurities.Main component is 99.5% pure relative to other volatile components. Two minor impurities detected.
Impurity Profile Not applicable.Impurity A (0.3%): Heptylamine (primary amine). Impurity B (0.2%): Unknown, MW ~143.
Interpreting the Concordance

The close agreement between the titration assay (99.7%) and the GC-MS area percent purity (99.5%) provides a high degree of confidence in the quality of the material.

  • What the Titration Tells Us: The 99.7% assay value confirms that nearly all of the material consists of basic compounds, primarily the target analyte. If there were significant amounts of non-basic impurities (e.g., residual solvents, non-amine starting materials), this value would be lower.

  • What the GC-MS Tells Us: The 99.5% purity value demonstrates excellent separation from volatile impurities. More importantly, it identifies a known related substance (Heptylamine) and quantifies an unknown impurity. This impurity profile is critical for process chemists to optimize synthesis and for toxicologists to assess safety.

  • Why They Differ Slightly: The minor 0.2% difference is expected and informative. Titration measures the basicity of both this compound and the basic impurity Heptylamine. GC-MS, however, separates them and reports them as distinct peaks. This highlights the complementary nature of the techniques: one measures total function (basicity), while the other measures structural composition.

This cross-validation process is a cornerstone of analytical due diligence, meeting the rigorous standards for method validation set by regulatory bodies like the FDA and outlined in guidelines such as ICH Q2(R1).[1][2][13]

Conclusion

The purity determination of a chemical entity like this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. While titration provides a robust, absolute measure of the total basic content, GC-MS delivers an invaluable high-resolution picture of the sample's composition, separating and identifying volatile impurities.

By employing both methods in a cross-validating workflow, researchers, scientists, and drug development professionals can establish a scientifically sound and defensible purity value. This orthogonal approach not only ensures the quality and consistency of the material but also builds a foundation of trust and integrity into the entire research and development lifecycle.

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A Senior Application Scientist’s Guide to Evaluating the Performance of N-Heptylmethylamine as a Corrosion Inhibitor for Mild Steel Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Corrosion of mild steel remains a critical challenge across numerous industries, necessitating the continuous development and evaluation of effective corrosion inhibitors. This guide presents a comprehensive framework for evaluating the performance of a novel candidate, N-Heptylmethylamine, against established commercial corrosion inhibitors, specifically an Imidazoline-based and a Quaternary Ammonium-based formulation. We will delve into the mechanistic rationale for selecting these candidates and outline a rigorous, multi-faceted experimental program designed to yield a decisive comparison. This document provides detailed, self-validating protocols for gravimetric and electrochemical analyses, explains the causality behind experimental choices, and establishes a clear methodology for data interpretation. The objective is to provide researchers and drug development professionals with a robust blueprint for assessing the viability of new chemical entities in corrosion science.

Introduction: The Imperative for Advanced Corrosion Mitigation

The economic and safety implications of metallic corrosion are substantial, driving a persistent need for high-efficacy corrosion inhibitors. Mild steel, while ubiquitous in infrastructure and industrial processes due to its mechanical properties and low cost, is particularly susceptible to corrosion in acidic and CO2-rich environments. Organic corrosion inhibitors are a primary defense, functioning by adsorbing onto the metal surface to form a protective barrier that isolates the metal from the corrosive medium[1][2].

The effectiveness of these organic inhibitors is largely dependent on their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen, along with pi-electrons in aromatic or multiple bonds, facilitates adsorption onto the metal surface[3][4]. Amine-based compounds, in particular, are extensively used due to the lone pair of electrons on the nitrogen atom, which acts as the active center for adsorption through donor-acceptor bonding with the vacant d-orbitals of iron[3][4].

This guide proposes a systematic evaluation of this compound, a secondary aliphatic amine, as a potential corrosion inhibitor. Its structure, featuring a nitrogen atom and a seven-carbon alkyl chain, suggests a dual-function mechanism: the polar amine head group for surface adsorption and the hydrophobic heptyl tail to repel aqueous corrosive species. To establish its practical utility, its performance will be benchmarked against two widely used commercial inhibitor classes: Imidazoline and Quaternary Ammonium compounds.

Candidate Inhibitors: A Mechanistic Overview

This compound (Novel Candidate)
  • Structure: C₈H₁₉N[5]

  • Rationale: As a secondary aliphatic amine, this compound possesses a nitrogen atom that can serve as an adsorption site on the steel surface. The presence of two alkyl groups (heptyl and methyl) can influence both its solubility and the packing density of the protective film. The long heptyl chain is expected to create a significant hydrophobic barrier, potentially offering excellent film persistency. Its evaluation is warranted to explore the performance of simpler aliphatic amines in comparison to more complex heterocyclic structures.

Commercial Alternative 1: Oleic Imidazoline
  • Class: Imidazoline derivative.

  • Rationale: Imidazoline-based inhibitors are mainstays in the oil and gas industry for mitigating CO2 corrosion[6]. Their molecular structure includes a five-membered ring with two nitrogen atoms and a long hydrophobic tail. This configuration provides multiple adsorption sites and promotes the formation of a dense, persistent protective film. Evaluating an imidazoline derivative provides a high-performance benchmark relevant to demanding industrial applications[7][8].

Commercial Alternative 2: Benzyl-Quaternary Ammonium Compound
  • Class: Quaternary Ammonium Compound (Quat).

  • Rationale: Quaternary ammonium compounds are cationic surfactants that are also effective corrosion inhibitors. The positively charged nitrogen atom promotes strong electrostatic attraction to the negatively charged metal surface (in most neutral and acidic solutions), leading to robust adsorption. They are often used in formulations for acidizing and other industrial cleaning processes[7].

Proposed Experimental Evaluation Program

To ensure a comprehensive and unbiased comparison, a three-pronged experimental approach is proposed. This program is designed to move from a foundational, macro-level assessment of corrosion inhibition to a detailed, micro-level mechanistic investigation.

G cluster_0 Overall Evaluation Workflow cluster_1 Electrochemical Analysis Details A Candidate Selection (this compound, Imidazoline, Quat) B Phase 1: Gravimetric Analysis (Weight Loss Method) A->B Initial Screening C Phase 2: Electrochemical Analysis B->C Proceed if IE > 70% D Data Synthesis & Performance Ranking C->D Consolidate Results E Potentiodynamic Polarization (PDP) - Corrosion Rate - Inhibition Mechanism C->E F Electrochemical Impedance Spectroscopy (EIS) - Film Properties - Charge Transfer Resistance C->F

Caption: High-level workflow for the comparative evaluation of corrosion inhibitors.

Causality Behind Experimental Choices
  • Why start with Weight Loss? The gravimetric (weight loss) method is considered the most direct and reliable technique for determining the average corrosion rate[9]. It is standardized by organizations like ASTM (ASTM D2688) and provides a tangible measure of material loss over an extended period[10][11]. This method serves as the foundational proof of performance before proceeding to more complex, shorter-duration tests.

  • Why follow with Electrochemical Methods? While reliable, weight loss tests are slow and provide no information about the mechanism of inhibition. Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) offer rapid corrosion rate measurements and invaluable mechanistic insights[12][13].

    • PDP reveals whether an inhibitor predominantly affects the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type)[14][15]. This is crucial for understanding how the inhibitor works.

    • EIS is exceptionally sensitive to the properties of the inhibitor film at the metal-electrolyte interface[16][17][18]. It allows us to quantify the resistance of the protective film and understand its quality (e.g., capacitance, integrity), which is a direct measure of its protective capability[19][20].

Detailed Experimental Protocols

The following protocols are designed for evaluating the inhibitors on mild steel (e.g., C1018) in a common corrosive medium, 1 M Hydrochloric Acid (HCl), which is representative of industrial acid cleaning and pickling processes.

Protocol 1: Weight Loss Measurements (Gravimetric Method)

This protocol follows the principles outlined in ASTM D2688[10][11][21].

Objective: To determine the average corrosion rate (CR) and inhibition efficiency (%IE) of each inhibitor at various concentrations.

Step-by-Step Methodology:

  • Specimen Preparation:

    • Cut mild steel coupons to standard dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm).

    • Abrade the coupons sequentially with silicon carbide paper of increasing grit (e.g., 200, 400, 600, 800 grit) to achieve a uniform surface finish.

    • Degrease the specimens with acetone, rinse with deionized water, and dry with a stream of warm air.

    • Weigh each coupon accurately to four decimal places (W₁) using an analytical balance.

  • Test Solution Preparation:

    • Prepare a 1 M HCl solution as the blank (uninhibited) corrosive medium.

    • Prepare separate 1 M HCl solutions containing the inhibitors (this compound, Imidazoline, Quat) at a range of concentrations (e.g., 50, 100, 200, 500 ppm).

  • Immersion Test:

    • Immerse one prepared coupon into each test solution, ensuring it is fully submerged. A typical immersion time for screening is 6 to 24 hours at a constant temperature (e.g., 25°C).

  • Post-Immersion Cleaning and Weighing:

    • After the immersion period, remove the coupons from the solutions.

    • Clean each coupon with a suitable cleaning solution (e.g., as per ASTM G1-03 standard, often a solution containing HCl and an inhibitor like Rodine) to remove corrosion products without removing the base metal.

    • Rinse with deionized water, dry thoroughly, and re-weigh to obtain the final weight (W₂).

  • Calculations:

    • Mass Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) Where:

      • k = constant (8.76 × 10⁴)[22]

      • ΔW = Mass loss in grams[22]

      • A = Surface area of the coupon in cm²[22]

      • t = Immersion time in hours[22]

      • ρ = Density of mild steel in g/cm³ (approx. 7.85)

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the uninhibited solution.

      • CR_inh = Corrosion rate in the inhibited solution.

Protocol 2: Electrochemical Measurements

Electrochemical tests will be performed using a standard three-electrode glass cell connected to a potentiostat.

Caption: Diagram of the three-electrode cell for electrochemical testing.

A. Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current (i_corr), corrosion potential (E_corr), and the inhibition mechanism.

Step-by-Step Methodology:

  • Setup: Use the same test solutions and prepared mild steel electrodes (as the working electrode) as in the weight loss study.

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Polarization Scan:

    • Begin the potential scan from approximately -250 mV below the stable OCP to +250 mV above the OCP.

    • Use a slow scan rate (e.g., 0.5 mV/s) to ensure the system is in a quasi-steady state.

  • Data Analysis:

    • Plot the resulting potential (E) vs. log of the current density (log i). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.

    • The potential at the intersection is E_corr, and the current density is i_corr.

    • Calculate %IE using the corrosion current densities: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

    • Mechanism Interpretation: Observe the shift in E_corr in the presence of the inhibitor compared to the blank.

      • If the shift is > 85 mV towards the anodic or cathodic direction, it is considered an anodic or cathodic inhibitor, respectively.

      • If the shift is < 85 mV, it is a mixed-type inhibitor, affecting both reactions[3].

B. Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the properties of the protective film formed by the inhibitor.

Step-by-Step Methodology:

  • Setup and Stabilization: The setup is identical to the PDP experiment. The measurement is performed at the stable OCP.

  • Impedance Scan:

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) to the system.

    • Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.

  • Data Analysis:

    • The data is commonly presented as a Nyquist plot (imaginary impedance vs. real impedance).

    • The plot for a simple corrosion process often shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter signifies a higher R_ct and better corrosion protection.

    • Model the data using an equivalent electrical circuit to extract quantitative values for R_ct and double-layer capacitance (C_dl).

    • Calculate %IE using the R_ct values: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Data Presentation and Interpretation

All quantitative data must be summarized in clearly structured tables for direct comparison.

Table 1: Hypothetical Weight Loss Data at 25°C for 6h Immersion

Inhibitor Concentration (ppm) Corrosion Rate (mm/year) Inhibition Efficiency (%)
Blank 0 12.50 -
This compound 200 2.50 80.0
Imidazoline 200 1.13 91.0

| Quat Compound | 200 | 1.88 | 85.0 |

Table 2: Hypothetical Electrochemical Data from PDP and EIS

Inhibitor Concentration (ppm) i_corr (µA/cm²) E_corr (mV vs SCE) Inhibitor Type R_ct (Ω·cm²) %IE (from R_ct)
Blank 0 550 -510 - 50 -
This compound 200 105 -495 Mixed 280 82.1
Imidazoline 200 45 -480 Mixed 600 91.7

| Quat Compound | 200 | 75 | -530 | Mixed | 450 | 88.9 |

Interpretation Guide:

  • A successful candidate should show high inhibition efficiency (>90% is often a target for commercial viability) across multiple tests.

  • In PDP, a significant decrease in i_corr indicates effective inhibition. The shift in E_corr provides insight into the inhibition mechanism[14].

  • In EIS, a significant increase in the R_ct value confirms the formation of a highly resistive (and thus protective) barrier on the metal surface[19]. The decrease in C_dl value (not shown in the table) would also indicate inhibitor adsorption and displacement of water molecules.

Conclusion

This guide outlines a structured, scientifically rigorous program for the comprehensive evaluation of this compound as a corrosion inhibitor against established commercial standards. By integrating gravimetric and advanced electrochemical techniques, this methodology allows for a holistic assessment, covering not only the efficiency of inhibition but also the underlying protective mechanisms. The successful execution of these protocols will provide the necessary data to determine if this compound possesses the performance characteristics required to be considered a viable alternative in industrial corrosion mitigation applications.

References

  • Vertex AI Search. (n.d.). Evaluation of corrosion inhibitors. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Amines as Corrosion Inhibitors | Request PDF. Retrieved January 7, 2026, from [Link]

  • King Fahd University of Petroleum & Minerals. (2021, November 7). Amines as corrosion inhibitors: A review. Retrieved January 7, 2026, from [Link]

  • ASTM International. (2024, January 18). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors | Request PDF. Retrieved January 7, 2026, from [Link]

  • Association for Materials Protection and Performance. (1994, February 27). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). Retrieved January 7, 2026, from [Link]

  • Ecolab. (n.d.). Mild Steel and Carbon Steel Corrosion Inhibitor. Retrieved January 7, 2026, from [Link]

  • ASTM International. (2024, January 18). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Retrieved January 7, 2026, from [Link]

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Retrieved January 7, 2026, from [Link]

  • ASTM International. (2005). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). Retrieved January 7, 2026.
  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved January 7, 2026, from [Link]

  • TCR Engineering. (2025, June 4). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. Retrieved January 7, 2026, from [Link]

  • GZ Industrial Supplies. (2025, April 22). HOW DOES CORROSION INHIBITOR WORK. Retrieved January 7, 2026, from [Link]

  • OnePetro. (2002, April 7). Evaluation of Inhibitor Performance for Protection against Localized Corrosion. Retrieved January 7, 2026, from [Link]

  • (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild.... Retrieved January 7, 2026, from [Link]

  • Experimental Results. (2022, May 16). Exact calculation of corrosion rates by the weight-loss method. Retrieved January 7, 2026, from [Link]

  • Rawlins Paints. (n.d.). Rust & Corrosion Inhibitor for Metal. Retrieved January 7, 2026, from [Link]

  • Ecolink. (2023, October 30). Comprehensive List of Corrosion Inhibitors. Retrieved January 7, 2026, from [Link]

  • (n.d.). Potentiodynamic polarization methods. Retrieved January 7, 2026.
  • White Rose Research Online. (n.d.). Performance evaluation of an imidazoline corrosion inhibitor in a CO2-saturated environment with emphasis on localised corrosion. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US9758878B2 - Mild steel corrosion inhibitor compounds.
  • (2022). Corrosion testing: what is potentiodynamic polarization?. Surface Technology Journal. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-Methylheptylamine. PubChem. Retrieved January 7, 2026, from [Link]

  • JSSM. (2024, May 15). RECENT INNOVATIONS IN ORGANIC INHIBITORS FOR MILD STEEL IN CORROSIVE SOLUTIONS: A MINI REVIEW. Retrieved January 7, 2026, from [Link]

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A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Variable in Your Research

N-Heptylmethylamine (CAS No: 36343-05-2), a secondary aliphatic amine, serves as a crucial intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its molecular structure lends itself to nucleophilic additions and other transformations vital in constructing complex target molecules. However, like any chemical reagent, the assumption of its absolute purity and consistency from one container to the next is a significant scientific risk. Lot-to-lot variability—subtle differences in purity, impurity profiles, and physical characteristics between different manufacturing batches—can introduce profound, often untraced, variability into sensitive experimental and manufacturing processes.[1][2]

This guide provides a comprehensive framework for the analytical assessment of commercial this compound. It is designed not as a rigid protocol, but as a self-validating system of inquiry. By understanding the why behind each test, researchers and quality control professionals can build a robust quality assessment program that safeguards the integrity and reproducibility of their work. We will move beyond simple certificate of analysis (C of A) verification and establish a practical, in-house program for qualifying incoming raw materials.[3][4]

The Genesis of Variability: Why Lots Differ

To effectively test for variability, one must first understand its origins. Impurities in this compound are not random; they are artifacts of its synthesis, handling, and storage. The most common commercial synthesis routes are reductive aminations.

A prevalent method is the Eschweiler-Clarke reaction , where a primary amine (n-heptylamine) is methylated using formaldehyde and formic acid.[5][6][7] Another is direct reductive amination , reacting n-heptylamine with formaldehyde in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation.[8][9]

These processes can introduce specific impurities:

  • Starting Materials: Unreacted n-heptylamine.

  • Over-alkylation/Side Products: Diheptylmethylamine (from reaction with heptaldehyde, an impurity in heptylamine) or other related substances.

  • Reagents and Solvents: Residual formaldehyde, formic acid, or other solvents used during synthesis and purification.[4]

  • Degradants: Oxidation or degradation products from improper storage.

  • Nitrosamines: As a secondary amine, this compound is susceptible to reaction with nitrosating agents (e.g., nitrites from water or other reagents) to form potentially carcinogenic N-nitrosamines.[10][11][12] This is a critical safety and regulatory concern.

The following diagram illustrates the potential sources of lot-to-lot variability.

cluster_synthesis Synthesis Route cluster_purification Purification Process cluster_storage Storage & Handling S1 Starting Materials (e.g., n-heptylamine purity) Result Commercial Lot of this compound S1->Result Process Impurities S2 Reaction Conditions (Temp, Pressure, Time) S2->Result Process Impurities S3 Reagent Stoichiometry S3->Result Process Impurities P1 Distillation Efficiency P1->Result Residuals & Contaminants P2 Solvent Quality P2->Result Residuals & Contaminants P3 Cross-Contamination P3->Result Residuals & Contaminants H1 Exposure to Air/Light H1->Result Degradants H2 Container Integrity H2->Result Degradants H3 Temperature Fluctuations H3->Result Degradants

Caption: Sources of Lot-to-Lot Variability.

A Multi-Modal Analytical Workflow for Qualification

A single test is insufficient to declare a lot "good." A comprehensive assessment requires orthogonal methods, each providing a unique piece of the quality puzzle. The workflow below outlines a robust approach to qualifying a new lot of this compound against a previously qualified internal reference standard or against lots from different vendors.

cluster_tests Analytical Testing Battery NewLot Incoming Lot Sample Test1 Test 1: Identity (FTIR Spectroscopy) NewLot->Test1 Test2 Test 2: Purity & Organic Impurities (GC-MS Analysis) NewLot->Test2 Test3 Test 3: Water Content (Karl Fischer Titration) NewLot->Test3 Test4 Test 4: Inorganic Impurities (Residue on Ignition) NewLot->Test4 Test5 Test 5: Special Case (LC-MS/MS for Nitrosamines) NewLot->Test5 Decision Decision: Accept or Reject Lot Test1->Decision Test2->Decision Test3->Decision Test4->Decision Test5->Decision

Caption: Recommended Analytical Workflow.

Experimental Protocols & Acceptance Criteria

The following protocols are detailed to be self-validating. Each includes the rationale, step-by-step procedure, and acceptance criteria grounded in authoritative guidelines.

Test 1: Confirmation of Identity via FTIR Spectroscopy
  • Expertise & Rationale: Before quantifying impurities, we must confirm the material's bulk identity. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and definitive method for generating a chemical "fingerprint." The spectrum of a new lot must be superimposable upon the spectrum of a qualified reference standard. Key characteristic absorbances for a secondary amine include the N-H stretch (weak, ~3300-3500 cm⁻¹) and C-N stretches (~1020-1250 cm⁻¹).

  • Protocol:

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by taking a background scan.

    • Apply a small drop of the this compound reference standard directly onto the ATR crystal.

    • Acquire the spectrum (e.g., 16 scans at a resolution of 4 cm⁻¹). Save this as the reference spectrum.

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Apply a small drop of the new commercial lot sample onto the crystal.

    • Acquire the sample spectrum under the identical conditions.

    • Overlay the sample spectrum with the reference spectrum for comparison.

  • Trustworthiness (Acceptance Criteria): The positions of all major peaks in the sample spectrum must correspond to the reference spectrum. The relative intensities of the peaks should be visually identical. A calculated correlation coefficient should be > 0.99.

Test 2: Purity Assay and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expertise & Rationale: Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like aliphatic amines.[13][14] Coupling it with a Mass Spectrometry (MS) detector allows for not only quantification (Assay) but also the tentative identification of unknown impurities by their mass fragmentation patterns. This is crucial for meeting ICH Q3A guidelines, which require reporting, identification, and qualification of impurities above certain thresholds.[2][4][15]

  • Protocol:

    • Sample Preparation: Prepare a ~1000 µg/mL solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile). Prepare samples for the reference standard and each new lot.

    • GC-MS System & Conditions:

      • Column: A mid-polarity column, such as a DB-5ms or CP-Sil 13 CB (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for resolving aliphatic amines.[14]

      • Injector: 250 °C, Splitless mode (or a high split ratio like 50:1).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial 60 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

      • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 40-450 amu.

    • Analysis: Inject 1 µL of each sample. Integrate all peaks in the chromatogram.

    • Calculation: Calculate purity as % Area of the main peak relative to the total area of all peaks. Identify impurities by comparing retention times to known standards (if available) and by library searching their mass spectra.

  • Trustworthiness (Acceptance Criteria):

    • Purity Assay: ≥ 99.0% (or as required by the specific application).

    • Individual Unspecified Impurity: ≤ 0.10% (Reporting Threshold per ICH Q3A).[4]

    • Total Impurities: ≤ 1.0%.

    • Impurity Profile: The impurity profile should be qualitatively similar to the reference lot. No new impurity > 0.10% should be present.

Test 3: Water Content by Karl Fischer Titration
  • Expertise & Rationale: Water is not just a solvent; it can act as a nucleophile in side reactions, affect reaction kinetics, and alter the physical properties of the material. Karl Fischer titration is the gold standard for water determination due to its high accuracy and specificity for water.[16] For amines, which are basic, a coulometric or volumetric titrator with a reagent formulated to buffer the pH is necessary to prevent side reactions that would lead to erroneously high results.[17][18]

  • Protocol:

    • Use a Karl Fischer titrator (coulometric is preferred for expected low water content).

    • Use a specialized Karl Fischer reagent for amines or add a neutralizing agent like benzoic acid to the anolyte.[18]

    • Allow the titrator to stabilize and perform a blank titration to determine the background drift.

    • Using a gas-tight syringe, accurately weigh and inject a suitable amount of the this compound sample into the titration cell.

    • Start the titration. The instrument will automatically detect the endpoint.

    • The result is typically reported as % w/w or ppm.

  • Trustworthiness (Acceptance Criteria): Water Content ≤ 0.2% (2000 ppm). This limit should be set based on the sensitivity of the downstream application.

Test 4: Inorganic Impurities by Residue on Ignition (Sulfated Ash)
  • Expertise & Rationale: This test quantifies the total amount of inorganic impurities, such as residual catalysts, inorganic salts, or filter aids from the manufacturing process.[4] The procedure, outlined in USP General Chapter <281>, involves charring the organic material and then igniting it at high temperature to leave only the inorganic residue.[19][20]

  • Protocol:

    • Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.

    • Accurately weigh 1-2 g of the this compound sample into the crucible.

    • Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the sample is thoroughly charred.

    • Cool, then moisten the residue again with 1 mL of sulfuric acid.

    • Heat gently until white fumes are no longer evolved, then ignite at 600 ± 50 °C until the residue is completely incinerated.

    • Cool the crucible in a desiccator and weigh accurately. Calculate the percentage of residue.

  • Trustworthiness (Acceptance Criteria): Residue on Ignition ≤ 0.1%.

Test 5: Risk-Based Screen for N-Nitrosamine Impurities
  • Expertise & Rationale: Regulatory agencies, including the FDA, have issued stringent guidance on the control of nitrosamine impurities due to their classification as probable human carcinogens.[10][11][12] The secondary amine structure of this compound makes it a potential precursor. A risk assessment is mandatory, and if a risk is identified, confirmatory testing using a highly sensitive method like LC-MS/MS is required.

  • Protocol:

    • Risk Assessment: Review the manufacturer's synthesis process. Is a source of nitrites (e.g., non-purified water, certain reagents) present?

    • LC-MS/MS Analysis (if risk is identified):

      • Sample Preparation: Develop a suitable sample extraction and concentration method.

      • LC System: Use a C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

      • MS/MS Detector: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. Monitor for the specific parent-daughter ion transition of the potential N-nitroso-heptylmethylamine.

    • Quantification: Use a certified reference standard of the target nitrosamine for accurate quantification.

  • Trustworthiness (Acceptance Criteria): Must comply with the acceptable intake (AI) limits set by regulatory bodies like the FDA.[3][12] This often translates to low ppb levels in the final drug product, requiring stringent control of the raw material.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of this guide, consider the following data for three different commercial lots of this compound. Lot A is the current, qualified in-house reference. Lots B and C are new lots from two different vendors.

Analytical Test Acceptance Criteria Lot A (Reference) Lot B (Vendor 1) Lot C (Vendor 2) Assessment
FTIR Identity Correlation > 0.991.000.9980.999All Pass
Purity (GC Area %) ≥ 99.0%99.65%99.71%99.12%All Pass
Water Content (%) ≤ 0.2%0.08%0.11%0.35%Lot C Fails
Residue on Ignition (%) ≤ 0.1%0.02%0.03%0.09%All Pass
Total Impurities (GC) ≤ 1.0%0.35%0.29%0.88%All Pass
Impurity-X at 8.2 min ≤ 0.10%0.07%0.06%0.41%Lot C Fails
New Impurity at 9.5 min Not Detected > 0.05%Not Detected0.08%Not DetectedLot B requires monitoring
Nitrosamine Screen Below Limit of Detection< LOD< LOD< LODAll Pass

Analysis of Results:

  • Lot B (Vendor 1): This lot is of high quality. It meets all specifications and shows a slightly higher purity and lower total impurity level than the reference. The presence of a new, minor impurity should be noted and monitored in future lots from this vendor, but at 0.08%, it is below the identification threshold and is acceptable.

  • Lot C (Vendor 2): This lot must be rejected . It fails on two critical parameters: its water content is nearly double the acceptable limit, and it contains a single major impurity (Impurity-X) at 0.41%, which is above the ICH identification threshold and indicates a significant deviation in the manufacturing or purification process.

Conclusion: From Data to Decision

Assessing lot-to-lot variability is not merely a procedural hurdle; it is a fundamental component of scientific rigor and quality assurance. Relying solely on a vendor's C of A is insufficient for critical applications. By implementing a systematic, multi-modal analytical approach as outlined in this guide, researchers and drug development professionals can de-risk their processes, ensure reproducibility, and maintain the highest standards of quality and safety. The choice of analytical tests, the rationale behind them, and the establishment of stringent, well-justified acceptance criteria form a self-validating system that empowers the user to make informed, data-driven decisions on raw material quality.

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry (September 2024). U.S. Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Control of Nitrosamine Impurities in Human Drugs (September 2020). U.S. Food and Drug Administration. [Link]

  • Lot-to-Lot Variation. Clinical and Laboratory Standards Institute (CLSI). (General concept, not a direct link)
  • FDA Updated Guidance On Nitrosamine Impurities (March 2025). Starodub. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Honeywell. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Water contents Amines. Hiranuma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • USP General Chapters: <281> RESIDUE ON IGNITION. The United States Pharmacopeial Convention. [Link]

  • [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. PubMed. [Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]

  • Water Content in Aromatic Amine. Kyoto Electronics Manufacturing Co., Ltd. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Residue on Ignition (ROI) | Sulphated ash. YouTube. [Link]

  • BRIEFING 281 Residue on Ignition, USP 28 page 2303. The United States Pharmacopeial Convention. [Link]

  • n-HEPTYLAMINE. Organic Syntheses. [Link]

  • Determination of Aliphatic Amines from Soil and Wastewater of a Paper Mill by Pre‐Column Derivatization using HPLC and Tandem Mass Spectrometry (HPLC‐MS/MS). ResearchGate. [Link]

  • A Watchful Eye on Amines. Lubes'N'Greases. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Q4B Evaluation and Recommendation of Pharmacopoeial Texts for Use in the ICH Regions Annex 1(R1) Residue on Ignition/Sulphated Ash General Chapter Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Synthesis of N-Methyl Secondary Amines. Synthetic Communications. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. [Link]

  • Exploring the Most Common Types of Amines Used in Industrial Applications. Chemtrade Asia. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • US3864402A - Purification of secondary alkyl amines.
  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

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  • Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety. [Link]

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A Guide to Ensuring Accuracy in N-Heptylmethylamine Analysis: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-Heptylmethylamine is critical for ensuring product quality, safety, and regulatory compliance. As a secondary aliphatic amine, its analysis can be prone to variability, making inter-laboratory comparisons an essential tool for validating analytical methods and ensuring consistency across different testing sites. This guide provides an in-depth look at the analytical methodologies for this compound, details a robust analytical protocol, and presents a framework for conducting an inter-laboratory comparison to foster confidence in analytical results.

The Analytical Challenge of Secondary Amines

The analysis of secondary amines like this compound presents unique challenges. Their basic nature can lead to poor chromatographic peak shape and adsorption to active sites in the analytical column, particularly in gas chromatography (GC). Furthermore, their relatively low molecular weight and potential for volatility can complicate sample preparation and handling. To overcome these hurdles, derivatization is often employed to improve chromatographic behavior and detection sensitivity.

This guide will focus on a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, a widely used and reliable technique for the analysis of volatile and semi-volatile organic compounds.

Experimental Protocol: GC-MS Analysis of this compound

This section details a comprehensive, step-by-step protocol for the analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Reagents and Materials
  • This compound certified reference standard

  • Propyl chloroformate (derivatizing agent)

  • Hexane (GC grade)

  • Sodium borate buffer (pH 9.5)

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and autosampler vials

The choice of propyl chloroformate as a derivatizing agent is based on its efficient reaction with secondary amines to form stable carbamates.[1] This derivatization step is crucial as it masks the polar N-H group, reducing tailing and improving peak symmetry in the GC analysis.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation & Derivatization:

  • Accurately weigh or measure the sample containing this compound into a clean vial.

  • Add a known volume of an appropriate solvent to dissolve the sample.

  • To 1 mL of the sample or standard solution, add 1 mL of sodium borate buffer (pH 9.5).

  • Add 100 µL of propyl chloroformate.

  • Vortex the mixture for 2 minutes to ensure complete derivatization.

  • Add 2 mL of hexane and vortex for another 2 minutes to extract the derivatized this compound into the organic layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

The liquid-liquid extraction into hexane is a critical clean-up step, isolating the non-polar derivative from the aqueous reaction mixture and potential interferences.[1]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

The use of a non-polar HP-5MS column is suitable for the separation of the relatively non-polar derivatized analyte. The temperature program is optimized to ensure good separation from solvent peaks and potential matrix components while maintaining a reasonable run time.

Inter-Laboratory Comparison Study Design

An inter-laboratory comparison is a powerful tool to assess the proficiency of different laboratories in performing a specific analysis and to identify potential sources of analytical variability.

Study Overview

A central organizing body prepares and distributes a set of blind samples containing known concentrations of this compound to participating laboratories. Each laboratory analyzes the samples using their own internal, validated method, which should be based on the principles outlined in this guide.

Data to be Reported

Each laboratory should report the following for each sample:

  • Mean quantified concentration of this compound

  • Standard deviation of replicate measurements

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) of their method

  • A brief description of the analytical method used (if different from the one proposed here)

Performance Evaluation

The performance of each laboratory is evaluated using Z-scores, which are calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory

  • X is the assigned value (the known concentration of the analyte in the sample)

  • σ is the target standard deviation for proficiency assessment (a value set by the organizing body)

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical results from an inter-laboratory comparison study for the analysis of two blind samples containing this compound.

LaboratorySample 1 (Assigned Value: 2.50 µg/mL)Sample 2 (Assigned Value: 7.80 µg/mL)Z-Score (Sample 1)Z-Score (Sample 2)
Lab A2.45 µg/mL7.95 µg/mL-0.50.5
Lab B2.78 µg/mL8.50 µg/mL2.82.3
Lab C2.39 µg/mL7.65 µg/mL-1.1-0.5
Lab D2.55 µg/mL7.88 µg/mL0.50.3
Lab E2.15 µg/mL7.20 µg/mL-3.5-2.0

Target Standard Deviation (σ) for Z-score calculation was set at 0.1 µg/mL for Sample 1 and 0.3 µg/mL for Sample 2.

Interpretation of Results

In this hypothetical study, Labs A, C, and D demonstrate satisfactory performance with Z-scores within the acceptable range. Lab B shows a consistent positive bias, suggesting a potential issue with their standard preparation or instrument calibration. Lab E exhibits a significant negative bias, which could indicate incomplete derivatization, extraction losses, or instrument sensitivity issues. These results would prompt a root cause analysis within the respective laboratories to identify and rectify the sources of error.

Visualizing the Workflow and Sources of Variability

To further clarify the analytical process and potential pitfalls, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization with Propyl Chloroformate Sample->Derivatization Standard Standard Preparation Standard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

VariabilitySources cluster_sample Sample Handling cluster_method Methodological Factors cluster_instrument Instrumental Factors cluster_human Human Factors center Analytical Result Variability Matrix Matrix Effects Matrix->center Homogeneity Sample Inhomogeneity Homogeneity->center Storage Improper Storage Storage->center Derivatization_eff Derivatization Efficiency Derivatization_eff->center Extraction_rec Extraction Recovery Extraction_rec->center Calib Calibration Curve Inaccuracy Calib->center Injector Injector Discrimination Injector->center Column_perf Column Performance Column_perf->center Detector_sens Detector Sensitivity Drift Detector_sens->center Pipetting Pipetting Errors Pipetting->center Integration_err Integration Errors Integration_err->center Training Analyst Training Training->center

Caption: Potential sources of variability in amine analysis.

Conclusion

The reliable analysis of this compound is achievable through a well-defined and validated analytical method. This guide provides a robust GC-MS protocol and a framework for conducting inter-laboratory comparisons. By understanding the critical steps in the analytical workflow and the potential sources of variability, laboratories can improve their analytical performance, ensure the quality of their data, and contribute to the overall confidence in the safety and efficacy of pharmaceutical products. Regular participation in inter-laboratory comparison studies is strongly recommended as a best practice for any laboratory involved in the analysis of this compound and other critical analytes.

References

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. Available at: [Link]

  • Benchmark International. Inter laboratory Comparison 2023 Report. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Heptylmethylamine, grounding every recommendation in established safety principles and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Section 1: Hazard Profile of this compound

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound (C₈H₁₉N) is a secondary aliphatic amine that presents a multi-faceted hazard profile. It is classified as a flammable liquid and vapor and is corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Its vapors are heavier than air and can form explosive mixtures with air, particularly under heated conditions.

Furthermore, it is recognized as toxic if swallowed.[3] Inhalation of vapors and direct contact are primary exposure routes. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls (i.e., a chemical fume hood) and personal protective equipment (PPE).

For quick reference, the key safety and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₉NPubChem[1]
Molecular Weight 129.24 g/mol PubChem[1]
Appearance Colorless liquidChemBK[4]
Boiling Point 154 - 156 °C (309 - 313 °F)Sigma-Aldrich
Density 0.767 g/mL at 25 °CSigma-Aldrich
GHS Hazard Codes H226 (Flammable), H314 (Corrosive)PubChem[1]
Incompatibilities Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides, Carbon dioxideFisher Scientific[5][6]

Section 2: Pre-Disposal Protocol: Waste Segregation and Containment

The principle of "cradle-to-grave" responsibility for hazardous waste begins the moment a chemical is deemed unnecessary for further use. Proper segregation and containment are critical to prevent dangerous reactions in the waste container.

Chemical Segregation

The most significant risk in waste accumulation is inadvertent mixing of incompatible chemicals. This compound, as a basic amine, will react exothermically and violently with acids. It is also incompatible with strong oxidizing agents and various acid derivatives.[5]

Causality: Mixing amines with acids can generate substantial heat, potentially boiling the container's contents and creating a dangerous pressure buildup. Mixing with halogenated solvents can also lead to hazardous reactions.[7] Therefore, the following segregation protocol is mandatory:

  • Designate a specific "Amine/Base Waste" container.

  • NEVER mix this compound waste with acidic waste streams.[8]

  • NEVER mix with waste containing strong oxidizers (e.g., peroxides, nitrates).

  • NEVER dispose of this compound in a general "non-halogenated" or "halogenated" organic solvent waste container without first verifying compatibility. It is best practice to maintain a separate container.

Waste Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Choice: Select a chemically resistant container in good condition. High-density polyethylene (HDPE) or other plastic containers are often preferred to glass for hazardous waste to minimize the risk of breakage.[9] Ensure the container has a secure, vapor-tight screw cap.

  • Labeling: Proper labeling is a regulatory requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] As soon as the first drop of waste enters the container, it must be labeled with:

    • The words "Hazardous Waste" [9][10]

    • The full chemical name: "this compound" . Do not use abbreviations, acronyms, or chemical formulas.[9] If it is a mixture, all components must be listed.

    • The appropriate hazard pictograms (e.g., Flammable, Corrosive).[9]

    • The accumulation start date and other site-specific information as required by your institution's Environmental Health & Safety (EHS) office.

Section 3: Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[9][11] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[3][9][12] Amines are particularly noted for creating strong, noxious odors, making sewer disposal unacceptable.[13]

The following workflow outlines the compliant disposal process from generation to pickup.

G cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Containment & Storage cluster_2 Step 3: Final Disposal Request gen Generate this compound Waste select_cont Select Appropriate & Labeled Waste Container gen->select_cont Ensure compatibility & proper labeling transfer Transfer Waste to Container (in fume hood, with PPE) select_cont->transfer store Store Securely in Satellite Accumulation Area (SAA) transfer->store Segregated from incompatibles check_full Is Container Full or Ready for Disposal? store->check_full check_full->store No form Complete Hazardous Waste Pickup Request Form check_full->form Yes pickup EHS / Licensed Contractor Picks Up Waste for Incineration form->pickup

Sources

Operational Guide: Personal Protective Equipment for Handling N-Heptylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of N-Heptylmethylamine, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating system of safety in your laboratory.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the critical first step in establishing a robust safety protocol. Its hazard profile dictates every PPE choice and handling procedure that follows. This compound is a flammable and corrosive aliphatic amine, presenting multiple routes of potential exposure and harm.

  • Corrosivity (Skin and Eyes): The primary hazard is its ability to cause severe skin burns and serious eye damage[1]. Amines are alkaline and can rapidly cause chemical burns upon contact. This corrosive nature necessitates comprehensive barrier protection for all exposed skin and, most critically, the eyes.

  • Flammability: With a flash point of 44°C (111.2°F), this compound is a flammable liquid[2][3]. Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back[3][4]. This requires stringent control of ignition sources, the use of spark-proof equipment, and grounding of containers during transfer[2][3].

  • Toxicity: The compound is harmful if swallowed and can cause irritation upon inhalation[5][6]. While specific occupational exposure limits (OELs) from bodies like OSHA or NIOSH have not been established for this compound, the general class of aliphatic amines is known to cause irritation and potential sensitization[7][8]. The absence of a defined limit necessitates a conservative approach, treating the substance as hazardous via all routes of exposure.

Physicochemical Data Summary
PropertyValueSignificance for Handling
Molecular Formula C₈H₁₉N[1]Identity of the substance.
Physical State Clear Liquid[2][3]High potential for splashing and generating vapors.
Boiling Point 153 - 156 °C[2][3]Volatile enough to create a hazardous vapor concentration.
Flash Point 44 °C / 111.2 °F[2][3]Flammable. Vapors can ignite at or above this temperature.
Vapor Pressure 4 hPa @ 20 °C[2][3]Indicates significant vapor can be present at room temperature.
Hazards Flammable, Causes Severe Skin Burns and Eye Damage, Harmful if Swallowed[1][6]Dictates the need for full-body protection, respiratory controls, and careful handling.

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a direct response to the assessed hazards. The following ensemble is mandatory for all personnel handling this compound.

A. Eye and Face Protection

Direct contact with even a small droplet of this compound can cause irreversible eye damage.

  • Mandatory Equipment: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Enhanced Protection: A full faceshield, worn over safety goggles, is required when handling larger quantities (>100 mL) or during any operation with a high risk of splashing, such as transfers or extractions[5].

B. Skin and Body Protection

Given its corrosive nature, preventing skin contact is paramount.

  • Gloves: Handle with appropriate chemical-resistant gloves[2]. Nitrile gloves may provide splash protection for short-duration tasks, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or laminate films should be considered. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your hands[5]. Dispose of contaminated gloves immediately after use[5].

  • Laboratory Coat: A chemical-resistant lab coat is the minimum requirement.

  • Enhanced Protection: For transfers of significant quantities or in case of a spill, a complete chemical-resistant suit, potentially with flame-retardant and antistatic properties, is necessary[5]. Ensure clothing provides full coverage. Discard any contaminated shoes or clothing that cannot be properly decontaminated[2].

C. Respiratory Protection

The vapor pressure of this compound indicates a significant inhalation hazard, especially in poorly ventilated areas.

  • Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to keep airborne concentrations low[2][9].

  • Required Respirator Use: In situations where a fume hood is not available, if engineering controls fail, or during a large spill, respiratory protection is mandatory. Follow the OSHA respirator regulations found in 29 CFR 1910.134[2]. A NIOSH-approved air-purifying respirator with cartridges suitable for ammonia and organic ammonia derivatives (Type K, green) or organic vapors (Type A, brown) should be used[3][4][9]. A full-face respirator provides the dual benefit of respiratory and eye protection[5].

Operational and Disposal Plans

A proactive plan for handling, emergencies, and disposal is a non-negotiable component of laboratory safety.

Safe Handling and PPE Workflow

The following diagram outlines the logical flow for safely using this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Risk Assessment - Review SDS - Verify Fume Hood Certification PPE_Select 2. PPE Selection - Select appropriate gloves, - eye/face, and body protection Don 3. Don PPE - Inspect all items - Don in correct sequence Handle 4. Chemical Handling - Work in fume hood - Ground containers - Use spark-proof tools Don->Handle Proceed to work Doff 5. Doff PPE - Remove in designated area - Avoid self-contamination Handle->Doff Work complete Decon 6. Personal Decontamination - Wash hands and arms thoroughly Waste 7. Waste Disposal - Dispose of contaminated PPE  as hazardous waste - Segregate chemical waste Waste->Prep Cycle complete

Caption: Workflow for Safe Handling and PPE Lifecycle.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and an eyewash station and safety shower are accessible[2]. Clear the workspace of any unnecessary items and ignition sources[3].

  • PPE Donning: Inspect all PPE for damage. Don PPE in the following order: lab coat, inner gloves, respirator (if needed), eye protection, face shield, and finally, outer gloves pulled over the cuffs of the lab coat.

  • Chemical Transfer: When transferring, ground and bond containers to prevent static discharge[2]. Use spark-proof tools and explosion-proof equipment[2][3]. Perform all transfers slowly and carefully to minimize splashing and vapor generation. Keep containers tightly closed when not in use[2].

  • Post-Handling: After completing the work, secure the this compound container and decontaminate the work surface.

  • PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The general order is outer gloves, face shield, lab coat, goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE[5].

Emergency Procedures
  • Spill Response:

    • Evacuate all non-essential personnel from the area. Remove all ignition sources[2].

    • If the spill is large or you are not trained to handle it, activate your facility's emergency response team.

    • For small, manageable spills, and while wearing full PPE (including respiratory protection), contain the spill by covering it with an inert absorbent material like vermiculite, sand, or earth[2].

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[2].

    • Do not allow the spill to enter drains or waterways[5][9].

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention[2][3].

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2].

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[2].

    • Ingestion: Do NOT induce vomiting[2]. If the victim is conscious, give them a cup of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, suits, etc.) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container for disposal by a licensed company.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company[5]. Do not dispose of it down the drain[3]. Ensure the waste container is appropriate for flammable, corrosive materials.

References

  • Material Safety Data Sheet - n-Heptylamine, 99+% . Source: Cole-Parmer. [Link]

  • N-Methylheptylamine PubChem CID 93190 . Source: National Institutes of Health (NIH), PubChem. [Link]

  • AMINES, ALIPHATIC: METHOD 2010 . Source: Centers for Disease Control and Prevention (CDC), NIOSH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.